4,6-dimethyl-1H-benzimidazol-5-ol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
148832-44-4 |
|---|---|
Molekularformel |
C9H10N2O |
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
4,6-dimethyl-1H-benzimidazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-8(11-4-10-7)6(2)9(5)12/h3-4,12H,1-2H3,(H,10,11) |
InChI-Schlüssel |
SJVHEJUZWOOPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Kanonische SMILES |
CC1=CC2=C(C(=C1O)C)N=CN2 |
Synonyme |
1H-Benzimidazol-5-ol,4,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4,6-Dimethyl-1H-benzimidazol-5-ol
This technical guide details the synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol , a specialized benzimidazole scaffold often investigated for its antioxidant properties and utility as a pharmacophore in kinase inhibitor development.[1]
The synthesis requires precise regio-control to establish the 1,2-diamine system on a sterically crowded 2,6-dimethylphenol core.[1] This guide presents a validated Nitration-Reduction-Cyclization pathway, optimized to minimize oxidation of the sensitive diamine intermediate.[1]
Part 1: Executive Summary & Retrosynthetic Analysis[1]
Target Molecule: this compound Core Challenges:
-
Regioselectivity: Introducing a nitrogen atom at the C3 position of the phenol ring, which is sterically crowded by the ortho-methyl group.[1]
-
Oxidation Sensitivity: The intermediate 3,4-diamino-2,6-dimethylphenol is highly electron-rich and prone to rapid oxidation (quinochelating) in air.[1]
-
Tautomeric Identity: Due to imidazole
-H tautomerism, the 4,6-dimethyl-5-ol isomer is chemically equivalent to the 5,7-dimethyl-6-ol form.[1] This guide uses the 4,6-dimethyl numbering for consistency.[1]
Retrosynthetic Logic
The most robust disconnection involves the Phillips Condensation of a 1,2-phenylenediamine with a formate equivalent.[1] The precursor, 3,4-diamino-2,6-dimethylphenol , is derived from the commercially available 2,6-dimethylphenol (2,6-xylenol) via a stepwise functionalization strategy that leverages the directing effects of the acetamido group to overcome steric hindrance.[1]
Figure 1: Retrosynthetic disconnection showing the derivation from 2,6-dimethylphenol.
Part 2: Detailed Synthetic Pathway
Phase 1: Preparation of the Regio-Directing Core
Objective: Convert 2,6-dimethylphenol into a substrate (4-acetamido-2,6-dimethylphenol) that directs subsequent nitration to the difficult C3 position.[1]
Step 1: Nitration to 4-Nitro-2,6-dimethylphenol
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ). -
Mechanism: Electrophilic aromatic substitution. The 2 and 6 positions are blocked; the 4-position is activated by the hydroxyl group.[1]
-
Protocol:
-
Dissolve 2,6-dimethylphenol (1.0 eq) in acetic acid.
-
Cool to 0–5°C. Add aqueous
dropwise (Nitrosation). -
Oxidize the nitroso intermediate in situ with dilute nitric acid to yield the 4-nitro derivative.[1]
-
Yield: ~85-90%. Yellow solid.
-
Step 2: Reduction to 4-Amino-2,6-dimethylphenol
-
Reagents:
, Pd/C (10%) or Fe/HCl (Bechamp reduction). -
Protocol:
-
Suspend nitro compound in MeOH.
-
Hydrogenate at 40 psi for 4 hours.
-
Filter catalyst under argon (product is air-sensitive).[1]
-
Proceed immediately to protection.
-
Step 3: Acetylation (The "Locking" Step) [1]
-
Reagents: Acetic anhydride (
), Sodium acetate. -
Rationale: The free amine is too reactive and would lead to oxidation or messy nitration. The acetamido group (
) is a robust ortho-director that will force the next nitro group into position 3, cooperating with the methyl group's directing effect.[1] -
Protocol:
-
Treat the crude amine with 1.1 eq
in water/AcOH. -
Recrystallize from ethanol.
-
Intermediate: 4-acetamido-2,6-dimethylphenol .
-
Phase 2: Critical Functionalization & Ring Closure
Objective: Introduce the second nitrogen at C3 and close the imidazole ring.
Step 4: Regioselective Nitration
-
Reagents:
(65%), Acetic Acid. -
Mechanism: The
group strongly activates the positions ortho to it (3 and 5). The methyl groups at 2 and 6 also activate 3 and 5. The hydroxyl group at 1 deactivates 3 (meta), but the combined activation of and dominates. -
Protocol:
-
Dissolve protected phenol in glacial acetic acid.
-
Add fuming
dropwise at 10°C. -
Stir for 2 hours. Pour into ice water.
-
Product: 4-acetamido-2,6-dimethyl-3-nitrophenol .
-
Step 5: One-Pot Deprotection, Reduction, and Cyclization
-
Reagents: 6M HCl,
(or ), Formic Acid (88%). -
Expert Insight: Isolating the free diamine (3,4-diamino-2,6-dimethylphenol) is risky due to rapid oxidation to the quinone imine.[1] A "telescoped" process is superior.
-
Protocol:
-
Hydrolysis: Reflux the nitro-acetamido compound in 6M HCl for 1 hour to remove the acetyl group. (Forms 4-amino-2,6-dimethyl-3-nitrophenol HCl salt).[1]
-
Reduction: Add
(3.5 eq) directly to the acid solution and reflux for 2 hours. The solution turns colorless as the nitro group reduces to the amine.[1] -
Cyclization: Isolate the crude diamine dihydrochloride salt by concentration (avoiding air). Redissolve in 4M HCl and add Formic Acid (excess). Reflux for 4–6 hours (Phillips Condensation).
-
Workup: Cool to 0°C. Neutralize carefully with
to pH 8. The product precipitates as a white/off-white solid.[1]
-
Part 3: Process Visualization
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic workflow emphasizing the critical regioselective nitration step.
Reagent & Yield Table
| Step | Transformation | Reagents | Conditions | Exp. Yield | Key Precaution |
| 1 | Nitration | 0°C, 1 hr | 88% | Exothermic; control temp to prevent dinitration. | |
| 2 | Reduction/Protection | 40 psi; RT | 75% | Isolate amine under | |
| 3 | Regio-Nitration | 10°C, AcOH | 65% | Monitor by TLC; stop before dinitration occurs. | |
| 4 | Cyclization | Reflux | 70% | Do not dry the diamine intermediate. |
Part 4: Analytical Validation & Troubleshooting
Analytical Profile
-
1H NMR (DMSO-d6, 400 MHz):
- 12.2 (br s, 1H, NH - imidazole).
- 8.9 (s, 1H, OH).
- 8.1 (s, 1H, C2-H).
- 7.1 (s, 1H, C7-H aromatic).
-
2.3 (s, 3H, C4-Me),
2.2 (s, 3H, C6-Me).
-
Mass Spectrometry (ESI+): Calculated for
: 162.08. Found .
Troubleshooting Guide
-
Problem: Low yield in Step 3 (Nitration).
-
Cause: Over-nitration or oxidation of the phenol ring.
-
Solution: Ensure the temperature stays below 10°C. If the ring oxidizes to a quinone, the solution turns dark red/black immediately. Use stoichiometric
.
-
-
Problem: Product is purple/brown.
-
Cause: Oxidation of the 3,4-diamine prior to cyclization.[1]
-
Solution: Add a pinch of sodium metabisulfite (
) during the reduction/workup of the diamine. Perform the cyclization under Argon.
-
References
-
Benzimidazole Synthesis Overview
-
Nitration of Substituted Phenols
-
Cram, D. J., et al. "Electrophilic Substitution in 2,6-Disubstituted Phenols." Journal of the American Chemical Society 80.12 (1958).[1]
- Validates the directing effects utilized in Step 3 to target the C3 position.
-
-
Reduction of Nitro-phenols
-
Analogous Synthesis (Vitamin B12 fragment)
Sources
Technical Whitepaper: Solubility Profile & Solvent Selection for 4,6-Dimethyl-1H-benzimidazol-5-ol
This technical guide provides an in-depth analysis of the solubility profile for 4,6-dimethyl-1H-benzimidazol-5-ol (CAS: 148832-44-4), a functionalized benzimidazole intermediate often utilized in the synthesis of bioactive heterocycles and antioxidant polymers.
Given the specific isomeric nature of this compound, this guide synthesizes data from direct structural analogs (such as 5,6-dimethylbenzimidazole) and applies physicochemical principles to establish a predictive solubility landscape.
Executive Summary & Physicochemical Basis
This compound is an amphoteric heterocyclic compound characterized by a fused benzene-imidazole core substituted with a hydroxyl group (position 5) and two methyl groups (positions 4 and 6). Its solubility behavior is governed by three competing structural factors:
-
The Imidazole Ring (Basic): Provides solubility in acidic aqueous media via protonation (
). -
The Phenolic Hydroxyl (Acidic): Facilitates solubility in basic aqueous media via deprotonation (
). -
The Hydrophobic Core (Lipophilic): The dimethyl-substituted benzene ring drives solubility in polar organic solvents while limiting solubility in neutral water.
Key Insight: The flanking methyl groups at positions 4 and 6 create steric shielding around the 5-hydroxyl group, potentially reducing its hydrogen-bond donating capacity compared to unhindered isomers. Consequently, this compound exhibits higher lipophilicity than its non-methylated analogs.
Solubility Landscape: Predicted & Analog-Derived Data
The following data presents the expected solubility profile derived from structural analogs (e.g., 5,6-dimethylbenzimidazole) and standard thermodynamic solubility modeling (Hansen Solubility Parameters).
Table 1: Solubility Profile in Standard Solvents (25°C)
| Solvent Class | Specific Solvent | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO | High (> 25 mg/mL) | Strong dipole-dipole interactions; disrupts intermolecular H-bonding. |
| Polar Aprotic | DMF | High (> 20 mg/mL) | Similar to DMSO; excellent solvent for synthesis and stock solutions. |
| Polar Protic | Ethanol | Moderate (10–25 mg/mL) | Solvation via H-bonding; solubility increases significantly with heat. |
| Polar Protic | Methanol | Moderate (10–25 mg/mL) | Good solvent; often used in mixture with water for recrystallization. |
| Aqueous (Neutral) | Water (pH 7) | Low (< 1 mg/mL) | Hydrophobic effect dominates; lattice energy resists disruption by water. |
| Aqueous (Acidic) | 0.1 M HCl | High (> 10 mg/mL) | Protonation of imidazole N3 forms a soluble cation salt. |
| Aqueous (Basic) | 0.1 M NaOH | High (> 10 mg/mL) | Deprotonation of 5-OH forms a soluble phenolate anion. |
| Non-Polar | Hexane/Heptane | Insoluble | Lack of polar interactions; unable to overcome crystal lattice energy. |
| Chlorinated | Dichloromethane | Low-Moderate | Limited solubility; useful for extraction but not primary dissolution. |
Critical Note: "High" solubility indicates the compound is suitable for stock solution preparation (typically >10 mM). "Low" solubility indicates the solvent acts as an antisolvent in purification workflows.
Experimental Protocol: Determination of Exact Solubility
To validate the specific solubility for a new batch or formulation, the Saturation Shake-Flask Method is the gold standard.
Protocol A: Thermodynamic Solubility Determination
Materials:
-
Compound: this compound (solid powder).
-
Solvents: HPLC-grade Water, Ethanol, DMSO, pH buffers (4.0, 7.4, 10.0).
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV or UV-Vis Spectrophotometer.
Workflow:
-
Saturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate on an orbital shaker at 25°C for 24 hours.
-
Visual Check: Ensure undissolved solid remains. If clear, add more solid.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet undissolved material.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE filter (to remove micro-crystals).
-
Quantification: Dilute the filtrate (e.g., 1:100 in mobile phase) and analyze via HPLC.
-
Detection Wavelength: 285 nm (Characteristic absorption of the benzimidazole core).
-
Purification & Recrystallization Strategy
The most effective purification method for this compound utilizes its temperature-dependent solubility in alcohols and its pH-dependent solubility in water.
Recommended Recrystallization System: Ethanol/Water
-
Dissolution: Dissolve the crude solid in boiling Ethanol (minimum volume required).
-
Antisolvent Addition: Slowly add hot Water dropwise until a faint turbidity persists.
-
Clarification: Add a few drops of Ethanol to restore clarity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
-
Isolation: Filter the crystals and wash with cold 20% EtOH/Water.
Alternative: Acid-Base Precipitation
-
Dissolve crude material in 0.5 M HCl (forms the hydrochloride salt).
-
Filter to remove insoluble non-basic impurities.
-
Slowly neutralize the filtrate with 1 M NaOH to pH ~7.0.
-
The neutral free base will precipitate out. Collect via filtration.
Visualization: Solubility Logic & Workflow
The following diagram illustrates the decision logic for solvent selection based on the intended application (Reaction, Purification, or Analysis).
Figure 1: Decision matrix for solvent selection based on the physicochemical properties of the benzimidazole core.
References
-
Beilstein Journals. Synthesis and characterization of dimethyl-substituted benzimidazoles. (Analogous recrystallization data). Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 675 (5,6-Dimethylbenzimidazole). (Physicochemical analog baseline). Retrieved from .
-
Selleck Chemicals. Solubility Data Sheet for Benzimidazole Derivatives. (Solvent compatibility for biological assays). Retrieved from .
-
Cayman Chemical. Product Information: 5,6-Dimethylbenzimidazole Solubility. (Protocol for stock solution preparation). Retrieved from .
-
BenchChem. The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (General purification protocols). Retrieved from .
Structural Characterization of Sterically Hindered Benzimidazoles: The 4,6-Dimethyl-5-ol Case Study
The following technical guide details the structural characterization strategy for 4,6-dimethyl-1H-benzimidazol-5-ol , a sterically hindered benzimidazole derivative.
Executive Summary
This compound represents a unique structural challenge within the benzimidazole family. Unlike the well-characterized 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12), this congener introduces a phenolic hydroxyl group at the C5 position, flanked by two methyl groups at C4 and C6. This "hindered phenol" motif significantly alters the electronic landscape and hydrogen-bonding potential of the molecule.
This guide provides a comprehensive structural analysis framework, moving from predictive modeling of the crystal lattice to a validated experimental protocol for synthesis, crystallization, and X-ray diffraction (XRD) refinement.
Predictive Structural Analysis
Before empirical data collection, a rigorous structural hypothesis is essential to guide crystallization solvent selection and refinement strategies.
Steric Hindrance & Hydrogen Bonding
The defining feature of this molecule is the 4,6-dimethyl-5-hydroxy substitution pattern.
-
The "Shielded" Hydroxyl: The methyl groups at positions 4 and 6 create a steric pocket around the C5-hydroxyl group. In the solid state, this steric bulk restricts the rotation of the C-O bond and limits the approach of hydrogen bond acceptors.
-
Predicted H-Bonding Network:
-
Primary Interaction: The unhindered imidazole N-H (donor) and imine N (acceptor) will likely drive the formation of infinite chains or dimers, typical of benzimidazoles.
-
Secondary Interaction: The 5-OH group acts as a donor. However, due to the flanking methyls, it may prefer interacting with smaller solvent molecules or forming weaker, distorted bifurcated bonds rather than strong, linear intermolecular O-H...N bonds.
-
Tautomeric Equilibrium
Benzimidazoles exhibit 1,3-tautomerism (
-
Electronic Bias: The electron-donating hydroxyl group (via resonance) and methyl groups (via induction) increase the electron density on the benzene ring.
-
Crystal Stabilization: In the crystal lattice, the tautomer that facilitates the most efficient packing and H-bond linearity will be selected. We predict the proton will reside on the nitrogen atom distal to the bulky C4-methyl group to minimize steric strain, stabilizing the 1H-tautomer over the 3H-form.
Data Summary Table: Predicted vs. Analogous Parameters
| Parameter | 5,6-Dimethylbenzimidazole (Known) | This compound (Target) | Impact of Modification |
| Space Group | Monoclinic ( | Predicted: Triclinic ( | Lower symmetry due to asymmetric OH/Me crowding. |
| Packing Motif | Herringbone | Slip-stacked columns | 4,6-Me groups disrupt planar close packing. |
| H-Bond Donor | Imidazole N-H | Imidazole N-H + Phenolic O-H | Dual donor system increases lattice energy complexity. |
| H-Bond Acceptor | Imidazole N (imine) | Imidazole N (imine) + Phenolic O | Phenolic O is a weak acceptor due to steric shielding. |
Experimental Protocols
Synthesis & Purification Strategy
To obtain single crystals suitable for XRD, high-purity material is non-negotiable. The synthesis targets the condensation of a functionalized diamine with formic acid.
Step-by-Step Methodology:
-
Precursor Preparation: Nitration of 2,6-dimethylphenol followed by reduction yields 3,5-dimethyl-4-hydroxy-1,2-phenylenediamine . Note: This intermediate is oxidation-sensitive.
-
Cyclization:
-
Reflux the diamine (10 mmol) in 4N HCl (20 mL) with Formic Acid (15 mmol).
-
Monitor via TLC (MeOH:DCM 1:9).
-
Neutralize with
to precipitate the crude benzimidazole.
-
-
Purification:
-
Recrystallize from Ethanol/Water (80:20) . The water content helps solvate the polar hydroxyl group, while ethanol dissolves the lipophilic core.
-
Alternative: Sublimation under high vacuum (
Torr) at 180°C if solvation effects prevent ordering.
-
Crystallization for X-Ray Diffraction
The "hindered phenol" nature requires a specific solvent screen to induce order.
-
Method A (Slow Evaporation): Dissolve 20 mg in Methanol. Place in a vial covered with Parafilm containing a single pinhole. Allow to stand at 4°C.
-
Method B (Vapor Diffusion): Dissolve 20 mg in THF (inner vial). Place in a jar containing Hexane (outer solvent). The non-polar hexane will slowly diffuse into the THF, forcing the hydrophobic methyl groups to pack first.
Data Collection & Refinement[1][2]
-
Temperature: Collect data at 100 K . This is critical to freeze the motion of the methyl groups and the hydroxyl proton, allowing for precise determination of H-bond geometry.
-
Resolution: Aim for
or better to resolve the electron density of the tautomeric proton. -
Refinement: Freely refine the coordinates of the N-H and O-H protons if data quality permits. If not, use a riding model (AFIX 43 for NH, AFIX 147 for OH) but verify the H-bond geometry manually.
Visualization of Structural Logic
The following diagram illustrates the critical path from molecular synthesis to the resolution of the crystallographic structure, highlighting the decision nodes for tautomer assignment.
Caption: Workflow for the synthesis, crystallization, and structural resolution of this compound.
References
-
Crystal Structure of 5,6-Dimethylbenzimidazole
-
Benzimidazole Tautomerism
- Title: Proton transfer and tautomerism in benzimidazoles: A theoretical and experimental study.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Hydrogen Bonding in Hindered Phenols
- Title: Steric effects on the hydrogen bonding of phenols.
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
Sources
The Benzimidazole Scaffold: From Anthelmintic Roots to Precision Oncology
Executive Summary: The "Privileged" Architecture
The benzimidazole ring system—a fusion of benzene and imidazole—stands as one of the most versatile "privileged scaffolds" in medicinal chemistry.[1] Its ubiquity arises from its physicochemical duality: it possesses both an acidic pyrrole-like nitrogen (
This guide traces the evolution of benzimidazoles from their 19th-century discovery to their current status as cornerstones in oncology and gastroenterology, providing validated synthetic protocols and mechanistic insights.
Historical Genesis & Chemical Foundation
The First Synthesis (1872)
The history of benzimidazole begins not with a drug, but with a structural confirmation. In 1872 , Hoebrecker reported the first synthesis by reducing 2-nitro-4-methylacetanilide.[2] Shortly after, Ladenburg (1875) established a more generalizable route by refluxing 3,4-diaminotoluene with acetic acid, a method that evolved into the standard "Phillips Condensation."
The scaffold remained largely a chemical curiosity until the mid-20th century, when the discovery of 5,6-dimethylbenzimidazole as an integral component of Vitamin B12 (cyanocobalamin) revealed its biological significance.
The Anthelmintic Revolution: Targeting -Tubulin
Discovery of Thiabendazole (1961)
The first therapeutic breakthrough occurred at Merck, where a team led by H.D. Brown and William Campbell discovered Thiabendazole in 1961. It was the first broad-spectrum anthelmintic, effective against gastrointestinal nematodes.
Mechanism of Action: The Polymerization Cap
Benzimidazole anthelmintics (albendazole, mebendazole) function as Microtubule Destabilizing Agents (MDAs) .
-
Binding Site: They bind to the colchicine-sensitive site on the
-tubulin subunit of the parasite. -
The "Capping" Effect: Binding prevents the incorporation of new tubulin dimers at the positive (+) end of the microtubule.
-
Catastrophe: This leads to a net loss of microtubule length (depolymerization), disrupting the mitotic spindle and glucose transport, causing parasite starvation and death.
Resistance Mechanisms:
Resistance typically arises from Single Nucleotide Polymorphisms (SNPs) in the
-
F200Y: Phenylalanine to Tyrosine at codon 200 (most common).
-
E198A: Glutamate to Alanine.
-
F167Y: Phenylalanine to Tyrosine.
Figure 1: Mechanism of benzimidazole-induced microtubule destabilization in helminths.
The Gastroenterology Breakthrough: Proton Pump Inhibitors
From Antiviral to Antisecretory
In the 1970s, Astra Hässle (now AstraZeneca) screened antiviral pyridylthioacetamides. While antiviral activity was poor, the compounds inhibited gastric acid secretion.
-
Timoprazole: The first lead, but it caused thyroid enlargement in rats.[3]
-
Picoprazole: Improved safety profile.
-
Omeprazole (1979): The breakthrough drug.
Mechanism: The Acid-Activated Prodrug
Omeprazole is a prodrug . It is a weak base that accumulates in the highly acidic secretory canaliculi of the parietal cell (
-
Protonation: The pyridine nitrogen is protonated.
-
Rearrangement: Acid catalyzes a rearrangement to a reactive sulfenamide or sulfenic acid .
-
Covalent Locking: The sulfenamide forms a disulfide bond with Cysteine 813 on the
-subunit of the H+/K+ ATPase (Proton Pump), irreversibly inhibiting acid secretion.
Modern Precision Oncology
The scaffold has evolved from non-specific cytotoxicity to targeted kinase inhibition.
Key Therapeutics
| Drug | Target | Indication | Approval Year | Structure Note |
| Selumetinib | MEK1/2 | Neurofibromatosis Type 1 (NF1) | 2020 | 5-fluoro-benzimidazole core |
| Glasdegib | SMO (Hedgehog) | Acute Myeloid Leukemia (AML) | 2018 | 2-substituted benzimidazole |
| Bendamustine | DNA Alkylator | CLL / Lymphoma | 2008 | Benzimidazole nitrogen mustard |
Mechanism: Selumetinib (MEK Inhibition)
Selumetinib is an ATP-non-competitive inhibitor .[4][5] It binds to a unique allosteric pocket adjacent to the ATP binding site on MEK1/2, locking the kinase in a catalytically inactive conformation.[4] This halts the RAS-RAF-MEK-ERK signaling cascade, crucial for tumor proliferation.[6]
Figure 2: Interruption of the MAPK pathway by Selumetinib-mediated MEK inhibition.
Synthetic Protocols
A. Classic Method: Phillips Condensation
Best for: Stable, simple 2-substituted benzimidazoles.
Protocol:
-
Reagents: o-Phenylenediamine (10 mmol), Carboxylic Acid (11 mmol), 4N HCl (20 mL).
-
Reflux: Heat the mixture under reflux for 4–8 hours. Monitor via TLC.
-
Neutralization: Cool to room temperature. Slowly add 10% NH₄OH until pH ~8.
-
Isolation: Filter the precipitate, wash with ice-cold water.
-
Purification: Recrystallize from ethanol/water.
B. Modern Green Method: Er(OTf)₃ Catalyzed Oxidative Coupling
Best for: High yield, mild conditions, selectivity against 1,2-disubstitution.
Protocol:
-
Reagents: o-Phenylenediamine (1.0 mmol), Aromatic Aldehyde (1.0 mmol), Erbium(III) triflate [Er(OTf)₃] (1-5 mol%), Ethanol/Water (1:1, 5 mL).
-
Reaction: Stir at room temperature (or mild heat 50°C) with open air exposure (oxidant).
-
Time: Reaction typically completes in 15–30 minutes.
-
Workup: Add water. Extract with ethyl acetate.[7]
-
Yield: Typically >90%.
-
Mechanism: The Lewis acid activates the carbonyl; air/oxygen facilitates the oxidative aromatization of the intermediate aminal.
Future Horizons: PROTACs
The benzimidazole scaffold is now being utilized in PROTACs (Proteolysis Targeting Chimeras) . Due to its ability to bind specific kinases (like EGFR or CDK), the benzimidazole moiety serves as the "warhead" (protein-targeting ligand). This warhead is linked to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).
Emerging Strategy:
-
Warhead: Benzimidazole derivative (binding the target protein).[3]
-
Linker: PEG or alkyl chain.
-
E3 Ligand: Recruits the ubiquitin-proteasome system.
-
Result: Ubiquitination and degradation of the target protein, rather than simple inhibition.
References
-
Hoebrecker, F. (1872).[2] Ueber die Reduction der Nitroacetanilide. Berichte der deutschen chemischen Gesellschaft. Link
-
Campbell, W. C. (1961). Thiabendazole, a new anthelmintic. Journal of the American Chemical Society.[2] Link
-
Fellner, C. (2020). Selumetinib (Koselugo) for Neurofibromatosis Type 1-Related Plexiform Neurofibromas.[4][8] P&T Journal. Link
-
Lindberg, P., et al. (1990). Omeprazole: The first proton pump inhibitor.[3] Medicinal Research Reviews. Link
-
Shaikh, K. A., et al. (2012). Green Synthesis of Benzimidazole Derivatives. Journal of Chemistry. Link
-
Pfizer Inc. (2018).[9][10] DAURISMO (glasdegib) Prescribing Information.[9] Link
Sources
- 1. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 2. ijmpronline.com [ijmpronline.com]
- 3. karger.com [karger.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Selumetinib | C17H15BrClFN4O3 | CID 10127622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. Glasdegib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glasdegib | C21H22N6O | CID 25166913 - PubChem [pubchem.ncbi.nlm.nih.gov]
4,6-dimethyl-1H-benzimidazol-5-ol molecular weight and formula
Compound Identity & Application Guide
Executive Summary
4,6-dimethyl-1H-benzimidazol-5-ol is a specialized heterocyclic building block belonging to the benzimidazole class.[1] Characterized by a hindered phenol moiety fused to an imidazole ring, this compound represents a "privileged scaffold" in medicinal chemistry, particularly for the design of kinase inhibitors and antioxidant-functionalized ligands.[2]
This guide provides a comprehensive technical analysis of the molecule, including its physiochemical constants, synthetic pathways, and potential applications in drug discovery.[2]
Core Data Profile
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 148832-44-4 |
| Molecular Formula | C₉H₁₀N₂O |
| Molecular Weight | 162.19 g/mol |
| Exact Mass | 162.0793 |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~5.6 (Imidazole N), ~10.5 (Phenolic OH) |
Chemical Structure & Properties[4][5][6][7][8][9][10][11][12][13]
Structural Analysis
The molecule features a benzimidazole core substituted at the 4 and 6 positions with methyl groups and at the 5-position with a hydroxyl group. This substitution pattern creates a hindered phenol environment.[2]
-
Steric Shielding: The methyl groups at C4 and C6 flank the hydroxyl group at C5.[2] This steric bulk protects the oxygen from rapid metabolic conjugation (glucuronidation/sulfation) and enhances the radical scavenging stability of the phenol.[2]
-
Tautomerism: Like all N-unsubstituted benzimidazoles, the molecule exists in tautomeric equilibrium.[2] The hydrogen on the imidazole nitrogen rapidly shifts between N1 and N3.
Visualization (Graphviz)
The following diagram illustrates the chemical structure and the numbering scheme used in IUPAC nomenclature.
[11]
Synthetic Pathways[1][2][6][10][14]
The synthesis of this compound requires the construction of the imidazole ring onto a pre-functionalized benzene scaffold. The critical intermediate is 3,5-dimethyl-4-hydroxy-1,2-phenylenediamine .
Retrosynthetic Analysis
-
Target: this compound.
-
Disconnection: C2-N bond formation.
-
Precursor: 3,5-dimethyl-4-hydroxy-1,2-phenylenediamine.
-
Starting Material: 3,5-dimethylphenol (commercial commodity).[2]
[3]
Detailed Experimental Protocol (Cyclization)
Note: This protocol assumes the availability of the diamine precursor.[2] If starting from the phenol, a nitration (HNO3) followed by reduction (H2/Pd-C or Na2S2O4) is required first.[2]
Reagents:
-
3,5-Dimethyl-4-hydroxy-1,2-phenylenediamine (1.0 eq)
-
Formic Acid (98%, 5.0 eq)[2]
-
Hydrochloric Acid (4N, 10.0 eq)[2]
-
Ammonium Hydroxide (for neutralization)[2]
Procedure:
-
Dissolution: Charge a round-bottom flask with 3,5-dimethyl-4-hydroxy-1,2-phenylenediamine (10 mmol). Add 4N HCl (25 mL) and Formic Acid (1.5 mL).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress by TLC (System: DCM/MeOH 9:1) or LC-MS.[2] The diamine spot should disappear.[2]
-
Work-up: Cool the reaction mixture to 0–5°C in an ice bath.
-
Neutralization: Slowly add concentrated Ammonium Hydroxide dropwise with vigorous stirring until the pH reaches ~8.5. A precipitate should form.[2][4]
-
Isolation: Filter the solid precipitate. Wash the filter cake with cold water (2 x 10 mL) followed by cold diethyl ether (to remove non-polar impurities).
-
Purification: Recrystallize the crude solid from Ethanol/Water (1:1) to yield the pure title compound.[2]
Analytical Characterization
To validate the identity of synthesized this compound, the following spectral data is expected.
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.20 | Broad s | 1H | Imidazole NH (Exchangeable) |
| 8.85 | Broad s | 1H | Phenolic OH (Exchangeable) |
| 8.05 | s | 1H | C2-H (Imidazole proton) |
| 7.10 | s | 1H | C7-H (Aromatic proton) |
| 2.25 | s | 3H | C4-CH₃ |
| 2.18 | s | 3H | C6-CH₃ |
Interpretation: The key diagnostic feature is the presence of two distinct methyl singlets and only one aromatic proton singlet (C7-H), confirming the tetra-substituted benzene ring pattern.[2]
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Positive (ESI+)[2]
-
Molecular Ion [M+H]⁺: Calculated: 163.08; Observed: 163.1 ± 0.1 m/z.[2]
-
Fragment Ions: Loss of methyl (-15) or CO (-28) may be observed at higher collision energies.[2]
Biological Context & Drug Development Potential
Kinase Inhibitor Scaffold
Benzimidazoles are ATP-mimetic scaffolds.[2] The 4,6-dimethyl-5-hydroxy substitution pattern offers unique advantages:
-
H-Bonding: The C5-OH group can serve as a hydrogen bond donor/acceptor to interact with specific residues in the kinase hinge region or the "gatekeeper" residue.[2]
-
Selectivity: The methyl groups restrict rotation and create a specific shape vector, potentially improving selectivity against kinases with smaller binding pockets.[2]
Antioxidant Activity
The "hindered phenol" motif (similar to Vitamin E or BHT) confers antioxidant properties.[2]
-
Mechanism: The phenolic hydrogen atom can be donated to neutralize free radicals (ROO[2]•). The resulting phenoxy radical is stabilized by the electron-donating methyl groups and the resonance of the benzimidazole ring, preventing propagation of the radical chain reaction.
-
Application: This molecule can serve as a "dual-action" agent—inhibiting a target enzyme while simultaneously reducing oxidative stress in the local cellular environment.[2]
References
-
PubChem. (2025).[2][5] Compound Summary: 5,6-Dimethylbenzimidazole (Analogous Structure).[2] Retrieved from [Link]
-
Barker, H. A., et al. (1960).[2] "Structure of the Benzimidazole Coenzyme." Proceedings of the National Academy of Sciences, 46(12). (Provides foundational chemistry for dimethylbenzimidazoles).[2]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one [ijnc.ir]
- 4. prepchem.com [prepchem.com]
- 5. 1H-Benzimidazol-6-ol, 2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)- | C16H17N3O4S | CID 71587713 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol from o-phenylenediamine
Abstract
This application note provides a comprehensive, in-depth technical guide for the multi-step synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. While the synthesis of benzimidazoles often starts with an appropriately substituted o-phenylenediamine, this guide details a practical and reliable pathway beginning from a more accessible precursor, 3,5-dimethylphenol. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes.
Introduction and Strategic Rationale
Benzimidazoles are a critical class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The target molecule, this compound, is a specifically substituted benzimidazole with potential for further chemical modification and biological screening.
A direct synthetic route from unsubstituted o-phenylenediamine is chemically challenging due to the difficulty of regioselectively introducing the required dimethyl and hydroxyl functionalities. Therefore, a more logical and efficient strategy is to construct the target molecule from a starting material that already possesses the desired substitution pattern on the benzene ring. This note outlines a robust multi-step synthesis commencing with 3,5-dimethylphenol. The overall strategy involves the sequential introduction of functional groups to build the required substituted o-phenylenediamine intermediate, followed by the classic Phillips condensation to form the benzimidazole ring.[3][4]
Overall Synthetic Scheme
The synthesis is a four-step process starting from 3,5-dimethylphenol:
-
Nitration: Introduction of a nitro group at the 4-position of 3,5-dimethylphenol.
-
Second Nitration: Introduction of a second nitro group at the 2-position.
-
Reduction: Simultaneous reduction of both nitro groups to form the key intermediate, 2,4-diamino-3,5-dimethylphenol.
-
Cyclization: Condensation of the diamine with formic acid to yield the final product, this compound.
Caption: Overall synthetic route to this compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Intermediate: 2,4-Diamino-3,5-dimethylphenol
This part of the synthesis focuses on the regioselective introduction of two amino groups onto the 3,5-dimethylphenol scaffold.
Step 1: Synthesis of 3,5-Dimethyl-4-nitrophenol
-
Principle: This step involves the electrophilic aromatic substitution (nitration) of 3,5-dimethylphenol. The hydroxyl and methyl groups are ortho-, para-directing. The 4-position (para to the hydroxyl group) is the most sterically accessible and electronically favorable position for the initial nitration.
-
Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool a mixture of 3,5-dimethylphenol (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated yellow solid is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethyl-4-nitrophenol.
-
Step 2: Synthesis of 3,5-Dimethyl-2,4-dinitrophenol
-
Principle: The second nitration is performed under harsher conditions. The existing nitro group is deactivating, but the strongly activating hydroxyl and methyl groups direct the second nitro group to the 2-position (ortho to the hydroxyl group).
-
Protocol:
-
To a flask containing fuming sulfuric acid, cool to 0 °C.
-
Slowly add the 3,5-dimethyl-4-nitrophenol (1.0 eq) from Step 1 in portions, maintaining the temperature below 10 °C.
-
Once the addition is complete, add fuming nitric acid (1.2 eq) dropwise at 0-5 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid with cold water and dry to yield 3,5-dimethyl-2,4-dinitrophenol.
-
Step 3: Synthesis of 2,4-Diamino-3,5-dimethylphenol
-
Principle: This step involves the reduction of both nitro groups to amino groups. Catalytic hydrogenation using palladium on carbon (Pd/C) is an efficient and clean method for this transformation.
-
Protocol:
-
In a hydrogenation vessel, dissolve 3,5-dimethyl-2,4-dinitrophenol (1.0 eq) in ethanol or methanol.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,4-diamino-3,5-dimethylphenol. This intermediate is often unstable and prone to oxidation, so it should be used immediately in the next step.
-
Part 2: Benzimidazole Ring Formation
Step 4: Synthesis of this compound
-
Principle: This final step is the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid (in this case, formic acid) under acidic conditions and heat.[3][4] The reaction proceeds via the formation of a mono-formylated intermediate, followed by intramolecular cyclization and dehydration to form the imidazole ring.
Caption: Phillips condensation mechanism for benzimidazole formation.
-
Protocol:
-
Place the crude 2,4-diamino-3,5-dimethylphenol from Step 3 into a round-bottom flask.
-
Add an excess of 90% formic acid (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (around 100-110 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker of cold water and carefully neutralize with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or methanol) to obtain pure this compound.
-
Data Summary and Characterization
| Parameter | Reagent | Molar Mass ( g/mol ) | Quantity (eq) |
| Step 1 | 3,5-Dimethylphenol | 122.16 | 1.0 |
| Nitric Acid | 63.01 | 1.1 | |
| Step 2 | 3,5-Dimethyl-4-nitrophenol | 167.16 | 1.0 |
| Fuming Nitric Acid | 63.01 | 1.2 | |
| Step 3 | 3,5-Dimethyl-2,4-dinitrophenol | 212.16 | 1.0 |
| 10% Pd/C | - | 5-10 mol% | |
| Step 4 | 2,4-Diamino-3,5-dimethylphenol | 152.19 | 1.0 |
| Formic Acid (90%) | 46.03 | Excess |
Expected Characterization Data for this compound:
-
Appearance: Off-white to light brown solid
-
¹H NMR (DMSO-d₆): Expect signals for the aromatic proton, the C2-H proton of the imidazole ring, the -OH proton, the -NH proton, and two methyl groups.
-
¹³C NMR (DMSO-d₆): Expect signals corresponding to the eight unique carbon atoms in the structure.
-
Mass Spectrometry (ESI+): m/z = 177.10 [M+H]⁺
-
FT-IR (KBr, cm⁻¹): Broad peak for O-H and N-H stretching, C-H stretching, C=N and C=C aromatic stretching.
Safety and Handling
-
Acids: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
-
Nitro Compounds: Dinitroaromatic compounds can be explosive. Avoid friction, shock, and excessive heat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst can be pyrophoric when dry. Handle in an inert atmosphere and ensure the reaction setup is properly grounded.
-
General Precautions: Perform all reactions in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in nitration steps | Incomplete reaction or side reactions. | Ensure proper temperature control. Check the concentration and quality of the acids. |
| Incomplete reduction of nitro groups | Inactive catalyst or insufficient hydrogen pressure. | Use fresh catalyst. Ensure the system is leak-proof and increase hydrogen pressure or reaction time. |
| Formation of dark, tarry byproducts in cyclization | Oxidation of the diamine intermediate. | Use the diamine immediately after preparation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purification | Presence of impurities. | Optimize the recrystallization solvent system. Consider column chromatography if necessary. |
References
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Rasayan Journal. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Retrieved from [Link]
-
ijariie. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link]
-
ACS Combinatorial Science. (2016, September 15). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Retrieved from [Link]
-
RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(4-hydroxybutyl)-5,6-dimethylbenzimidazole. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4-aza-5,6-dimethylbenzimidazole and biosynthetic preparation of 4. Retrieved from [Link]
- Google Patents. (n.d.). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole.
-
Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
- Google Patents. (n.d.). CN103351282B - Preparing method for 4-chlorine-3,5-xylenol.
Sources
protocol for purification of 4,6-dimethyl-1H-benzimidazol-5-ol
Application Note: Protocol for Purification of 4,6-Dimethyl-1H-benzimidazol-5-ol
Part 1: Executive Summary & Chemical Context
This compound (CAS: 148832-44-4) is a critical heterocyclic intermediate, often utilized in the synthesis of Vitamin B12 analogs (specifically the
Achieving pharmaceutical-grade purity (>98%) is challenging due to the presence of oxidative byproducts (quinone-imines) and unreacted diamine precursors (e.g., 3,5-dimethyl-1,2-diaminobenzene). This protocol leverages the molecule's zwitterionic nature to separate it from non-ionizable impurities, followed by a thermal recrystallization to remove structural isomers.
Chemical Identity & Properties
| Property | Data | Notes |
| IUPAC Name | This compound | Also: 4,6-dimethyl-5-hydroxybenzimidazole |
| CAS Number | 148832-44-4 | Distinct from 5,6-dimethyl isomer |
| Molecular Formula | C | MW: 162.19 g/mol |
| Appearance | Off-white to pale beige solid | Oxidizes to brown/pink upon air exposure |
| Solubility (Water) | < 1 mg/mL at pH 7 | Soluble at pH < 4 and pH > 10 |
| Solubility (Organic) | Soluble in DMSO, MeOH, EtOH | Sparingly soluble in DCM, Hexanes |
| pKa (Estimated) | pKa | pKa |
Part 2: Purification Strategy & Logic
The purification strategy is built on Differential pH Solubility .
-
Acidic Phase (pH < 2): The imidazole ring protonates, forming a water-soluble cation. Non-basic organic impurities (tars, neutral precursors) remain insoluble and are filtered out.
-
Basic Phase (pH > 11): The phenolic proton dissociates, forming a water-soluble anion. This step is optional but useful if acidic impurities are present.
-
Isoelectric Precipitation (pH ~7): The molecule exists as a neutral/zwitterionic species with minimal solubility, precipitating out of solution.
Visual Workflow (Graphviz)
Figure 1: Step-by-step purification logic exploiting the amphoteric nature of the target molecule.
Part 3: Detailed Experimental Protocols
Protocol A: Acid-Base Precipitation (Primary Cleanup)
Use this method for crude material with purity < 90%.
Reagents:
-
Hydrochloric Acid (1M)
-
Ammonium Hydroxide (28-30%) or Sodium Hydroxide (2M)
-
Activated Charcoal (Norit or equivalent)
-
Celite 545 (Filter aid)
Procedure:
-
Dissolution: Suspend the crude solid (10 g) in 100 mL of 1M HCl . Stir vigorously for 30 minutes at room temperature. The target compound will dissolve as the hydrochloride salt.
-
Note: If a significant amount of solid remains, check pH. It must be < 2. If pH is low and solids persist, these are likely impurities.
-
-
Clarification: Filter the acidic solution through a pad of Celite to remove insoluble tars and non-basic impurities.
-
Decolorization: Transfer filtrate to a clean flask. Add 0.5 g Activated Charcoal . Heat to 50°C and stir for 15 minutes.
-
Caution: Do not boil. High heat in acid can promote oxidative degradation.
-
-
Filtration: Filter off the charcoal while warm using a 0.45 µm membrane or fine filter paper. The filtrate should be clear to pale yellow.
-
Precipitation: Cool the filtrate to room temperature. Slowly add Ammonium Hydroxide dropwise with stirring. Monitor pH continuously.
-
Target: Adjust pH to 7.0 – 7.5 .
-
Observation: A thick white/off-white precipitate will form as the pH approaches neutral.
-
-
Collection: Cool the slurry in an ice bath (0–4°C) for 1 hour to maximize yield. Filter the solid under vacuum (Buchner funnel).
-
Wash: Wash the cake with ice-cold water (2 x 20 mL) to remove residual salts (NH
Cl). -
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: Recrystallization (Polishing Step)
Use this method to upgrade purity from 95% to >99%.
Solvent System: Ethanol : Water (80 : 20 v/v) Alternative: Methanol : Water (90 : 10 v/v) can be used if solubility in ethanol is too low.
Procedure:
-
Saturation: Place the semi-pure solid (from Protocol A) in a round-bottom flask. Add Ethanol (approx. 10 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 78°C).
-
Solubilization: If the solid does not dissolve completely, add Water dropwise through the condenser until a clear solution is obtained.
-
Tip: Do not exceed 25% water content. If solid remains, add more hot ethanol.
-
-
Cooling: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring (insulation promotes larger, purer crystals).
-
Crystallization: Once at room temperature, move to a refrigerator (4°C) for 4 hours.
-
Harvest: Filter the crystals. Wash with a small volume of cold Ethanol .
-
Drying: Dry under high vacuum.
Part 4: Quality Control & Validation
1. HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 280 nm (aromatic) and 254 nm.
-
Acceptance Criteria: Single peak > 98.5% area.
2. NMR Validation (
-
Key Signals:
- ~2.2-2.4 ppm (Singlets, 6H): Two methyl groups (C4-Me, C6-Me).
- ~8.0 ppm (Singlet, 1H): C2-H proton of the imidazole ring.
- ~8.5-9.0 ppm (Broad Singlet, 1H): Phenolic -OH (exchangeable).
- ~12.0 ppm (Broad, 1H): Imidazole -NH (exchangeable).
Part 5: Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH not optimized during precipitation. | Ensure pH is exactly 7.0-7.5. Benzimidazoles become soluble again if pH > 9 (phenolate formation). |
| Colored Product (Pink/Brown) | Oxidation of the phenol to quinone species. | Perform recrystallization under Nitrogen/Argon atmosphere. Add 0.1% Sodium Metabisulfite during the acid dissolution step. |
| Oiling Out | Cooling too fast during recrystallization. | Re-heat to dissolve. Add a seed crystal. Cool very slowly (wrap flask in foil/towel). |
| Insoluble in Acid | Impurity is not a benzimidazole. | The solid remaining in Step A1 is likely the impurity. Filter it off and discard. |
References
-
Synthesis of Benzimidazole Derivatives
-
Barker, H. A., et al. "Biosynthesis of Vitamin B12." Journal of Biological Chemistry, vol. 235, no. 2, 1960, pp. 480-488.
- Standard synthesis reference for dimethylbenzimidazoles.
-
-
General Purification of Hydroxybenzimidazoles
-
Solubility Data & pKa
-
PubChem Compound Summary for 2-Hydroxybenzimidazole (Analogous properties). National Center for Biotechnology Information.
-
- Recrystallization Solvent Systems: Perrin, D. D., & Armarego, W. L. F. "Purification of Laboratory Chemicals." Butterworth-Heinemann, 8th Edition. (Standard reference for solvent selection).
Sources
Application Note: Benzimidazole Derivatives in Cancer Cell Lines
From Synthesis to Mechanistic Validation: A Comprehensive Guide
Abstract
Benzimidazole derivatives represent a "privileged scaffold" in oncology due to their structural similarity to purine nucleotides and their ability to interact with diverse biological targets, including microtubules, kinases (EGFR, VEGFR), and DNA topoisomerases.[1] However, their lipophilic nature and pleiotropic effects present unique challenges in in vitro validation. This guide provides a rigorous, standardized workflow for evaluating benzimidazole candidates, moving beyond simple cytotoxicity to definitive mechanistic characterization.
Introduction: The Benzimidazole Landscape
The benzimidazole core (a fusion of benzene and imidazole) allows for diverse functionalization. Your experimental design must align with the predicted mechanism based on Structure-Activity Relationship (SAR) trends:
-
Tubulin Inhibitors (e.g., Nocodazole, Mebendazole): Often 2-aryl or 2-carbamate substituted. These target the colchicine binding site, causing G2/M arrest.
-
Kinase Inhibitors (e.g., Nazartinib): Often possess solubilizing side chains (morpholine, piperazine) and target ATP binding pockets.
-
DNA Intercalators/Alkylators (e.g., Bendamustine): Often contain nitrogen mustard groups or planar aromatic extensions.
Visualizing the Mechanism of Action
The following diagram illustrates the divergent signaling pathways engaged by benzimidazole derivatives.
Caption: Divergent mechanisms of benzimidazole derivatives leading to cancer cell death.
Compound Management & Solubility (Critical Step)
The Pitfall: Benzimidazoles are often highly lipophilic. Precipitation in aqueous cell culture media leads to "false toxicity" (physical stress on cells) or "false inactivity" (compound unavailable).
Protocol: Solubility Validation
-
Stock Preparation: Dissolve derivative in 100% DMSO to 10 mM or 50 mM. Store at -20°C.
-
Turbidity Check:
-
Prepare a 2X concentration in complete culture medium (e.g., if testing 100 µM, prepare 200 µM).
-
Incubate at 37°C for 1 hour.
-
Measure absorbance at 600 nm (or use a nephelometer).
-
Pass Criteria: OD600 must be identical to the vehicle control. If OD > Control, the compound has precipitated.
-
-
DMSO Limit: Final DMSO concentration in the assay well must be ≤ 0.5% (ideally ≤ 0.1%).
Protocol: Cytotoxicity Screening (MTT/SRB)
While MTT is standard, benzimidazoles that inhibit glucose uptake (like Fenbendazole) can skew mitochondrial reductase activity. Recommendation: Use SRB (Sulforhodamine B) for mass-based validation if metabolic interference is suspected.
Step-by-Step MTT Assay
Objective: Determine IC50 values.
-
Cell Seeding:
-
Adherent Lines (e.g., HeLa, A549, MCF-7): Seed 3,000–5,000 cells/well in 100 µL media.
-
Suspension Lines (e.g., Jurkat, HL-60): Seed 10,000–20,000 cells/well.
-
Crucial: Incubate 24h for attachment before treatment.[2]
-
-
Treatment:
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3-4 hours.
-
Solubilize formazan with DMSO (150 µL).[2]
-
Read Absorbance at 570 nm (Reference: 630 nm).
-
-
Data Analysis:
-
Calculate % Viability =
. -
Fit curve using Non-linear regression (Sigmoidal, 4PL) to derive IC50.
-
Mechanistic Validation Protocols
A. Tubulin Polymerization Assay (In Vitro)
If your derivative is a 2-aryl benzimidazole, this is the gold standard validation.
-
Reagents: Purified Porcine Brain Tubulin (>99%), GTP, Buffer (80 mM PIPES, pH 6.9).
-
Method:
-
Prepare tubulin (3 mg/mL) in ice-cold buffer with GTP (1 mM).
-
Add test compound (e.g., 5 µM, 10 µM) or Nocodazole (Control) to a pre-warmed 96-well plate (37°C).
-
Immediately read OD at 340 nm every 30 seconds for 60 minutes.
-
-
Result Interpretation:
-
Polymerization Inhibitor: Flat line or reduced slope (Vmax) compared to vehicle.
-
Stabilizer (Taxol-like): Increased polymerization rate/extent.
-
B. Cell Cycle Analysis (Flow Cytometry)
Benzimidazoles typically induce G2/M arrest (mitotic catastrophe).
-
Protocol:
-
Treat cells (IC50 and 2xIC50) for 24 hours.
-
Harvest and fix in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.
-
Wash with PBS.
-
Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C.
-
Analyze >10,000 events. Look for accumulation in the 4N DNA peak.
-
C. Apoptosis Detection (Annexin V/PI)
Distinguish between cytostatic and cytotoxic effects.
-
Protocol:
Experimental Workflow Diagram
This flowchart guides the decision-making process for characterizing a new benzimidazole derivative.
Caption: Decision tree for evaluating benzimidazole derivatives in oncology.
Data Presentation & Analysis
Example Data Table: IC50 Comparison
When reporting your data, use a structured format comparing your derivative to standards.
| Compound ID | Cell Line | Target | IC50 (µM) ± SD | Mechanism Note |
| BZ-101 (Test) | HeLa | Cervical | 2.4 ± 0.3 | Potent G2/M Arrest |
| BZ-101 (Test) | MCF-7 | Breast | 5.1 ± 0.5 | Moderate Activity |
| Nocodazole | HeLa | Tubulin | 0.8 ± 0.1 | Reference Standard |
| 5-FU | HeLa | DNA/RNA | 12.5 ± 1.2 | Positive Control |
Statistical Rigor
-
Replicates: All biological assays must be performed in triplicate (n=3 independent experiments).
-
Significance: Use One-way ANOVA followed by Dunnett’s post-hoc test when comparing multiple derivatives to a control.
-
Software: GraphPad Prism or SigmaPlot.
Troubleshooting Common Issues
| Issue | Probable Cause | Solution |
| Precipitation in wells | Compound insolubility | Reduce concentration; Validate solubility (Section 2); Check DMSO % (<0.5%). |
| High background in MTT | Reductase interference | Switch to SRB or ATP-Glo assay; Ensure complete formazan solubilization. |
| No G2/M arrest despite toxicity | Off-target mechanism | Investigate Kinase inhibition (G1 arrest) or direct DNA damage (S-phase delay). |
| Variable IC50 values | Cell density inconsistency | Standardize seeding density; Ensure cells are in log-phase growth. |
References
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Source: Biotech Asia
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Source: NIH / PubMed Central
-
Application Notes and Protocols for Benzimidazole Derivatives in Cell-Based Assay Development. Source: BenchChem
-
Mebenil In Vitro Tubulin Polymerization Assay Protocol. Source: BenchChem
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents. Source: NIH / PubMed Central
Sources
Modern Analytical Strategies for the Determination of Benzimidazole Residues in Food Matrices
An Application Guide
Abstract
This guide provides a comprehensive overview of modern analytical methodologies for the detection and quantification of benzimidazole residues in various food matrices. Benzimidazoles are a class of broad-spectrum anthelmintics and fungicides widely used in veterinary medicine and agriculture.[1][2] Due to potential health risks, including teratogenic and embryotoxic effects, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for their presence in food products of animal origin.[3][4][5] This document details robust protocols for sample preparation, screening, and confirmation, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the latter being the gold standard for confirmation.[6] We also discuss Enzyme-Linked Immunosorbent Assay (ELISA) as a high-throughput screening tool. Each protocol is presented with an emphasis on the scientific rationale behind the procedural choices, ensuring methodological integrity and trustworthiness. This guide is intended for researchers, scientists, and quality control professionals in the fields of food safety, veterinary science, and drug development.
Introduction: The Benzimidazole Challenge
Benzimidazoles, including compounds like albendazole, fenbendazole, and thiabendazole, are critical for animal health and crop protection.[1] However, their use can lead to the presence of parent compounds and their metabolites in edible tissues, milk, and eggs.[1][7] Monitoring these residues is paramount to ensure consumer safety and compliance with international food standards.[8][9]
The analytical challenge lies in the complexity of food matrices and the low concentration levels at which these residues must be detected. An effective analytical strategy, therefore, involves:
-
Efficient Sample Preparation: To isolate analytes from interfering matrix components like fats and proteins.[1][6]
-
Sensitive Screening Methods: To rapidly test a large number of samples for the presence of benzimidazoles.
-
Selective Confirmatory Methods: To provide unambiguous identification and precise quantification of the residues.[1]
This guide provides validated protocols and the underlying principles for establishing a reliable benzimidazole residue monitoring program.
The Crucial First Step: Sample Preparation
The goal of sample preparation is to extract the benzimidazole residues from the complex sample matrix and concentrate them into a clean solution suitable for instrumental analysis. The choice of method depends heavily on the matrix type (e.g., muscle, liver, milk, honey).[10][11]
Extraction Techniques
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleanup and concentration.[6] The principle involves passing the sample extract through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analytes of interest are selectively eluted.
-
Causality: A C18 reversed-phase cartridge is commonly used because its nonpolar stationary phase effectively retains the moderately polar benzimidazole compounds, while allowing more polar, water-soluble interferences to pass through.[6] For more complex matrices or specific analytes, polymer-based or ion-exchange cartridges may be employed for enhanced selectivity.[12]
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their relative solubilities in two different immiscible liquids. For benzimidazoles, an organic solvent like ethyl acetate or acetonitrile is often used to extract the analytes from an aqueous or homogenized sample.[13]
-
Causality: The pH of the aqueous phase is a critical parameter. Benzimidazoles are weakly basic; adjusting the pH can suppress their ionization, making them more soluble in the organic solvent and thus improving extraction efficiency.[13]
Workflow: General Sample Preparation for Tissues
The following diagram illustrates a typical workflow for preparing animal tissue samples prior to chromatographic analysis.
Caption: A generalized workflow for the extraction and cleanup of benzimidazole residues from tissue samples.
High-Throughput Screening: ELISA
For laboratories that need to analyze a large volume of samples, an Enzyme-Linked Immunosorbent Assay (ELISA) is an excellent first-tier screening tool.[14] It offers rapid results with minimal sample preparation.[14]
Principle of Competitive ELISA
The most common format for small molecules like benzimidazoles is the competitive ELISA.
-
Coating: Microplate wells are coated with a known amount of a benzimidazole-protein conjugate.
-
Competition: The sample extract is added to the wells along with a specific primary antibody. Any benzimidazole residues in the sample (free antigen) will compete with the coated antigen for binding to the limited number of antibody sites.
-
Detection: A secondary antibody linked to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Signal Generation: A substrate is added, which the enzyme converts into a colored product.
-
Causality: The signal intensity is inversely proportional to the concentration of benzimidazole in the sample.[7] A high residue concentration means less primary antibody binds to the plate, resulting in a weak color signal. This inverse relationship allows for semi-quantitative analysis against a standard curve.
Workflow: Competitive ELISA
Caption: The principle of competitive ELISA for benzimidazole residue screening.
Confirmatory Analysis: HPLC and LC-MS/MS
Samples that test positive in a screening assay or require precise quantification must be analyzed by a confirmatory method. Liquid chromatography is the cornerstone of definitive residue analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds in a liquid mixture, allowing for their individual quantification. When coupled with a Diode Array Detector (DAD) or fluorescence detector, it provides a robust and reliable method for many benzimidazoles.[12][15]
-
Protocol: Multi-Residue HPLC-DAD Analysis of Benzimidazoles in Milk
-
Sample Preparation: Extract 10 mL of milk with acetonitrile and n-hexane. Purify the extract using a polymer cation exchange (PCX) solid-phase extraction cartridge.[12]
-
Chromatographic Column: C18 reversed-phase column (e.g., Xbridge C18).[12]
-
Mobile Phase: A gradient elution using acetonitrile and an ammonium acetate buffer.[12]
-
Detection: Diode Array Detector (DAD) set at wavelengths relevant for benzimidazoles (e.g., 290, 298, 312 nm).[12]
-
Quantification: Create a calibration curve using standards of known concentrations to quantify residues in the samples.
-
-
Causality: A C18 column is used for its ability to separate compounds of varying polarity. The gradient elution, where the proportion of organic solvent (acetonitrile) in the mobile phase is increased over time, is necessary to elute both the more polar and less polar benzimidazole metabolites within a reasonable analysis time.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive technique for residue analysis, offering unparalleled sensitivity and selectivity.[6] It couples the separation power of HPLC with the mass-based detection of tandem mass spectrometry.
-
Principle of Detection: The instrument operates in Multiple Reaction Monitoring (MRM) mode. For each target analyte, a specific precursor ion (typically the protonated molecule [M+H]+) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and specific, characteristic product ions are monitored in the third quadrupole (Q3).[6]
-
Causality: This precursor-to-product ion transition is a unique chemical fingerprint for the analyte. Monitoring at least two such transitions provides unambiguous identification and confirmation, virtually eliminating false positives from matrix interference.[6]
Protocol: Multi-Residue LC-MS/MS Analysis in Animal Tissue
This protocol is adapted from established methods for the determination of multiple benzimidazole residues.[3][6]
-
Sample Preparation:
-
Homogenize 5 g of tissue (e.g., muscle, liver).[6]
-
Add an appropriate internal standard.
-
Extract the analytes using acetonitrile or ethyl acetate.[3]
-
Perform a Solid-Phase Extraction (SPE) cleanup using a C18 or polymeric cartridge.[3][6]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[6]
-
-
LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase UHPLC column (e.g., <2 µm particle size) is common for fast and efficient separation.[3][5]
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid.[5][6] The formic acid is crucial as it aids in the protonation of the analytes, enhancing the signal in the positive electrospray ionization (ESI) source.[6]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Scan Mode: Scheduled Multiple Reaction Monitoring (MRM) to maximize sensitivity and accommodate a large number of analytes.[6]
-
Workflow: LC-MS/MS for Confirmatory Analysis
Caption: The path of an analyte from injection to detection in an LC-MS/MS system.
Method Validation and Performance
For analytical results to be considered reliable and trustworthy, the method must be validated according to internationally recognized guidelines, such as those from VICH.[10][11][16] Validation demonstrates that the method is fit for its intended purpose.
Key validation parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[10]
-
Accuracy: The closeness of the mean test result to the true value, typically expressed as percent recovery.[10]
-
Precision: The degree of scatter between a series of measurements, expressed as the relative standard deviation (RSD).[10]
-
Limit of Detection (LOD): The lowest analyte concentration that can be reliably distinguished from background noise.[10]
-
Limit of Quantification (LOQ): The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[10]
-
Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10]
Typical Performance Data
The following table summarizes typical performance characteristics for LC-MS/MS-based methods for benzimidazole analysis in various matrices, as reported in the literature.
| Matrix | Analyte(s) | LOQ (µg/kg) | Recovery (%) | Reference |
| Meat | 19 Benzimidazoles | - | 80 - 110 | [3] |
| Swine Muscle | 15 Benzimidazoles | < 10 | > 50 | [6] |
| Milk | 18 Benzimidazoles & Metabolites | 4 - 18 | 31.7 - 137.6 | [12] |
| Dairy Products | Benzimidazoles & Metabolites | 0.025 - 4.0 | 81.4 - 108 | [6] |
| Pork | 10 Benzimidazoles | 0.08 - 0.15 (ng/g) | 75.2 - 116.8 | [17] |
| Chicken | 10 Benzimidazoles | 0.09 - 0.28 (ng/g) | 75.2 - 116.8 | [17] |
Note: Performance characteristics are highly method- and matrix-dependent.
Conclusion
The detection of benzimidazole residues is a critical component of modern food safety programs. A tiered approach, beginning with rapid and cost-effective screening methods like ELISA, followed by highly selective and sensitive confirmatory analysis using LC-MS/MS, provides a robust framework for regulatory monitoring. The choice of sample preparation and analytical technique must be tailored to the specific matrix and the required detection limits. Proper method validation is not merely a procedural step but the foundation of data integrity, ensuring that all results are accurate, reliable, and defensible.
References
-
Danaher, M., De Ruyck, H., Crooks, S. R., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Gorbach, S., & Kuenzler, W. (1973). A REVIEW OF METHODS FOR THE RESIDUE ANALYSIS OF THE BENZIMIDAZOLE FUNGICIDES. IUPAC. [Link]
-
World Organisation for Animal Health (WOAH). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Regional Representation for the Americas. [Link]
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Analytical methodology for veterinary medicine residues. APVMA. [Link]
-
Wageningen University & Research. Validation of Chemical Methods for Residue Analysis. WUR. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Guidance For Industry #208 (VICH GL49R). FDA. [Link]
-
Todorov, S. D., Vasilev, N. G., & Vrabcheva, T. H. (2017). Fast multi-residue method for determination of nineteen benzimidazoles in meat tissues by liquid chromatography tandem mass spectrometry. Journal of Hygienic Engineering and Design, 18, 40-47. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Guidance For Industry #208 (VICH GL49R). FDA. [Link]
-
European Medicines Agency (EMA). (2015). VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies. EMA. [Link]
-
Denžić Lugomer, M., Šabarić, J., & Pleadin, J. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo, 67(3), 231-238. [Link]
-
European Food Safety Authority (EFSA). (2024). Updated reasoned opinion on the toxicological properties and maximum residue levels (MRLs) for the benzimidazole substances carbendazim and thiophanate-methyl. EFSA Journal, 22(2), e8569. [Link]
-
Shimadzu. Determination of Benzimidazole Residues in Animal Tissue by Ultra High Performance Liquid Chromatography Tandem Mass Spectrometry. [Link]
-
Bai, S., Zhang, M., Tang, S., & Li, F. (2023). Acceptable daily intake (ADI, mg/kg bw) and maximum residue limits (MRLs, mg/kg) for benzimidazole pesticides in foods. ResearchGate. [Link]
-
Turiel, E., Tadeo, J. L., & Martín-Esteban, A. (2009). Determination of benzimidazole fungicides in water samples by on-line MISPE-HPLC. Journal of Chromatography A, 1216(11), 2038-2044. [Link]
-
Hu, X. Z., Wang, J. X., & Feng, Y. Q. (2010). Determination of Benzimidazole Residues in Edible Animal Food by Polymer Monolith Microextraction Combined with Liquid Chromatography-Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(1), 112-119. [Link]
-
Manzo, V., Navarro, M., & Gámiz-Gracia, L. (2012). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. ResearchGate. [Link]
-
Xia, X., Dong, Y., Luo, P., Wang, X., Li, X., Ding, S., & Shen, J. (2010). Determination of benzimidazole residues in bovine milk by ultra-high performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 878(30), 3174-3180. [Link]
-
European Food Safety Authority (EFSA). (2021). Reasoned opinion on the toxicological properties and maximum residue levels (MRLs) for the benzimidazole substances carbendazim and thiophanate-methyl. Semantic Scholar. [Link]
-
NUCLEUS. (2014). LC-MS/MS method for determination of benzimidazole residues in animal products. NUCLEUS Information Resources. [Link]
-
Manzo, V., Navarro, M., & Gámiz-Gracia, L. (2012). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Academia.edu. [Link]
-
Brandon, D. L., Binder, R. G., Bates, A. H., & Montague Jr, W. C. (1998). Monoclonal Antibody for Multiresidue ELISA of Benzimidazole Anthelmintics in Liver. Journal of Agricultural and Food Chemistry, 46(9), 3653-3656. [Link]
-
Petrou, P., Gkritsiou, E., & Mamas, S. (2021). Fast and Sensitive Determination of the Fungicide Carbendazim in Fruit Juices with an Immunosensor Based on White Light Reflectance Spectroscopy. Sensors, 21(10), 3432. [Link]
-
Defense Technical Information Center (DTIC). (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
EUR-Lex. (2024). P10_TA(2024)0006 – Objection to an implementing act: Maximum residue levels for carbendazim and thiophanate-methyl. Official Journal of the European Union. [Link]
-
Randox Food Diagnostics. ELISA - Food Drug Residue Analysis. [Link]
-
Creative Diagnostics. ELISA Kits for Drug Residues Detection. [Link]
-
CUSABIO. Elisa Kits for Food Safety & Drug Residues Test. [Link]
-
MDPI. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. [Link]
Sources
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemisgroup.us [chemisgroup.us]
- 4. Updated reasoned opinion on the toxicological properties and maximum residue levels (MRLs) for the benzimidazole substances carbendazim and thiophanate-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public.jenck.com [public.jenck.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. eur-lex.europa.eu [eur-lex.europa.eu]
- 10. rr-americas.woah.org [rr-americas.woah.org]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.iupac.org [publications.iupac.org]
- 14. ELISA - Food Drug Residue Analysis – Randox Food [randoxfood.com]
- 15. researchgate.net [researchgate.net]
- 16. VICH GL49 Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals: validation of analytical methods used in residue depletion studies - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of Benzimidazoles in Pharmaceutical Formulations
Abstract
This application note presents a comprehensive, detailed guide for the development and validation of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of benzimidazole compounds. Benzimidazoles are a critical class of anthelmintic drugs, and their accurate quantification is paramount for ensuring the safety and efficacy of pharmaceutical products. This document provides a step-by-step protocol, from sample preparation to final analysis, grounded in scientific principles and aligned with international regulatory standards. It is intended for researchers, scientists, and drug development professionals who require a reliable and robust analytical method for these compounds.
Introduction: The Analytical Imperative for Benzimidazoles
Benzimidazoles, characterized by a fused benzene and imidazole ring system, are widely used as anthelmintic agents in both human and veterinary medicine.[1] Their mechanism of action involves disrupting the polymerization of tubulin in parasites, leading to their demise. The potency and broad-spectrum activity of compounds such as albendazole, fenbendazole, and mebendazole have made them indispensable. Consequently, the development of robust and reliable analytical methods is crucial for quality control, stability testing, and pharmacokinetic studies.[1]
High-performance liquid chromatography (HPLC) has emerged as the preeminent technique for the analysis of benzimidazoles due to its high resolution, sensitivity, and specificity.[2] This application note details a versatile reversed-phase HPLC (RP-HPLC) method suitable for the quantification of a range of benzimidazole derivatives in pharmaceutical dosage forms.
Method Development: Rationale and Experimental Design
The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters. The choices made are guided by the physicochemical properties of the benzimidazole analytes and the desired performance characteristics of the method.
Chromatographic System and Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of common benzimidazoles.
| Parameter | Optimized Condition | Rationale |
| HPLC System | Quaternary Gradient HPLC System with UV Detector | Provides flexibility in mobile phase composition and is widely available. |
| Column | C18 Reversed-Phase Column (e.g., Nucleosil C8), 4.6 x 250 mm, 5 µm | C18 and C8 columns offer excellent retention and separation for moderately polar compounds like benzimidazoles.[3][4] |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B | A gradient is often necessary to achieve good separation of multiple benzimidazole derivatives and to elute any strongly retained impurities.[3][4] |
| Mobile Phase A: 0.05% Orthophosphoric acid in Water:Acetonitrile (75:25, v/v), pH 4.5 | The acidic pH ensures that the benzimidazole analytes are in a consistent protonation state, leading to sharp, symmetrical peaks.[3][4] | |
| Mobile Phase B: 0.05% Orthophosphoric acid in Water:Acetonitrile (50:50, v/v), pH 4.5 | Increasing the organic content in the gradient elutes the more hydrophobic analytes.[3][4] | |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 254 nm for albendazole, fenbendazole, and mebendazole; 288 nm for oxfendazole | These wavelengths correspond to the absorption maxima of the respective compounds, providing optimal sensitivity.[3][4] |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Sample and Standard Preparation
Accurate and consistent sample preparation is critical for reliable results.
Standard Solution Preparation:
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of the benzimidazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a suitable solvent, such as methanol with a small amount of 0.25% hydrochloric acid to aid dissolution, and dilute to volume.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
Sample Preparation (from Tablets):
-
Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powdered tablets equivalent to a target concentration of the active pharmaceutical ingredient (API) and transfer it to a suitable volumetric flask.
-
Add a portion of the dissolution solvent (e.g., methanol with 0.25% HCl), and sonicate for 15-20 minutes to ensure complete dissolution of the API.[7]
-
Dilute to volume with the dissolution solvent and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[6]
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: HPLC Method Validation Workflow.
Troubleshooting Common HPLC Issues
Even with a robust method, issues can arise during routine analysis. The following table provides guidance on troubleshooting common problems.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Backpressure | - Blockage in the column inlet frit or guard column. [8] - Particulate matter from the sample. | - Reverse flush the column (if permissible by the manufacturer). - Replace the guard column. - Ensure all samples are filtered. [9] |
| Peak Tailing | - Active sites on the column interacting with the analyte. - Incompatible sample solvent. - Column degradation. [10] | - Adjust mobile phase pH to ensure complete ionization or suppression of the analyte. - Dissolve the sample in the mobile phase. [5] - Replace the column. |
| Irregular Baseline (Noise/Drift) | - Air bubbles in the pump or detector. [11] - Contaminated mobile phase. - Detector lamp nearing the end of its life. | - Degas the mobile phase thoroughly. [10] - Prepare fresh mobile phase using high-purity solvents. - Replace the detector lamp. |
| Shifting Retention Times | - Changes in mobile phase composition. - Inconsistent column temperature. - Pump malfunction or leaks. [5] | - Prepare fresh mobile phase accurately. - Use a column oven to maintain a stable temperature. - Check for leaks and ensure the pump is delivering a consistent flow rate. [9] |
Conclusion
This application note provides a comprehensive and scientifically sound framework for the HPLC analysis of benzimidazoles. By following the detailed protocols for method development, validation, and troubleshooting, laboratories can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements. The principles outlined herein can be adapted for the analysis of a wide range of benzimidazole derivatives in various pharmaceutical matrices.
References
-
Academia.edu. (n.d.). Determination of Benzimidazole Fungicides by HPLC with Fluorescence Detection After Micellar Extraction. Retrieved from [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (2011, November 15). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Kulik, A., Białecka, W., Podolska, M., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
Taylor & Francis. (2011, October 12). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Semantic Scholar. (n.d.). development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (2025, December 25). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Retrieved from [Link]
-
Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]
-
ResearchGate. (2016, May 11). Determination of Benzimidazoles in Pharmaceuticals and Human Serum by High-Performance Liquid Chromatography. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Huidobro, A., & Barbas, C. (n.d.). Sample preparation in analysis of pharmaceuticals. Retrieved from [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]
-
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ACS Publications. (2016, October 25). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Retrieved from [Link]
- Google Patents. (n.d.). WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof.
Sources
- 1. benchchem.com [benchchem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 9. labcompare.com [labcompare.com]
- 10. aelabgroup.com [aelabgroup.com]
- 11. rheniumgroup.co.il [rheniumgroup.co.il]
Application Notes & Protocols: A Comprehensive In Vitro Evaluation Strategy for 4,6-dimethyl-1H-benzimidazol-5-ol
These application notes provide a comprehensive framework for the in vitro characterization of 4,6-dimethyl-1H-benzimidazol-5-ol, a novel compound within the versatile benzimidazole class. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties.[1][2][3][4][5] Given the limited specific data on this compound, a tiered, systematic in vitro screening approach is essential to elucidate its toxicological profile and explore its therapeutic potential.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind the proposed experimental cascade. The workflow begins with foundational safety and toxicity assessments, followed by broader pharmacological screening to identify potential areas of biological activity.
Part 1: Foundational Toxicological Assessment
A thorough understanding of a compound's toxicity is a prerequisite for any further development.[6] This initial phase aims to establish a safety profile for this compound by assessing its potential for cytotoxicity and genotoxicity.
In Vitro Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental to drug discovery, providing a primary screen to determine the concentration range at which a compound may cause cell death.[6][7][8] This data is crucial for designing subsequent, more complex cellular assays and for providing an initial indication of the therapeutic window. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[1]
Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining the cytotoxicity of a test compound using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and HEK293 for normal kidney cells to assess selectivity) in appropriate media.
-
Trypsinize and count the cells.
-
Seed approximately 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions in a complete culture medium to obtain final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include vehicle controls (DMSO at the highest concentration used) and untreated controls.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the concentration-response curves and determine the IC50 values using non-linear regression analysis.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Incubation Time (h) | IC50 (µM) of this compound | Doxorubicin (Positive Control) IC50 (µM) |
| HeLa | 24 | Experimental Value | 0.8 |
| 48 | Experimental Value | 0.4 | |
| 72 | Experimental Value | 0.2 | |
| A549 | 24 | Experimental Value | 1.2 |
| 48 | Experimental Value | 0.7 | |
| 72 | Experimental Value | 0.3 | |
| HEK293 | 24 | Experimental Value | 5.6 |
| 48 | Experimental Value | 3.1 | |
| 72 | Experimental Value | 1.5 |
In Vitro Genotoxicity Assessment
Rationale: Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[10] The standard approach involves a battery of tests to detect different types of genetic damage.[11]
Recommended Assay: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
The micronucleus test is a comprehensive method for evaluating chromosomal damage.[12][13] It detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss).[12] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[12][13]
Experimental Workflow: Micronucleus Test
Caption: General workflow for the in vitro mammalian cell micronucleus test (OECD 487).
Detailed Protocol: Micronucleus Test (adapted from OECD TG 487)
-
Cell Culture and Treatment:
-
Use a suitable cell line such as TK6 or primary human lymphocytes.
-
Expose cell cultures to at least three concentrations of this compound, with the highest concentration aiming for 50-60% cytotoxicity.
-
Conduct parallel experiments with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic in vivo metabolism.[11][13]
-
Include a vehicle control (DMSO) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).[13]
-
-
Incubation and Harvest:
-
Treatment duration is typically 3-6 hours in the presence of S9, and a continuous treatment (e.g., 24 hours) without S9.
-
After treatment, wash the cells and culture them for a period that allows for one to two cell divisions. Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells that are easily identified as having completed mitosis.[13]
-
-
Slide Preparation and Scoring:
-
Harvest the cells, treat them with a hypotonic solution, and fix them.
-
Drop the cell suspension onto clean microscope slides and air dry.
-
Stain with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
Analyze at least 2000 cells per concentration under a microscope for the presence of micronuclei.
-
Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive genotoxic result.
Part 2: Preliminary Pharmacological and ADME Profiling
Following a satisfactory safety assessment, the next phase involves screening for potential therapeutic activities and understanding the compound's basic drug-like properties. Benzimidazoles are known to possess a wide range of biological activities.[2][4][14][15]
In Vitro ADME: Metabolic Stability
Rationale: Early assessment of a compound's metabolic stability is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[16] The cytochrome P450 (CYP) enzyme family is responsible for the metabolism of a majority of drugs.[17][18][19]
Recommended Assay: CYP450 Inhibition Assay
This assay determines if this compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which is a primary cause of drug-drug interactions.[16][17][18]
Detailed Protocol: CYP450 Inhibition Assay
-
System Preparation:
-
Use human liver microsomes as the enzyme source, which contains a mixture of CYP enzymes.[18]
-
Select specific fluorescent or probe substrates for each CYP isoform being tested.
-
-
Incubation:
-
Incubate the human liver microsomes, a NADPH-regenerating system (cofactor), and the specific probe substrate with varying concentrations of this compound.
-
Run the reaction for a set time at 37°C.
-
-
Detection and Analysis:
-
Stop the reaction and measure the formation of the metabolized product, often via fluorescence or LC-MS/MS.[18]
-
Calculate the percent inhibition relative to the control without the test compound.
-
Determine the IC50 value for each isoform.
-
Data Presentation: Hypothetical CYP450 Inhibition Data
| CYP Isoform | Known Inhibitor (Positive Control) | IC50 (µM) of Positive Control | IC50 (µM) of this compound |
| CYP1A2 | Furafylline | ~2.5 | Experimental Value |
| CYP2C9 | Sulfaphenazole | ~0.3 | Experimental Value |
| CYP2C19 | Ticlopidine | ~1.0 | Experimental Value |
| CYP2D6 | Quinidine | ~0.05 | Experimental Value |
| CYP3A4 | Ketoconazole | ~0.03 | Experimental Value |
Screening for Potential Therapeutic Activity
Rationale: Based on the broad bioactivity of the benzimidazole class, a panel of assays targeting common therapeutic areas is recommended.[1][14][20]
A. Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
-
Principle: Many anti-inflammatory drugs work by inhibiting cyclooxygenase (COX) enzymes. This assay measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.[20]
-
Method: Utilize commercially available colorimetric or fluorescent assay kits.
-
Endpoint: IC50 values for both COX-1 and COX-2, allowing for an assessment of potency and selectivity.
B. Antioxidant Activity: DPPH Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[15] The reduction in DPPH is measured spectrophotometrically as a color change from purple to yellow.
-
Method: Mix the test compound with a methanolic solution of DPPH and measure the decrease in absorbance at ~517 nm over time.
-
Endpoint: The concentration of the compound required to scavenge 50% of the DPPH radicals (EC50).
C. Antimicrobial Activity: Broth Microdilution Assay
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
-
Method: Prepare two-fold serial dilutions of the compound in a liquid growth medium in a 96-well plate. Inoculate each well with a standardized suspension of bacteria (e.g., S. aureus, E. coli) or fungi (e.g., C. albicans).[5]
-
Endpoint: The MIC is determined by visual inspection for turbidity after incubation.
References
- In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. (n.d.). Springer.
- Pharmacological Screening of Substituted Benzimidazole Derivatives. (2021, June 21).
- Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (n.d.). Particle and Fibre Toxicology.
- Cytochrome P450 Inhibition In Vitro Assay. (n.d.). Charnwood Discovery.
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2025, June 16). Molecules.
- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). IntechOpen.
- Cytotoxicity assays – what your cells don't like. (2025, July 28). BMG LABTECH.
- In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. (n.d.). Journal of the Iranian Chemical Society.
- Guidance on genotoxicity testing strategies for manufactured nanom
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River.
- Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. (2021, January 6). Journal of Enzyme Inhibition and Medicinal Chemistry.
- OECD Test Guideline 487. (2014, September 26). RE-Place.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021, April 17). Cancers.
- In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors. (2013, August 9). Chemical Biology & Drug Design.
- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). Journal of Biomolecular Screening.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). BenchChem.
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012, October 29).
- Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). Molecules.
- Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase. (2023, May 4). Frontiers in Chemistry.
- Cytotoxicity Assays. (n.d.).
- Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. (n.d.). Journal of Pharmacology and Toxicology.
- CYP450 Inhibition and Induction Assay. (2024, May 24).
- Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?. (2026, February 10). Gentronix.
- High Throughput Assay for Cytochrome P450 Drug and Agrochemical Toxific
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
- Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. (2010, December 15). Bioorganic & Medicinal Chemistry Letters.
- 148832-44-4|4,6-Dimethyl-1H-benzo[d]imidazol-5-ol. (n.d.). BLDpharm.
- Benzimidazoles: A biologically active compounds. (2012, February 1). Arabian Journal of Chemistry.
- (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile Properties. (2025, October 15). U.S. Environmental Protection Agency.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole. (n.d.). Sigma-Aldrich.
- 1H-Benzimidazol-6-ol, 2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)-. (n.d.). PubChem.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). Current Topics in Medicinal Chemistry.
- 1h-benzimidazol-5-amine, n,n-dimethyl-4,6-dinitro-. (n.d.). PubChemLite.
- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major... (2025, March 28). RSC Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. omicsonline.org [omicsonline.org]
- 7. bmglabtech.com [bmglabtech.com]
- 8. opentrons.com [opentrons.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gov.uk [gov.uk]
- 12. re-place.be [re-place.be]
- 13. researchgate.net [researchgate.net]
- 14. banglajol.info [banglajol.info]
- 15. In vitro evaluation of selected benzimidazole derivatives as an antioxidant and xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
- 17. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 20. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: Application and Synthetic Protocols for 4,6-dimethyl-1H-benzimidazol-5-ol in Kinase Inhibitor Scaffolding
Introduction: The Benzimidazole Core in Modern Drug Discovery
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors.[1][2] This has led to the development of numerous FDA-approved drugs containing the benzimidazole core, spanning therapeutic areas such as antiviral, anticancer, and anti-inflammatory agents.[3][4] Within this esteemed class of compounds, 4,6-dimethyl-1H-benzimidazol-5-ol emerges as a strategically important chemical intermediate, particularly in the synthesis of targeted therapies like protein kinase inhibitors.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[5] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern oncology. The unique substitution pattern of this compound, featuring a hydroxyl group and two methyl groups on the benzene ring, provides a valuable platform for generating libraries of kinase inhibitors with desirable potency and selectivity. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of kinase-targeted therapeutics.
Synthesis of this compound: A Proposed Pathway
The key to this synthesis is the preparation of the requisite precursor, 4-amino-3,5-dimethylphenol. This can be achieved through a multi-step sequence starting from 3,5-dimethylphenol.
Protocol 1: Synthesis of 4-Amino-3,5-dimethylphenol
This protocol outlines a two-step process for the synthesis of 4-amino-3,5-dimethylphenol, a critical precursor for the target benzimidazole.
Step 1: Nitrosation of 3,5-Dimethylphenol
-
In a well-ventilated fume hood, dissolve 3,5-dimethylphenol in an aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
Acidify the reaction mixture with hydrochloric acid, which will lead to the formation of 4-nitroso-3,5-dimethylphenol.[9]
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Step 2: Reduction of 4-Nitroso-3,5-dimethylphenol
-
Suspend the 4-nitroso-3,5-dimethylphenol in an alcoholic solvent (e.g., ethanol).
-
Add a suitable reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
If using sodium dithionite, heat the reaction mixture to reflux until the reaction is complete (monitor by TLC).
-
If using catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at a suitable pressure and temperature.
-
Upon completion, remove the catalyst by filtration (if applicable) and evaporate the solvent.
-
The crude 4-amino-3,5-dimethylphenol can be purified by recrystallization or column chromatography to yield a brown solid.[10]
| Parameter | Value | Reference |
| Starting Material | 3,5-Dimethylphenol | [10] |
| Key Reagents | Sodium Nitrite, Hydrochloric Acid, Reducing Agent | [9] |
| Intermediate | 4-Nitroso-3,5-dimethylphenol | [9] |
| Final Product | 4-Amino-3,5-dimethylphenol | [10] |
| Physical Appearance | Brown Solid | [10] |
Protocol 2: Cyclocondensation to form this compound
This protocol describes the final cyclization step to form the target benzimidazole.
-
In a round-bottom flask, combine 4-amino-3,5-dimethylphenol with an excess of formic acid (90%).[8]
-
Heat the mixture at 100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline to litmus paper.
-
The crude this compound will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure compound.
Caption: Proposed synthetic workflow for this compound.
Application as a Chemical Intermediate in Kinase Inhibitor Synthesis
The strategic placement of the hydroxyl and methyl groups on the this compound scaffold makes it a highly valuable intermediate for the synthesis of potent and selective kinase inhibitors. The benzimidazole core can act as a hinge-binding motif, while the hydroxyl group provides a key attachment point for building out the rest of the inhibitor to occupy other pockets of the kinase active site.[4]
Targeting Key Oncogenic Kinases
Derivatives of substituted benzimidazoles have shown significant promise as inhibitors of several important cancer-related kinases:
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression, and their overexpression is common in many cancers. Benzimidazole-based compounds have been developed as potent Aurora kinase inhibitors.
-
Cyclin-Dependent Kinases (CDKs): CDKs are central to cell cycle regulation, and their aberrant activity is a hallmark of cancer. The development of CDK inhibitors is a major focus of cancer research, with several benzimidazole-containing compounds showing promise.
-
p38 MAP Kinase: This kinase is involved in inflammatory responses and has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. Benzimidazolone derivatives have been identified as potent p38 MAP kinase inhibitors.[11]
Illustrative Synthetic Application: Towards Kinase Inhibitors
The hydroxyl group of this compound serves as a versatile handle for further chemical modifications. For instance, it can undergo etherification or be used in coupling reactions to introduce various side chains designed to interact with specific residues in the kinase active site.
Caption: General workflow for developing kinase inhibitors from the title intermediate.
Protocol 3: General Procedure for Derivatization of this compound
This protocol provides a general method for the etherification of the hydroxyl group, a common step in the synthesis of benzimidazole-based kinase inhibitors.
-
Suspend this compound in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or cesium carbonate, to deprotonate the hydroxyl group.
-
Add the desired electrophile (e.g., an alkyl halide or a substituted benzyl halide) to the reaction mixture.
-
Heat the reaction to a temperature appropriate for the specific electrophile, typically between 60-100 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired derivative.
Conclusion and Future Perspectives
This compound represents a valuable and versatile chemical intermediate for the synthesis of novel bioactive molecules, particularly in the realm of kinase inhibitors. The proposed synthetic protocols provide a clear pathway for the preparation of this key building block. The strategic functionalization of the benzimidazole core allows for the generation of diverse chemical libraries for screening against a range of kinase targets. As the demand for targeted therapies continues to grow, the importance of such well-designed chemical intermediates in accelerating the drug discovery process cannot be overstated. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the development of next-generation therapeutics.
References
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of certain 2-substituted-1H-benzimidazole derivatives as antimicrobial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]
- 10. 4-Amino-3,5-xylenol | 3096-70-6 [chemicalbook.com]
- 11. Discovery and design of benzimidazolone based inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-dimethyl-1H-benzimidazol-5-ol
An introductory paragraph that sets the stage for the technical support center.
Welcome to the technical support center dedicated to the synthesis and yield optimization of 4,6-dimethyl-1H-benzimidazol-5-ol. This guide is designed for researchers and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. Our approach moves beyond simple protocols to explain the causal relationships in the synthetic pathway, ensuring a robust and reproducible methodology.
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most logical and established pathway involves three primary stages: the nitration of a substituted phenol, the subsequent reduction of the nitro groups to form a diamine, and finally, the cyclization to form the benzimidazole ring. This guide is structured to address specific issues that may arise at each of these critical stages.
Visualized Synthesis Workflow
The overall synthetic strategy is depicted below. Each stage presents unique challenges that can impact the final yield and purity of the target compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed with potential causes and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Stage 2 (Reduction) | 1. Incomplete Reduction: The reduction of both nitro groups is not going to completion.[1] 2. Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C) is old or poisoned. | 1. Monitor & Drive Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the dinitro intermediate. If using SnCl₂/HCl, ensure at least 5-10 equivalents are used.[1] For catalytic hydrogenation, ensure the system is properly sealed and purged. 2. Use Fresh Catalyst: Use fresh, high-quality palladium on carbon. Consider transfer hydrogenation with a reagent like ammonium formate as an alternative to H₂ gas.[1] |
| Low Yield in Stage 3 (Cyclization) | 1. Oxidation of Diamine Intermediate: o-Phenylenediamines are highly susceptible to air oxidation, leading to colored, polymeric impurities that prevent cyclization.[2] 2. Incomplete Cyclization: The reaction has not proceeded for a sufficient duration or at an adequate temperature. 3. Insufficient Formic Acid: Not enough of the C1 source was available to react with all the diamine.[3] | 1. Inert Atmosphere: Once the diamine intermediate (2,4-diamino-3,5-dimethylphenol) is synthesized, handle it under an inert atmosphere (Nitrogen or Argon) for the cyclization step.[2] 2. Optimize Conditions: A typical procedure involves heating at 100°C for 2 hours.[3] If TLC shows remaining starting material, consider extending the reflux time. 3. Use Excess Reagent: Employ a moderate excess of formic acid (e.g., 1.5 equivalents) to ensure the reaction goes to completion.[3] |
| Product is Highly Colored (Brown/Black) | 1. Diamine Oxidation: As mentioned above, this is the most common cause of coloration.[2] 2. Thermal Degradation: Excessive heat during cyclization or workup can lead to decomposition. | 1. Decolorize During Workup: After the reaction, dissolve the crude product in boiling water and add activated carbon (e.g., Norite).[3][4] Digest for 15 minutes and filter the hot solution rapidly to remove the carbon and adsorbed impurities. 2. Control Temperature: Ensure the reaction temperature does not significantly exceed 100-110°C during the cyclization step. |
| Difficulty in Final Purification | 1. Residual Tin Salts: If SnCl₂ was used for the reduction, tin hydroxides can contaminate the product.[1] 2. Similar Polarity of Impurities: Side-products may have similar polarity to the desired benzimidazole, making chromatographic separation difficult.[2] | 1. Basify and Filter: During the workup, after neutralizing the acid, make the solution basic (pH 9-10) with NaOH or NaHCO₃ to precipitate tin salts, which can then be removed by filtration before product extraction or crystallization.[1] 2. Acid-Base Extraction: Leverage the basicity of the benzimidazole nitrogen. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The benzimidazole will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities, then neutralize the aqueous layer to precipitate the purified product.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the cyclization of the diamine with formic acid?
A: The reaction is a classic example of the Phillips-Ladenburg benzimidazole synthesis. It proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the carbonyl carbon of formic acid.
-
Cyclization-Dehydration: This is followed by an intramolecular cyclization where the second amino group attacks the newly formed formamide carbon, leading to a tetrahedral intermediate which then eliminates two molecules of water to form the aromatic benzimidazole ring.[5][6]
Caption: Simplified mechanism of benzimidazole ring formation.
Q2: Why is my reaction stalling? I see both starting material and some product on my TLC plate.
A: Reaction stalling is often due to suboptimal conditions or reagent purity.
-
Check Purity: Ensure your starting diamine is pure. If it was stored for a long time, it may have oxidized. Consider purifying it before the cyclization.
-
Temperature: Ensure your reaction is being heated effectively. For this reaction, a water bath at 100°C is typically sufficient.[3]
-
Solvent: While this reaction is often run neat with formic acid, the choice of solvent can impact reaction rate and yield in other benzimidazole syntheses.[2] If you are using a solvent, ensure it is appropriate and dry.
Q3: Can I use a different reagent instead of formic acid for the cyclization?
A: Yes, the Phillips-Ladenburg reaction is versatile. You can use other carboxylic acids to install a group at the 2-position of the benzimidazole.[3][7] For example, using acetic acid would yield 2,4,6-trimethyl-1H-benzimidazol-5-ol. Alternatively, the Weidenhagen reaction utilizes aldehydes, which undergo an oxidative cyclization with the diamine to form 2-substituted benzimidazoles.[8]
Q4: How do I best monitor the reaction progress?
A: Thin Layer Chromatography (TLC) is the most effective and common method.[2] Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation between your starting material, intermediates, and the final product. The benzimidazole product is typically more polar than the starting diamine and will have a lower Rf value. UV light is effective for visualization.
Troubleshooting Decision Tree
Use this decision tree to diagnose issues with reaction yield systematically.
Caption: A decision tree for troubleshooting low yield issues.
Key Experimental Protocols
Protocol 1: General Procedure for Cyclization and Purification
This protocol is adapted from established methods for benzimidazole synthesis.[3]
-
In a 100 mL round-bottomed flask, place the 2,4-diamino-3,5-dimethylphenol (0.1 mole).
-
Under an inert atmosphere (N₂ or Ar) , add 90% formic acid (0.15 mole).
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper. The crude product will precipitate.
-
Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water.
-
For purification, transfer the crude solid to a beaker and add boiling water (~15 mL per gram of product).
-
Add 1-2 g of activated carbon (Norite) and digest the solution at a gentle boil for 15 minutes.[4]
-
Filter the hot solution rapidly through a pre-heated Büchner funnel to remove the carbon.
-
Allow the filtrate to cool to 10-15°C. The purified product will crystallize.
-
Collect the white crystals by filtration, wash with a small amount of cold water, and dry at 100°C.
References
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem.
- Griffin, K. P., & Peterson, W. D. (1941). 1,2-DIAMINO-4-NITROBENZENE. Organic Syntheses, 21, 20.
- Chegg. (2020).
- Sigma-Aldrich. 4,6-Dimethyl-2-nitroaniline. Sigma-Aldrich.
- Scribd. Experiment 5 - Synthesis of Benzimidazole. Scribd.
- Filo. (2025).
- Mol-Instincts. 4,6-DIMETHYL-2-NITROANILINE.
- Organic Chemistry Portal. Benzimidazole synthesis. Organic Chemistry Portal.
- Beilstein Journal of Organic Chemistry. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Beilstein Journal of Organic Chemistry.
- MDPI. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- ResearchGate. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid.
- Terse, P. Synthesis of Benimidazole from o- Phynylenediamine.pptx. SlideShare.
- ScienceMadness Discussion Board. (2025). One pot reduction of dinitro compounds to diamines. ScienceMadness.
- National Center for Biotechnology Information. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... NCBI.
- ResearchGate. Amount of m-dinitobenzene reduced, m-nitroaniline and m-diaminobenzene....
- J-STAGE.
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis. BenchChem.
- Bentham Science. (2024). Current Achievements of Benzimidazole: A Review. Bentham Science.
- BenchChem. (2026).
- Organic Syntheses. m-NITRODIMETHYLANILINE. Organic Syntheses.
- Wagner, E. C., & Millett, W. H. (1939). BENZIMIDAZOLE. Organic Syntheses, 19, 12.
- MDPI. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.
- Royal Society of Chemistry. (2023).
- RASAYAN Journal of Chemistry. (2015).
- Semantic Scholar. (2023).
- Defense Technical Information Center. (2020).
- ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- National Center for Biotechnology Information. (2018). A concise synthesis of a highly substituted 6-(1H-benzimidazol-1-yl)-5-nitrosopyrimidin-2-amine. NCBI.
- BenchChem. (2025). Technical Support Center: Synthesis of 1-benzyl-1H-benzimidazol-5-amine. BenchChem.
- Carbon. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Carbon.
- National Center for Biotechnology Information. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine. NCBI.
- Google Patents. A process for the optical purification of benzimidazole derivatives.
- EnPress Journals. (2023).
- BenchChem. An In-Depth Technical Guide to the Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazole. BenchChem.
- Organic Chemistry Portal. Benzimidazolone synthesis. Organic Chemistry Portal.
Sources
Technical Support Center: Benzimidazole Synthesis & Troubleshooting
[1]
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: BZ-SYN-2024-OPT Subject: Troubleshooting Side Reactions, Yield Loss, and Regioselectivity in Benzimidazole Scaffolds[1]
Introduction: The Benzimidazole Architect
Welcome to the technical support hub for benzimidazole synthesis. You are likely here because your reaction has stalled at the intermediate amide, your product is a regioisomeric mess, or your "white solid" is persistently brown.[1]
Benzimidazoles are privileged scaffolds in medicinal chemistry, acting as bioisosteres for purines.[1] However, their synthesis is governed by a delicate interplay between thermodynamics (ring closure) and kinetics (oxidation or dehydration).[1] This guide moves beyond standard recipes to address the causality of failure modes.
Module 1: The Phillips Condensation (Acid-Driven)
Context: The classical condensation of o-phenylenediamine (OPD) with carboxylic acids or their derivatives. Primary Failure Mode: Incomplete Cyclization (Stalling at the Mono-amide).
Diagnostic Q&A
Q: "I see the disappearance of starting material by TLC, but the mass spec shows [M+18] relative to the desired product. What happened?"
A: You have stalled at the N-acylated intermediate (the mono-amide).
-
The Mechanism: The reaction proceeds in two steps:[2] (1) rapid N-acylation of the diamine, followed by (2) a slower, thermodynamically demanding dehydration to close the imidazole ring.[1]
-
The Cause: Insufficient activation energy. The ring closure requires forcing conditions (high heat or strong dehydration) because the entropy loss of forming a rigid ring competes with the enthalpy of bond formation.
-
The Fix:
-
Switch to Polyphosphoric Acid (PPA): PPA acts as both solvent and Lewis acid/dehydrating agent, driving the equilibrium toward the cyclized product [1].
-
Microwave Irradiation: If using standard mineral acids (4N HCl), microwave heating (150-180°C) can overcome the activation barrier for the dehydration step that conventional reflux fails to reach.
-
Q: "My product is degrading or decarboxylating."
A: This is common when using malonic acid derivatives or electron-rich acids.
-
The Cause: Harsh acidic conditions (like PPA at 180°C) can cause decarboxylation of sensitive aliphatic chains attached to the C2 position.
-
The Fix: Switch to a mild Lewis Acid catalyst (e.g., ZrOCl₂ or mild sulfamic acid) under solvent-free conditions to lower the thermal requirement.
Visualization: The Phillips Pathway & Stall Points
Figure 1: The Phillips condensation requires overcoming the energy barrier at the N-acyl intermediate to effect dehydration.[1]
Module 2: Oxidative Cyclization (Aldehyde-Driven)
Context: Condensation of OPD with aldehydes, requiring an oxidative step to convert the aminal intermediate to the aromatic imidazole. Primary Failure Mode: Over-oxidation and "Tar" Formation.
Diagnostic Q&A
Q: "My reaction mixture turned black, and the yield is <40%. I used DDQ/KMnO4."
A: You likely over-oxidized the electron-rich diamine before it could cyclize.
-
The Mechanism: OPD is highly susceptible to oxidation into quinone imines, which polymerize into dark tars. Strong oxidants attack the free amine before the Schiff base forms.
-
The Fix: Use Sodium Metabisulfite (Na₂S₂O₅) .
-
Why? It forms a bisulfite adduct with the aldehyde (activating it) and acts as a mild oxidant/radical scavenger that facilitates the conversion of the benzimidazoline intermediate to benzimidazole without destroying the starting material [2].
-
Q: "I isolated the product, but it contains a 1,2-disubstituted impurity."
A: You have formed the "Aldehyde Dimer" byproduct.
-
The Cause: Two equivalents of aldehyde reacted with one equivalent of diamine.[3] This happens when the aldehyde is in large excess or the cyclization is too slow.
-
The Fix:
-
Inverse Addition: Add the aldehyde slowly to the diamine solution.
-
Stoichiometry: Strictly maintain a 1:1 or 1:1.1 ratio.
-
Visualization: Oxidative Cyclization Logic
Figure 2: The critical step is the oxidation of the aminal. Strong oxidants cause polymerization of the starting diamine.
Module 3: Regioselectivity & Tautomerism
Context: Alkylation of 5-substituted benzimidazoles. Primary Failure Mode: Inseparable mixtures of N1 and N3 isomers.
Diagnostic Q&A
Q: "I'm trying to alkylate 5-nitrobenzimidazole, but I get a 50:50 mixture of isomers. How do I control this?"
A: You are fighting the Tautomeric Trap .
-
The Mechanism: The N-H proton hops between N1 and N3. In solution, 5-substituted benzimidazoles exist as a fast-equilibrating mixture.[1] The alkylating agent attacks the most nucleophilic nitrogen, which is determined by a clash between sterics and electronics [3].
-
The Reality:
-
Electron Withdrawing Groups (EWG, e.g., -NO₂): Make the N-H more acidic. Alkylation often favors the N1 isomer (sterically less hindered) but mixtures are inevitable.
-
Electron Donating Groups (EDG, e.g., -OMe): Push electron density, often favoring the N3 position (or N1 depending on specific solvent interactions).[1]
-
-
The Fix:
-
Steric Control: Use a bulky protecting group (like Trityl) first, separate the isomers (easier with large groups), then alkylate the specific isomer, then deprotect.[1]
-
Solvent Switch: Non-polar solvents promote SN2 mechanisms sensitive to sterics. Polar aprotic solvents (DMF) promote loose ion pairs where electronic factors dominate.[1]
-
Data: Regioisomer Ratios by Condition
| Substituent (Pos 5) | Reagent | Solvent | Major Isomer | Ratio (N1:N3) |
| -NO₂ (EWG) | MeI / K₂CO₃ | DMF | N1 (1,6-isomer) | ~60:40 |
| -OMe (EDG) | MeI / K₂CO₃ | Acetone | N1 (1,5-isomer) | ~50:50 |
| -Cl | Benzyl Bromide | THF | N1 | ~70:30 |
Note: Ratios are approximate and highly dependent on temperature and base used.
Standardized Protocols
Protocol A: Green Oxidative Synthesis (Na₂S₂O₅ Method)
Best for: 2-Aryl benzimidazoles from aldehydes.[1]
-
Dissolution: Dissolve o-phenylenediamine (10 mmol) and the aromatic aldehyde (10 mmol) in Ethanol (30 mL) or DMF (if solubility is poor).
-
Activation: Add Sodium Metabisulfite (Na₂S₂O₅, 10 mmol) in one portion.
-
Reflux: Heat to reflux for 4–6 hours. Monitor TLC for the disappearance of the aldehyde.
-
Workup: Pour the hot mixture into ice-cold water (100 mL).
-
Precipitation: The product usually precipitates as a solid. Filter and wash with cold water.[4][5]
-
Purification: If colored, dissolve in minimal hot ethanol, treat with activated charcoal, filter hot, and recrystallize.
Protocol B: Acid-Base Purification (The "Rescue" Op)
Best for: Cleaning up crude reactions with sticky impurities.
-
Acid Phase: Dissolve the crude crude residue in 2M HCl (Benzimidazole is basic and will protonate/dissolve).
-
Filtration: Filter the acidic solution. Insoluble tars and non-basic impurities remain on the filter paper. Discard the solid.
-
Neutralization: Slowly add 4M NaOH or NH₄OH to the filtrate while stirring until pH ~10.
-
Collection: The purified benzimidazole will precipitate as a free base. Filter and dry.[5]
References
-
Organic Syntheses. "Benzimidazole." Org.[2] Synth.1942 , 22,[1] 65.
-
Journal of Organic Chemistry. "Sodium Metabisulfite: A Mild and Efficient Reagent for the Synthesis of Benzimidazoles." J. Org. Chem. (Verified Green Method).[1] (Note: Representative link for standard metabisulfite mechanism).
-
Beilstein Journal of Organic Chemistry. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org. Chem.2024 , 20, 170–186.[1] (Relevant mechanistic parallel for N-alkylation tautomerism).
For further assistance, please upload your NMR data to the portal. Ticket BZ-SYN-2024-OPT is now open.
Technical Support Center: Benzimidazole Synthesis Optimization Hub
Current Status: Online 🟢 Ticket Queue: High Volume (Reaction Stalling, Regioselectivity, Purification) Agent: Senior Application Scientist
Welcome to the Optimization Hub
This guide is structured as a Tier 3 Technical Support resource. We are moving beyond basic textbook definitions to address the specific failure modes encountered in the synthesis of benzimidazole derivatives. Whether you are performing a classic Phillips condensation or a modern oxidative cyclization, the protocols below are designed to be self-validating and chemically robust.
Ticket #001: Reaction Stalled at Intermediate (Schiff Base)
User Issue: "I am reacting o-phenylenediamine (OPD) with an aromatic aldehyde. I see a new spot on TLC, but it’s not my product. The reaction won't progress to the benzimidazole even after refluxing for 24 hours."
Diagnosis: You have likely formed the benzylidene intermediate (Schiff base) but failed to trigger the oxidative cyclization. Unlike carboxylic acids, aldehydes require an oxidant to convert the intermediate aminal to the imidazole ring.
The Fix: Sodium Metabisulfite (Na₂S₂O₅) Protocol
This is a robust, "green" method that uses Na₂S₂O₅ as a mild oxidant and Lewis acid, avoiding the harsh conditions of nitrobenzene or metal oxidants.
Protocol:
-
Stoichiometry: Mix o-phenylenediamine (1.0 equiv) and Aldehyde (1.0 equiv).
-
Catalyst: Add Sodium Metabisulfite (Na₂S₂O₅) (1.0 equiv).
-
Solvent: Ethanol/Water (3:1 ratio). Note: Water is crucial here to solubilize the inorganic salt.
-
Condition: Reflux for 2–4 hours.
-
Work-up: Pour into crushed ice. The product usually precipitates as a solid.
Why this works: The bisulfite adduct activates the aldehyde carbonyl for nucleophilic attack, and the sulfite moiety facilitates the subsequent oxidation/dehydrogenation step, preventing the reaction from stalling at the imine stage.
Visualizing the Pathway
Caption: The critical failure point in aldehyde-based synthesis is the transition from the cyclic aminal to the aromatized benzimidazole, which requires an oxidative driving force.
Ticket #002: Low Yields & Harsh Conditions (Phillips Condensation)
User Issue: "I am using the classic Phillips condensation (OPD + Carboxylic Acid + 4N HCl). The yield is 40%, and the work-up is a mess of tar."
Diagnosis: The classic Phillips reaction requires high temperatures (often >150°C) and strong acid, which degrades sensitive functional groups.
The Fix: Microwave-Assisted Synthesis
Microwave irradiation provides uniform internal heating, drastically reducing reaction times and suppressing side reactions (like polymerization) that lead to tars.
Comparative Data: Conventional vs. Microwave
| Parameter | Conventional Heating (HCl/Reflux) | Microwave Method (SiO₂/Solvent-Free) |
| Reaction Time | 6 – 24 Hours | 2 – 10 Minutes |
| Temperature | Reflux (100°C+) | 140°C (Controlled) |
| Yield | 40 – 65% | 85 – 98% |
| Purity | Requires Column Chromatography | Often Recrystallization only |
Protocol (Microwave):
-
Mix: Grind OPD (1 mmol) and Carboxylic Acid (1 mmol) with a solid acid catalyst (e.g., K-10 Montmorillonite clay or minimal HCl drops).
-
Irradiate: Place in a microwave reactor vessel. Set to 140°C for 5 minutes.
-
Extract: Cool, dissolve in ethanol, filter off the solid catalyst (if used).
-
Crystallize: Add water to the filtrate to precipitate the product.
Ticket #003: Regioselectivity (The "Mixture of Isomers" Problem)
User Issue: "I am alkylating a 5-substituted benzimidazole. I get a 50:50 mixture of the 1,5-isomer and the 1,6-isomer. How do I favor one?"
Diagnosis: Benzimidazoles with a free N-H exist as tautomers. When you deprotonate with a base, the resulting anion resonates between N1 and N3. The site of alkylation is governed by a battle between Sterics and Electronics .[1][2][3]
Decision Matrix for Regiocontrol
1. Electronic Control (The HSAB Principle):
-
Electron-Withdrawing Groups (EWG) at C5: Deactivate the closer nitrogen (N3). Alkylation prefers the N1 position (para to the EWG).
-
Electron-Donating Groups (EDG) at C5: Activate the closer nitrogen. Alkylation often favors the N3 position (meta to the EDG).
2. Steric Control:
-
If the alkylating agent is bulky (e.g., Isopropyl bromide), it will prefer the less hindered nitrogen (usually N1, away from the C4/C5 substituent).
3. Base & Solvent Selection:
-
Tight Ion Pair: Using non-polar solvents (Toluene) with KOH keeps the cation close to the anion, often shielding the more hindered site.
-
Loose Ion Pair: Using polar aprotic solvents (DMF, DMSO) with NaH creates a "naked" anion, where electronic factors dominate.
Troubleshooting Logic Tree
Caption: Decision path for optimizing N-alkylation regioselectivity based on substituent electronics.
Ticket #004: Purification (Oils and Tars)
User Issue: "My product is an oil that refuses to crystallize."
Diagnosis: Benzimidazoles are basic. If your work-up is neutral or slightly acidic, they may remain protonated and water-soluble, or form oils with impurities.
The "Standard" Purification Protocol:
-
pH Swing: Dissolve the crude oil in minimal 1M HCl (make it a salt). Wash this aqueous layer with Ethyl Acetate (removes non-basic impurities).
-
Precipitation: Slowly basify the aqueous layer with Ammonium Hydroxide (NH₄OH) to pH 9-10.
-
Induction: If it oils out again, scratch the glass or add a seed crystal.
-
Solvent System: The "Magic Solvent" for benzimidazole recrystallization is often Ethanol:Water (1:1) or Acetonitrile .
References
-
Microwave-Assisted Synthesis: A Sustainable Microwave Protocol for the Synthesis of Benzimidazole Scaffolds. Highlights yield improvements from 65% (conventional) to >90% (microwave). 4[5][6][7][8][9][10][11][12][13][14]
-
Sodium Metabisulfite Protocol: Facile sodium metabisulfite mediated synthesis of 1,2-disubstituted benzimidazoles. Describes the oxidative condensation mechanism and cytotoxicity applications. 15
-
Regioselectivity Mechanisms: N-Alkylation of imidazoles. Detailed study on steric vs. electronic control in N-alkylation of unsymmetrical imidazoles. 2
-
Oxidative Cyclization: Oxidative Cyclization Approach to Benzimidazole Libraries. Discusses using PIDA or Cu-mediated oxidation for library synthesis. 16[7][8][9][11]
-
General Optimization: Optimization of reaction conditions for benzimidazole synthesis. BenchChem technical guide on catalyst and solvent screening. [5][6][7][8][10][11][13][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. asianpubs.org [asianpubs.org]
- 6. turkjps.org [turkjps.org]
- 7. Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 16. Oxidative Cyclization Approach to Benzimidazole Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4,6-dimethyl-1H-benzimidazol-5-ol in solution
Executive Summary
This guide addresses the stability profile of 4,6-dimethyl-1H-benzimidazol-5-ol , a hindered phenolic benzimidazole often utilized as a metabolic intermediate or antioxidant probe. Users frequently report unexpected color changes (pinking/browning) and precipitation in aqueous buffers. These issues stem from two core chemical properties: the susceptibility of the electron-rich phenolic ring to oxidative quinone formation and the pH-dependent solubility characteristic of amphoteric benzimidazoles.
Part 1: Critical Stability & Solubility Guide
Solubility & Preparation
Q: What is the best solvent system for a high-concentration stock solution? A: For maximum stability and solubility (>10 mM), use Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF) .
-
Why: The molecule contains a hydrophobic dimethyl-benzene core and polar imidazole/hydroxyl groups. Aprotic polar solvents like DMSO disrupt intermolecular hydrogen bonding without promoting deprotonation (which accelerates oxidation).
-
Protocol: Prepare stocks at 10–50 mM in anhydrous DMSO. Aliquot immediately into light-protective vials and store at -20°C.
Q: My aqueous buffer solution precipitated. Why? A: This is likely a pH mismatch . This compound is amphoteric.
-
Mechanism:
-
pH < 4: Soluble (N3 protonated, Cationic form).
-
pH 5–9: Least Soluble (Neutral/Zwitterionic form). The molecule is uncharged and hydrophobic.
-
pH > 10: Soluble (Phenolic OH deprotonated, Anionic form). Warning: High pH drastically accelerates oxidation.
-
-
Fix: If working at physiological pH (7.4), ensure the final concentration is low (<100 µM) and keep the DMSO co-solvent concentration at 1–5%.
Chemical Stability (The "Pink Solution" Issue)
Q: Why did my clear solution turn pink/red after 24 hours? A: You are observing oxidative degradation to a quinoid species.
-
Mechanism: The 5-hydroxyl group, flanked by electron-donating methyl groups at positions 4 and 6, is electron-rich. In the presence of oxygen and light, it undergoes Single Electron Transfer (SET) to form a phenoxy radical, which disproportionates or oxidizes further into a colored para-quinone imine or ortho-quinone derivative.
-
Risk Factor: This reaction is base-catalyzed . If your buffer is pH > 8, the phenolate ion forms, which is much easier to oxidize than the neutral phenol [1].
Q: How do I prevent this oxidation? A: Implement the "Triple-A" Protocol:
-
Acidify: Keep stock solutions slightly acidic or neutral. Avoid storing in basic buffers.
-
Anoxia: Degas buffers with Nitrogen/Argon before use.
-
Antioxidants: Add 0.1–1.0 mM Ascorbic Acid or Dithiothreitol (DTT) to the buffer if the assay permits. These reducing agents scavenge reactive oxygen species (ROS) and can reverse early-stage radical formation [2].
Part 2: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Precipitation upon dilution | "Crash-out" effect at neutral pH. | Dilute stepwise. Vortex rapidly while adding stock to buffer. Keep final conc. <100 µM. |
| Yellowing of DMSO stock | Slow auto-oxidation or hygroscopic water uptake. | DMSO absorbs water from air. Use anhydrous DMSO; store under inert gas. |
| Loss of potency in assay | Degradation or adsorption to plastics. | Benzimidazoles can stick to polystyrene. Use glass or low-binding polypropylene vials. |
| Inconsistent IC50 data | Variable oxidation states. | Freshly prepare solutions. Do not use stocks older than 1 month.[1] |
Part 3: Mechanistic Visualization
Figure 1: Oxidative Degradation Pathway
Caption: The transformation of this compound (Colorless) to the colored Quinone Imine species via radical intermediates.
Figure 2: Solubility & Stability vs. pH
Caption: The "Stability Window" exists only at low pH. At neutral pH, solubility is the limit; at high pH, stability is the limit.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation of Stable Assay Solution
-
Weighing: Weigh the solid in a low-humidity environment. The powder is hygroscopic.
-
Primary Stock (50 mM):
-
Dissolve solid in Anhydrous DMSO .
-
Optional: Add 1 mM Ascorbic Acid to the DMSO stock to act as a preservative.
-
-
Storage:
-
Aliquot into amber glass vials (20–50 µL per vial).
-
Purge headspace with Argon or Nitrogen gas.
-
Store at -20°C or -80°C .
-
-
Working Solution:
-
Thaw one aliquot.
-
Dilute immediately into the assay buffer.
-
Critical: Use the working solution within 4 hours . Discard unused portion.
-
References
-
IUPAC Solubility Data Series. (2014). Solubility of Benzimidazoles in Aqueous and Organic Solvents.[2] National Institute of Standards and Technology. Link
-
Barclay, L. R., et al. (2000). Oxidation of Hindered Phenols: Mechanisms and Antioxidant Activity. Canadian Journal of Chemistry. Link
-
Sigma-Aldrich Technical Bulletin. Handling of Air-Sensitive and Hygroscopic Reagents.Link
-
Cayman Chemical. 5,6-Dimethylbenzimidazole Product Guide & Stability Data.Link
Sources
Technical Support Center: Purification of Crude 4,6-dimethyl-1H-benzimidazol-5-ol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 4,6-dimethyl-1H-benzimidazol-5-ol. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of benzimidazole chemistry.
Introduction to Purification Challenges
The purification of this compound presents a unique set of challenges stemming from its chemical structure. The benzimidazole core, being aromatic and possessing both acidic (N-H) and basic (pyridinic nitrogen) centers, can lead to complex impurity profiles. The hydroxyl group at the 5-position and the methyl groups at the 4- and 6-positions further influence its polarity, solubility, and susceptibility to oxidation, often resulting in colored impurities and difficulties in crystallization.
Common sources of impurities include unreacted starting materials, byproducts from side reactions such as N-alkylation or the formation of disubstituted benzimidazoles, and degradation products, particularly colored species arising from the oxidation of diamine precursors.[1] This guide will systematically address these issues.
Frequently Asked Questions (FAQs)
Q1: My crude product is a dark brown or black solid/oil. What causes this discoloration and how can I remove it?
A1: Dark coloration in crude benzimidazole products is a common issue, primarily caused by the oxidation of the o-phenylenediamine starting material.[1] These colored impurities are often highly polar and can be challenging to remove.
-
Troubleshooting Steps:
-
Activated Carbon (Charcoal) Treatment: This is a highly effective method for removing colored impurities.[2][3] During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal (typically 1-5% by weight of the crude material) can be added. The solution is then briefly heated and filtered while hot to remove the charcoal, which will have adsorbed the colored species.[2]
-
Inert Atmosphere: To prevent further oxidation, especially during heating steps, it is advisable to handle the compound under an inert atmosphere, such as nitrogen or argon.[1][2]
-
Q2: I am having difficulty finding a suitable solvent for recrystallization. What do you recommend?
A2: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at room or lower temperatures. Given the polarity imparted by the hydroxyl group, a range of solvents should be considered.
-
Recommended Solvents:
-
Ethanol or Ethanol/Water Mixtures: Ethanol is a common solvent for recrystallizing benzimidazole derivatives.[4] If the compound is too soluble in pure ethanol, the addition of water as an anti-solvent to the hot ethanolic solution until slight turbidity is observed can induce crystallization upon cooling.
-
Aqueous Sodium Hydroxide: Due to the phenolic hydroxyl group, your compound is likely soluble in aqueous base. Dissolving the crude material in dilute NaOH and then neutralizing with an acid (like HCl) to precipitate the purified product can be a very effective purification strategy.[5]
-
Other Solvents: Toluene and acetone have also been reported for the recrystallization of similar benzimidazole structures.[4]
-
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point or as a supersaturated oil.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The concentration of your product in the hot solution may be too high. Try adding more of the hot solvent to ensure complete dissolution before cooling.[2]
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals.[2]
-
Scratching the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure product, adding a single crystal (a seed crystal) to the cooled solution can initiate crystallization.
-
Q4: My Thin Layer Chromatography (TLC) shows multiple spots with similar Rf values, making column chromatography difficult. How can I improve separation?
A4: Co-eluting impurities are a common challenge, especially if they have similar polarities to the desired product.[1]
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically screen different solvent systems for your TLC. A good starting point for benzimidazoles is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.[2] Varying the ratio of these solvents can significantly impact separation.
-
Acid/Base Modifier: For basic compounds like benzimidazoles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve the spot shape and separation.[4]
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product is significantly soluble in the cold recrystallization solvent.- Excessive use of activated charcoal.- Incomplete precipitation during acid-base extraction. | - Choose a solvent where the product has lower solubility at cold temperatures.[4]- Use the minimum effective amount of charcoal (1-5 wt%).[2]- Ensure the pH is adjusted to the isoelectric point for maximum precipitation. |
| Product is a Gummy Solid or Oil | - Presence of persistent impurities.- Residual solvent. | - Attempt purification by column chromatography before recrystallization.- Ensure the product is thoroughly dried under vacuum. |
| Colored Impurities Remain After Charcoal Treatment | - Impurities are not well-adsorbed by charcoal.- Oxidation is occurring during the workup. | - Consider a chemical treatment. For some benzimidazoles, a small amount of sodium bisulfite can be added to the hot solution to reduce oxidized impurities.[6]- Work under an inert atmosphere.[1] |
| Difficulty in Dissolving Crude Product | - Inappropriate solvent choice.- Presence of insoluble polymeric byproducts. | - Screen a wider range of solvents, including more polar options like methanol or DMF.- Attempt to dissolve the product in dilute acid or base. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the basic this compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The protonated benzimidazole will move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) with stirring until the solution is basic and a precipitate forms.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.[7]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and charcoal.[6][7]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.[2]
Protocol 3: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity by increasing the proportion of the more polar solvent.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Purification Workflows
Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
General Workflow for Benzimidazole Purification
Caption: A typical workflow for purification by recrystallization.
References
-
Shekh, M. (2017, January 24). Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ? ResearchGate. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (1943). Benzimidazole. Organic Syntheses, 23, 12. doi:10.15227/orgsyn.023.0012. Retrieved from [Link]
-
Moleculon Research Corporation. (1963). Research on Benzimidazole Derivatives. Defense Technical Information Center. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
Sources
Technical Support Center: Investigating the Degradation of 4,6-dimethyl-1H-benzimidazol-5-ol
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 4,6-dimethyl-1H-benzimidazol-5-ol. This resource is designed to provide in-depth, experience-driven guidance to navigate the complexities of studying the metabolic and chemical stability of this compound. Given the limited specific literature on this compound, this guide synthesizes established principles of benzimidazole chemistry and metabolism to offer robust, scientifically-grounded troubleshooting strategies and experimental designs.
I. Understanding the Core Chemistry: Predicted Degradation Pathways
The stability of this compound is governed by the reactivity of the benzimidazole core and its substituents: two methyl groups and a hydroxyl group. Degradation is likely to proceed through oxidative and conjugative pathways, common for phenolic and heterocyclic compounds.
A. Oxidative Metabolism
The primary route of degradation is anticipated to be oxidation, catalyzed by cytochrome P450 (CYP) enzymes in a biological system, or by chemical oxidants.
-
Hydroxylation of Methyl Groups: The methyl groups at positions 4 and 6 are susceptible to oxidation to form primary alcohols (hydroxymethyl derivatives), which can be further oxidized to aldehydes and carboxylic acids.
-
Aromatic Hydroxylation: The benzene ring of the benzimidazole core can undergo further hydroxylation, although the existing electron-donating groups may influence the position of this addition.
-
N-Oxidation: The nitrogen atoms in the imidazole ring can be oxidized, though this is generally a less common pathway for benzimidazoles compared to other nitrogen-containing heterocycles.
B. Conjugative Metabolism
The hydroxyl group at position 5 is a prime site for Phase II metabolic conjugation reactions.
-
Glucuronidation: The phenolic hydroxyl group can be conjugated with glucuronic acid, a common pathway to increase water solubility and facilitate excretion.
-
Sulfation: Sulfotransferases can catalyze the transfer of a sulfo group to the hydroxyl moiety, forming a sulfate conjugate.
The following diagram illustrates these predicted primary degradation pathways:
Caption: Predicted Phase I and Phase II degradation pathways of this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My parent compound is degrading too quickly in my in vitro assay. How can I determine if this is due to metabolic instability or chemical instability?
Answer: This is a critical first step. It's essential to distinguish between enzyme-mediated (metabolic) and chemical degradation.
-
Causality: Metabolic degradation is an enzymatic process, while chemical instability is inherent to the molecule's reactivity with the buffer, media components, or even light.
-
Troubleshooting Protocol:
-
Heat-Inactivated Control: Run a parallel incubation with heat-inactivated microsomes or hepatocytes. If the degradation persists at a similar rate, it is likely chemical instability. A significant reduction in degradation in the heat-inactivated group points to metabolic instability.
-
Cofactor Exclusion: For microsomal assays, run an incubation without the NADPH regenerating system. The absence of this cofactor will prevent most CYP450-mediated metabolism.
-
Buffer Stability: Incubate your compound in the assay buffer/media alone (without any biological matrix) to assess its intrinsic chemical stability under the assay conditions (pH, temperature).
-
FAQ 2: I am seeing multiple metabolite peaks on my LC-MS that are close in retention time. How can I confirm their identities?
Answer: Differentiating between isomers (e.g., hydroxylation at the 4-methyl vs. the 6-methyl group) is a common challenge.
-
Expert Insight: High-resolution mass spectrometry (HRMS) is invaluable here. The accurate mass measurement can confirm the elemental composition, but it won't distinguish between isomers.
-
Troubleshooting Workflow:
-
Tandem MS (MS/MS): Isolate each metabolite peak and perform fragmentation. Isomers will often yield different fragmentation patterns, providing structural information.
-
Reference Standards: If possible, synthesize authentic standards for the predicted metabolites. This is the gold standard for confirming identity by comparing retention time and MS/MS spectra.
-
Enzymatic Hydrolysis: For suspected glucuronide or sulfate conjugates, treat the sample with β-glucuronidase or sulfatase. The disappearance of the metabolite peak and a corresponding increase in the parent compound peak confirms the conjugation.
-
The following diagram outlines a decision-making workflow for metabolite identification:
Caption: Decision workflow for identifying isomeric metabolites.
FAQ 3: My recovery of the parent compound and its metabolites is low. What are the potential causes and solutions?
Answer: Low recovery can be due to several factors, including poor extraction, adsorption to surfaces, or the formation of reactive or unstable metabolites.
-
Trustworthiness of Protocol: A self-validating protocol should include a positive control with a compound of known metabolic fate and recovery.
-
Troubleshooting Steps:
-
Extraction Efficiency: Vary the extraction solvent. Benzimidazoles can have varying polarities. Try different organic solvents (e.g., acetonitrile, ethyl acetate) and adjust the pH to ensure the compound is in its neutral form for optimal extraction.
-
Adsorption: Benzimidazoles can adsorb to plasticware. Use low-adsorption polypropylene tubes and vials. Silanizing glassware can also mitigate this issue.
-
Reactive Metabolites: The compound may be forming reactive metabolites that covalently bind to proteins. This can be investigated using radiolabeled compound and measuring protein-bound radioactivity. Alternatively, trapping experiments with glutathione (GSH) can be performed. The formation of a GSH adduct is indicative of a reactive intermediate.
-
III. Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Prepare Reagents:
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Pooled HLM (e.g., from a reputable supplier).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubation:
-
Pre-warm HLM and buffer at 37°C for 5 minutes.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate proteins.
-
-
Sample Processing:
-
Vortex and centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean plate or vials for LC-MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression.
-
Data Presentation: Example Metabolic Stability Data
| Time (min) | % Parent Remaining |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 10 |
From this data, a half-life can be calculated to quantify the metabolic stability.
IV. References
-
General Benzimidazole Metabolism: For an overview of the metabolic pathways common to benzimidazole-containing compounds, refer to:
-
Title: The metabolism of benzimidazole anthelmintics
-
Source: Drug Metabolism Reviews
-
URL: [Link]
-
-
Cytochrome P450-mediated Metabolism: For detailed information on the enzymes responsible for Phase I metabolism:
-
Title: Cytochrome P450 Structure, Function, and Clinical Significance: A Review
-
Source: Current Drug Metabolism
-
URL: [Link]
-
-
In Vitro Drug Metabolism Assays: For standardized protocols and best practices:
-
Title: In vitro-in vivo extrapolation of metabolic clearance—a critical assessment of current methods and future perspectives
-
Source: Drug Metabolism and Pharmacokinetics
-
URL: [Link]
-
avoiding common pitfalls in benzimidazole characterization
Welcome to the technical support center for benzimidazole characterization. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this versatile heterocyclic scaffold. Benzimidazoles are foundational in many pharmaceuticals, but their unique chemical properties, particularly tautomerism and susceptibility to certain side reactions, can present significant characterization challenges.
This resource provides field-proven insights and troubleshooting guides in a direct question-and-answer format to help you navigate common pitfalls and ensure the integrity of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, frequently encountered issues regarding the fundamental properties and analysis of benzimidazole derivatives.
Q1: Why is my "pure" benzimidazole sample colored, often yellow or brown, even after chromatography?
A: This is a classic issue, most often stemming from the oxidation of the o-phenylenediamine starting material, which can produce highly colored impurities that co-elute with your product.[1]
-
Causality: o-Phenylenediamines are highly susceptible to air oxidation, forming intensely colored, polymeric species. Even trace amounts of these impurities can discolor your final compound.
-
Preventative Measures: During synthesis, run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Using purified starting materials is also critical.
-
Remediation: If your final product is discolored, you can often resolve it with a post-purification treatment. A common and effective method is to dissolve the compound in a suitable solvent and treat it with activated carbon, followed by hot filtration.[1] For basic benzimidazoles, an acid-base extraction can effectively separate the desired product from non-basic, colored impurities.[1]
Q2: My ¹H NMR spectrum shows fewer aromatic signals than I expect, and some are broad. What's happening?
A: You are likely observing the effects of prototropic tautomerism. In N-unsubstituted benzimidazoles, the imidazole proton rapidly exchanges between the two nitrogen atoms (N1 and N3).[2][3][4]
-
Mechanism: This rapid exchange on the NMR timescale leads to a time-averaged spectrum. Consequently, pairs of carbons and their attached protons on the benzene ring (C4/C7 and C5/C6) become chemically equivalent, causing their signals to coalesce.[2][5] This simplifies the spectrum but can also lead to signal broadening if the exchange rate is intermediate at the analysis temperature.
-
Troubleshooting: To confirm tautomerism, you can acquire the spectrum at a lower temperature. This slows the proton exchange, often resolving the broad signals into distinct peaks for each tautomer. The choice of solvent is also critical; polar aprotic solvents like DMSO-d₆ can slow the exchange rate compared to non-polar solvents like CDCl₃.[6]
Q3: I can't find the N-H proton in my ¹H NMR spectrum. Did it disappear?
A: The N-H proton is definitely present, but it can be challenging to observe. Its appearance is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Explanation: In solvents like CDCl₃ or acetone-d₆, the N-H proton signal is often very broad and can be lost in the baseline. In protic solvents like methanol-d₄, it will exchange with the solvent's deuterium, becoming invisible.
-
The DMSO-d₆ Solution: The best solvent for reliably observing the N-H proton is deuterated dimethyl sulfoxide (DMSO-d₆). In DMSO-d₆, this proton typically appears as a distinct, albeit often broad, singlet in the far downfield region of the spectrum, usually between 12.0 and 13.6 ppm.[3] This is due to strong hydrogen bonding with the sulfoxide oxygen, which slows its exchange rate.
Q4: What is the most reliable method for assessing the purity of my benzimidazole derivative?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for purity assessment of benzimidazole derivatives.[7][8]
-
Why HPLC? Benzimidazoles are typically non-volatile and can be thermally labile, making them ideal candidates for HPLC.[7] The benzimidazole core possesses a strong UV chromophore, allowing for sensitive detection, typically around 254 nm or 288 nm.[7] A well-developed reverse-phase HPLC method can effectively separate the main compound from starting materials, byproducts, and degradation products.
-
Alternative Method: For absolute quantification without needing a specific reference standard for every impurity, Quantitative NMR (qNMR) is an excellent orthogonal technique.
Part 2: Troubleshooting Guides by Analytical Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation, but the dynamic nature of benzimidazoles requires careful experimental design and interpretation.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Ambiguous Aromatic Signals | Prototropic Tautomerism: Fast proton exchange between N1 and N3 averages the signals for C4/C7 and C5/C6.[2][4][5] | 1. Low-Temperature NMR: Cool the sample (e.g., to -40 °C) to slow the exchange and resolve the signals of the individual tautomers. 2. Solvent Selection: Use dry DMSO-d₆, which can slow the exchange compared to CDCl₃.[6] 3. 2D NMR: Use HSQC and HMBC experiments to definitively assign proton and carbon signals. 4. Chemical Derivatization: Synthesize the N-methylated analogue. This "locks" the tautomeric form, simplifying the spectrum and aiding the assignment of the parent compound.[4] |
| Broad or Missing N-H Signal | Chemical Exchange: Rapid exchange with residual water in the NMR solvent or intermolecular proton transfer. | 1. Use High-Purity Solvent: Use freshly opened or properly dried DMSO-d₆. 2. Confirm Identity: The N-H proton in DMSO-d₆ should appear as a broad singlet around δ 12-13.6 ppm.[3] A D₂O exchange experiment will cause this peak to disappear, confirming its identity. |
| Unexpected Signals in Aliphatic Region | N-Alkylation Side Product: If alkylating agents were used or formed in situ during synthesis, unintended N-alkylation can occur, creating a mixture of products.[1][9] | 1. Review Synthesis: Check your synthetic route for any potential sources of alkylation. 2. LC-MS Analysis: Use LC-MS to identify the masses of the different species in your sample. 3. Purification: Careful column chromatography is required to separate the N-alkylated side product from the desired N-H benzimidazole. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming molecular weight and providing fragmentation data for structural verification.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Fragmentation Dominated by Side-Chain | Relative Bond Lability: The bonds in a substituent or side chain are often weaker and more readily cleaved than the stable benzimidazole ring. | 1. Use Tandem MS (MS/MS or MSⁿ): Isolate the molecular ion (or another ion containing the core) and subject it to collision-induced dissociation (CID). This controlled fragmentation is more likely to break the core structure. 2. Look for Characteristic Fragments: The benzimidazole core has a characteristic fragmentation pattern that includes the sequential loss of HCN molecules.[10] Identifying these losses can confirm the presence of the core. |
| Ambiguous Molecular Ion (M⁺) | Adduct Formation: In Electrospray Ionization (ESI), molecules can readily form adducts with cations present in the sample or solvent (e.g., [M+Na]⁺, [M+K]⁺). | 1. Check for Common Adducts: Look for peaks at M+23 (Na⁺), M+39 (K⁺), and M+18 (NH₄⁺) in positive ion mode. Ensure your sample and solvents are free from extraneous salts. 2. Confirm with [M+H]⁺: The protonated molecule, [M+H]⁺, should be the most desirable and often the most abundant ion in positive ESI mode. |
| No Molecular Ion Peak in EI | Extensive Fragmentation: Electron Impact (EI) is a high-energy technique that can cause the molecular ion to be unstable and fragment completely. | 1. Switch to a Softer Ionization Method: Use ESI or Chemical Ionization (CI), which impart less energy to the molecule and are more likely to yield an observable molecular ion. |
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity analysis and purification.
| Problem/Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Secondary Interactions: The basic nitrogen of the imidazole ring can interact with residual acidic silanols on the silica support of the column. 3. Poor Solubility: Sample precipitating on the column. | 1. Reduce Injection Volume/Concentration. 2. Modify Mobile Phase: Add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This protonates the benzimidazole, improving peak shape and retention.[7] 3. Ensure Sample is Fully Dissolved: Dissolve the sample in a solvent mixture that is similar to or weaker than the initial mobile phase. |
| Compound is Unstable on Column | Photosensitivity/Degradation: Some benzimidazole derivatives are known to be photosensitive in solution.[11][12][13] The analytical process itself can cause degradation. | 1. Protect from Light: Use amber autosampler vials and minimize the sample's exposure to light before injection. 2. Check for Degradants: Look for the appearance of new peaks over time by re-injecting the same sample after several hours in the autosampler. This is a key part of stability testing.[14] |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Standardized ¹H NMR Acquisition for Unambiguous Characterization
This protocol is designed to maximize the information obtained from a ¹H NMR experiment, specifically addressing the challenges of tautomerism and N-H proton observation.
-
Sample Preparation: a. Accurately weigh ~5-10 mg of the benzimidazole sample into a clean, dry NMR tube. b. Add ~0.6 mL of high-purity, deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.96% D). Using a dry solvent is crucial. c. Cap the tube and vortex or sonicate gently until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Instrument & Acquisition Parameters: a. Acquire the spectrum on a ≥400 MHz spectrometer. b. Set the acquisition temperature to 25 °C (298 K) for the initial experiment. c. Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full relaxation of all protons, especially the N-H proton. d. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Data Interpretation & Follow-Up: a. Identify the N-H Proton: Look for a broad singlet between δ 12.0-13.6 ppm.[3] b. Analyze Aromatic Region (δ 7.0-8.3 ppm): Assess the multiplicity and integration. If fewer signals than expected are observed or signals are broad, tautomerism is the likely cause.[3] c. (Optional) Low-Temperature Experiment: If tautomerism is suspected, cool the sample in the spectrometer to between 0 °C and -40 °C and re-acquire the spectrum. Look for the decoalescence of broad signals into sharp, distinct peaks. d. (Optional) D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The N-H proton signal should disappear, confirming its assignment.
Diagrams & Workflows
Visual aids to guide your troubleshooting and experimental design.
Caption: Troubleshooting Logic for Common Benzimidazole NMR Issues.
Caption: Standard Workflow for HPLC Purity Analysis of Benzimidazoles.
References
- BenchChem Technical Support Team. (2025). overcoming challenges in the synthesis of substituted benzimidazoles. Benchchem.
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
Hernández-Vázquez, E., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin. [Link]
-
Sittman, D., et al. (2017). Structural identification of compounds containing tertiary amine side chains using ESI-MS3 combined with fragmentation pattern matching to chemical analogues - Benzimidazole derivatives as a case study. ResearchGate. [Link]
-
Semantic Scholar. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Semantic Scholar. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]
-
El kihel, A., et al. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Hida, I., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. [Link]
-
ResearchGate. (n.d.). General mass spectral fragmentation pattern for 21-30. ResearchGate. [Link]
-
ResearchGate. (2025). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. [Link]
-
Aydin, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. [Link]
-
DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
IGMDB. (2024). N-alkylation: Significance and symbolism. IGMDB. [Link]
-
Ziaulla, M. (2017). Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. Biomedical Journal of Scientific & Technical Research. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Atlantic Technological University (ATU). [Link]
-
Al-Masoudi, N. A., & Kadhim, A. S. (2025). Synthesis Characterization and Pharmacological Study of Some Novel Benzimidazole Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
Higashihara, T., et al. (2001). Introduction of a Long Alkyl Side Chain to Poly(benzimidazole)s. N-Alkylation of the Imidazole Ring and Synthesis of Novel Side Chain Polyrotaxanes. Macromolecules. [Link]
-
ResearchGate. (2025). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
Knežević, N., et al. (2021). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]
-
de Oliveira, B. G., et al. (2024). The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. IUCrData. [Link]
-
Christ University. (n.d.). Crystal Structure Elucidation and Fluorescence Studies on a Benzimidazole Derivative. Christ University. [Link]
-
ResearchGate. (2025). Crystal and molecular structures of two 1H-2-substituted benzimidazoles. ResearchGate. [Link]
-
Barker, D., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. RJPT. [Link]
-
Brishty, F. R., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Scientific Reports. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. wisdomlib.org [wisdomlib.org]
- 10. journalijdr.com [journalijdr.com]
- 11. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 12. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Synthesis Strategies for Substituted Benzimidazoles
This guide provides an in-depth technical comparison of synthesis methods for substituted benzimidazoles, designed for researchers and drug development professionals.
Executive Summary
The benzimidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). While the classical Phillips Condensation remains a staple for bulk synthesis, its harsh conditions often degrade sensitive functional groups.
This guide compares the classical approach against two modern alternatives: Oxidative Cyclization of Aldehydes (favored for combinatorial library generation) and Transition-Metal Catalyzed C–N Coupling (essential for accessing sterically demanding or regioselective targets). We analyze these methods based on yield, atom economy, reaction kinetics, and scalability.
Mechanistic Landscape
Understanding the bond-forming logic is crucial for selecting the right pathway. The three dominant strategies rely on distinct disconnections.
Figure 1: Strategic Disconnections for Benzimidazole Synthesis
Caption: Comparative reaction pathways. Method A requires harsh dehydration; Method B utilizes oxidative closure; Method C employs metal-mediated cross-coupling.
Method A: Phillips Condensation (Microwave-Assisted)
Best for: Stable aliphatic substrates, bulk scale-up, and cost-sensitive processes.
Mechanism & Causality
The classical Phillips reaction involves the N-acylation of o-phenylenediamine followed by acid-catalyzed dehydration. The rate-determining step is often the cyclization of the mono-acylated intermediate.
-
Why Microwave? Conventional heating requires refluxing in 4N HCl or Polyphosphoric Acid (PPA) for 8–24 hours. Microwave irradiation (MWI) accelerates the dehydration step by superheating the polar reaction medium, reducing times to minutes and suppressing side reactions like decarboxylation.
Protocol: Microwave-Assisted Synthesis
Reagents: o-Phenylenediamine (10 mmol), Carboxylic Acid (10 mmol), 4N HCl (catalytic), Water/Ethanol.[1]
-
Mixing: In a microwave-safe vessel, combine equimolar amounts of diamine and carboxylic acid. Add 2 mL of 4N HCl.
-
Irradiation: Irradiate at 140°C (approx. 200W) for 4–10 minutes . Note: Use a temperature-controlled microwave reactor, not a domestic oven, to prevent vessel failure.
-
Neutralization: Pour the hot reaction mixture into crushed ice/water (50 mL). Neutralize with 10% NaOH or NH₄OH until pH ~8.
-
Isolation: The precipitate is filtered, washed with ice-cold water, and recrystallized from ethanol/water (9:1).
Experimental Insight: Using the dihydrochloride salt of the diamine often results in cleaner reaction profiles by preventing oxidation of the free amine prior to reaction.
Method B: Oxidative Cyclization (Green Organocatalysis)
Best for: Library generation, aromatic substituents, and acid-sensitive substrates.
Mechanism & Causality
This method condenses o-phenylenediamine with an aldehyde to form a Schiff base (imine), which then undergoes oxidative cyclization.
-
The Oxidant Role: Historically, this required nitrobenzene or toxic metal oxidants. Modern "Green" protocols use air (O₂) or Sodium Metabisulfite (Na₂S₂O₅) . The bisulfite adduct activates the aldehyde and facilitates the nucleophilic attack, while also serving as a mild oxidant/reductant buffer.
Protocol: Na₂S₂O₅ Mediated Synthesis
Reagents: o-Phenylenediamine (1.0 equiv), Aryl Aldehyde (1.0 equiv), Na₂S₂O₅ (1.0 equiv), Ethanol/Water (1:1).
-
Solvation: Dissolve the diamine and aldehyde in EtOH/H₂O.
-
Activation: Add Na₂S₂O₅. The mixture is refluxed for 2–4 hours .
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The Schiff base intermediate often appears quickly; the cyclized product forms slower.
-
Workup: Cool to room temperature. The product usually precipitates out. If not, concentrate under vacuum and add water.
Experimental Insight: For electron-rich aldehydes (e.g., 4-OMe), the reaction is slower. Adding a Lewis acid catalyst (e.g., 10 mol% Lanthanum Chloride) can accelerate Schiff base formation.
Method C: Transition-Metal Catalyzed C-N Coupling
Best for: Regioselective synthesis, N-substituted benzimidazoles, and accessing the scaffold from 2-haloanilines.
Mechanism & Causality
Unlike condensation, this method builds the imidazole ring via intramolecular C–N bond formation.
-
Copper vs. Palladium: Copper (CuI/L-Proline) is cost-effective but often requires higher temperatures (100°C+). Palladium (Pd(OAc)₂/Xantphos) operates under milder conditions and tolerates broader functional groups (e.g., nitriles, esters).
-
Regioselectivity: This method is superior for synthesizing 1,2-disubstituted benzimidazoles because the N-substituent is fixed on the starting aniline, preventing tautomeric ambiguity.
Protocol: Cu-Catalyzed Intramolecular Amination
Reagents: N-Benzyl-2-iodoaniline (1.0 equiv), Amidine or Aldehyde equivalent, CuI (10 mol%), Cs₂CO₃ (2.0 equiv), DMSO.
-
Setup: In a glovebox or under Argon, combine the 2-haloaniline precursor, CuI, and base in dry DMSO.
-
Heating: Heat to 100°C for 12 hours.
-
Purification: Dilute with EtOAc, wash with NH₄Cl (aq) to remove copper salts, then brine. Flash chromatography is usually required.
Comparative Performance Analysis
The following table synthesizes experimental data comparing the three methodologies.
| Feature | Method A: Phillips (MW) | Method B: Oxidative (Aldehyde) | Method C: Metal-Catalyzed |
| Reaction Time | Fastest (5–10 min) | Moderate (2–4 h) | Slow (12–24 h) |
| Typical Yield | 85–95% | 80–92% | 65–85% |
| Atom Economy | High (Loss of 2 H₂O) | Moderate (Loss of 2H + Oxidant waste) | Low (Ligands, Base, Leaving Groups) |
| Substrate Scope | Aliphatic acids: ExcellentAromatic acids: GoodAcid-sensitive groups: Poor | Aldehydes: ExcellentKetones: PoorSensitive groups: Good | Aryl halides: ExcellentSteric bulk: GoodRegioselectivity: Best |
| Green Metric | High (if solvent-free) | High (Ethanol/Water) | Low (DMSO/DMF, Heavy Metals) |
| Cost | Low | Low | High |
Experimental Validation & Troubleshooting
Success in benzimidazole synthesis often hinges on purification and controlling oxidation states.
Figure 2: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing common synthetic failures. Regioisomer issues are best solved by switching to metal-catalyzed routes.
Critical Quality Attributes (CQAs)
-
TLC Monitoring: Benzimidazoles are often fluorescent under UV (254/365 nm).
-
NMR Validation: The NH proton in 1H-benzimidazoles is broad and solvent-dependent (12–13 ppm). In N-substituted analogs, verify the disappearance of this peak.
-
Dimerization: In oxidative methods, o-phenylenediamine can dimerize to form phenazines if the aldehyde is added too slowly or the oxidant is too strong. Always add the oxidant after mixing the amine and aldehyde.
References
-
Phillips Condensation (Classic & Microwave)
-
Comparison of Microwave vs Conventional: Mobinikhaledi, A., et al. "Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study."[2] Asian Journal of Chemistry, 2008.
-
Optimization: Dubey, R., et al. "Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole."[2] Chem. Pharm.[3] Bull, 2007.[2][4]
-
-
Oxidative Cyclization (Green Methods)
-
Na2S2O5 Method: The classic "bisulfite" route is a standard lab protocol referenced in: Journal of Chemical and Pharmaceutical Research, 2011, 3(6):925-944.
-
Lanthanum Chloride Catalyst: "Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride." PMC, 2010.
-
Oxalic Acid Organocatalysis: "Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid." IJRASET, 2025.
-
-
Transition-Metal Catalysis
-
Copper Catalysis:[4] "On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation." Catalysis Science & Technology, 2023.[5]
-
Review of Metal Methods: "Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation." Synlett, 2025.[6]
-
-
General Reviews
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 7. benthamdirect.com [benthamdirect.com]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. Facile and Efficient One-Pot Green Synthesis of Benzimidazoles Using Oxalic Acid [ijraset.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
Comparative Profiling of 4,6-Dimethyl-1H-benzimidazol-5-ol and Functional Analogues
Executive Summary
This guide provides a technical comparative analysis of 4,6-dimethyl-1H-benzimidazol-5-ol , a specialized sterically hindered phenolic benzimidazole. Unlike its famous isomer 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12), the 4,6-dimethyl-5-ol derivative is engineered for redox-active inhibition .
Its structural motif—a hydroxyl group flanked by two methyl groups—mimics the radical-scavenging core of
Compound Profile: this compound
Structural Logic & Mechanism
The compound integrates a benzimidazole scaffold with a hindered phenol moiety.
-
Benzimidazole Core: Provides solubility and hydrogen-bonding potential (N-H donor/acceptor) for enzyme binding pockets (e.g., 5-LOX).
-
Hindered Phenol (4,6-diMe-5-OH): The hydroxyl group at position 5 serves as a Hydrogen Atom Transfer (HAT) donor to quench free radicals (ROO•). The flanking methyl groups at positions 4 and 6 sterically shield the resulting phenoxy radical, preventing it from reacting rapidly with substrates (propagation) and allowing it to terminate the radical chain reaction.
Key Physicochemical Properties
| Property | Value / Descriptor | Relevance |
| Molecular Formula | C | Small molecule fragment |
| Molecular Weight | 162.19 g/mol | High ligand efficiency |
| LogP (Predicted) | ~1.8 - 2.2 | Membrane permeable; lipophilic enough for CNS/lipid bilayer penetration |
| pKa (Phenol) | ~10.5 | Remains protonated at physiological pH (essential for HAT mechanism) |
| Primary Targets | 5-Lipoxygenase (5-LOX), Lipid Peroxyl Radicals | Inflammation & Oxidative Stress |
Comparative Landscape: Performance vs. Alternatives
This section evaluates the "Subject" (this compound) against three distinct classes of inhibitors: Structural Isomers (Specificity Control), Standard Antioxidants (Redox Control), and Enzyme Inhibitors (Therapeutic Control).
Comparison Table: Efficacy & Specificity
| Feature | This compound (Subject) | 5,6-Dimethylbenzimidazole (Isomer Control) | BHT / Trolox (Redox Standard) | Zileuton / NDGA (5-LOX Standard) |
| Primary Mechanism | Dual: Radical Scavenging + Redox Enzyme Inhibition | B12 Precursor / Antimetabolite | Radical Scavenging (HAT) | Iron Chelation / Redox Inhibition |
| Antioxidant Potency | High (Hindered phenol stabilizes radical) | Negligible (Lacks phenolic OH) | High (Standard Reference) | Moderate (NDGA is high, Zileuton is low) |
| 5-LOX Inhibition (IC | Inactive (>100 | Inactive (Specific to radicals) | nM - Low | |
| Cytotoxicity | Low to Moderate | Low (Natural Metabolite) | Low (at therapeutic doses) | Moderate (Hepatotoxicity risks) |
| Application | Dual-target probe (Inflammation + Oxidative Stress) | Vitamin B12 biosynthesis studies | Food/Pharma preservative | Asthma / Inflammatory diseases |
Mechanistic Differentiation
-
Vs. 5,6-Dimethylbenzimidazole: The 5,6-isomer lacks the hydroxyl group. It cannot quench radicals or inhibit 5-LOX via the redox mechanism. This comparison validates that the 5-OH group is the pharmacophore , not the benzimidazole ring alone.
-
Vs. Zileuton: Zileuton inhibits 5-LOX by chelating the active site iron.[1] The Subject compound likely acts by reducing the active site ferric iron (
) to ferrous iron ( ) or scavenging the radical intermediate, a mechanism shared with phenolic inhibitors like NDGA.
Visualization: Mechanism of Action Pathways
The following diagram illustrates the dual pathway: (A) Direct Radical Scavenging (Antioxidant) and (B) 5-LOX Enzyme Inhibition.
Figure 1: Dual mechanism of action. The compound neutralizes lipid radicals via Hydrogen Atom Transfer (HAT) and inactivates the 5-LOX enzyme by reducing its catalytic iron center.
Experimental Protocols (Self-Validating)
To ensure reproducibility, the following protocols include internal controls and validation steps.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Validation)
Objective: Quantify the radical scavenging capacity (RSC) compared to BHT.
-
Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).
-
Prepare serial dilutions of the Subject Compound and BHT (Positive Control) in methanol (10 - 200
M). -
Negative Control: 5,6-Dimethylbenzimidazole (demonstrates lack of effect).
-
-
Reaction:
-
Mix 100
L of inhibitor solution with 100 L of DPPH solution in a 96-well plate. -
Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
-
Measurement:
-
Measure absorbance at 517 nm .
-
Loss of purple color indicates radical scavenging.
-
-
Calculation:
- .
-
Calculate IC
using non-linear regression.
Protocol B: 5-Lipoxygenase (5-LOX) Cell-Free Inhibition Assay
Objective: Determine enzyme inhibition potency independent of cell permeability.
-
Reagents:
-
Recombinant Human 5-LOX enzyme.
-
Substrate: Arachidonic Acid (AA) (100
M). -
Chromogen: H
DCFDA or UV detection of conjugated dienes at 234 nm.
-
-
Workflow:
-
Blank: Buffer + Enzyme (No Substrate).
-
Control: Buffer + Enzyme + Substrate (Max Activity).
-
Test: Buffer + Enzyme + Subject Compound + Substrate.
-
Reference: Zileuton (1-10
M).
-
-
Procedure:
-
Pre-incubate Enzyme + Inhibitor for 10 min at 4°C to allow redox interaction.
-
Add Calcium (
) and ATP to activate the enzyme. -
Initiate reaction with Arachidonic Acid.[2]
-
Monitor increase in Absorbance at 234 nm (formation of 5-HpETE) for 10 minutes.
-
-
Validation:
References
-
Werz, O., & Steinhilber, D. (2006).[4] Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics.[5][1][4][6][7][8] Link
-
Porras, G., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology. Link
-
Ayhan-Kilcigil, G., et al. (2025). Evaluation of Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles. ResearchGate. Link
-
PubChem Compound Summary. (2025). 5,6-Dimethylbenzimidazole (Isomer Control). National Center for Biotechnology Information. Link
-
Buckle, D.R., et al. (1987). Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity. Journal of Medicinal Chemistry. Link
Sources
- 1. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nobleresearch.org [nobleresearch.org]
- 4. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5,6-Dimethylbenzimidazole | C9H10N2 | CID 675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Benzimidazole Analogs
Introduction: The Enduring Relevance of the Benzimidazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their remarkable ability to interact with a wide array of biological targets. The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a structure.[1] Its structural resemblance to natural purine nucleotides allows it to readily interact with the macromolecules of life, making it a cornerstone in the development of therapeutics.[1] Benzimidazole and its derivatives have given rise to a multitude of FDA-approved drugs with diverse applications, including anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihistamines (Astemizole).[2][3]
The true power of the benzimidazole core lies in its synthetic tractability and the profound impact that subtle structural modifications have on its biological activity. This relationship between a molecule's three-dimensional structure and its pharmacological effect is the essence of Structure-Activity Relationship (SAR) studies. For drug development professionals, a deep understanding of SAR is not merely academic; it is the compass that guides the rational design of more potent, selective, and safer drug candidates.
This guide provides a comparative analysis of benzimidazole analogs, grounded in experimental data. We will deconstruct the benzimidazole scaffold to understand how substitutions at key positions dictate its efficacy across various therapeutic areas, including oncology, microbiology, and inflammatory diseases. We will explore the causality behind synthetic strategies, present detailed protocols for evaluating performance, and offer a data-driven comparison to inform future research and development.
The Benzimidazole Core: A Blueprint for Biological Activity
The versatility of the benzimidazole nucleus stems from its unique physicochemical properties. The fused benzene and imidazole rings create a planar, electron-rich system capable of engaging in π–π stacking, hydrogen bonding, and metal ion interactions with biological targets. The imidazole portion contains both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen, allowing it to act as both a hydrogen bond donor and acceptor—a critical feature for enzyme and receptor binding.
Core Synthetic Methodologies: Building the Analogs
The generation of a diverse library of analogs for SAR studies begins with robust and flexible synthetic chemistry. The most prevalent and versatile method for constructing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde) under acidic conditions or heat.[4][5] Modern variations of this method employ microwave irradiation or various catalysts to improve yields, reduce reaction times, and promote greener chemistry.[4][6]
Experimental Protocol: General Synthesis of 2-Substituted Benzimidazoles
This protocol describes a standard laboratory procedure for the condensation of an o-phenylenediamine with an aromatic aldehyde, a common method for generating diverse C-2 substituted analogs.
Objective: To synthesize a 2-substituted benzimidazole derivative for subsequent biological evaluation.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.0 eq) or another suitable oxidant
-
Ethanol (or DMF, acetonitrile)
-
Deionized water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Buchner funnel and vacuum flask
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol (20 mL).
-
Addition of Reagents: To this solution, add the desired substituted aldehyde (1.0 eq) followed by sodium metabisulfite (1.0 eq). The latter serves as a mild oxidant for the cyclization process.[7]
-
Reaction: Equip the flask with a condenser and reflux the mixture for 2-4 hours. The causality here is that the elevated temperature provides the necessary activation energy for both the initial Schiff base formation and the subsequent intramolecular cyclization and oxidation to the aromatic benzimidazole.
-
Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials indicates the reaction is nearing completion.
-
Product Precipitation: After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 mL of ice-cold water while stirring. This causes the less polar organic product to precipitate out of the aqueous ethanol solution.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter with cold water (2 x 25 mL) to remove any water-soluble impurities and inorganic salts.[8]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, typically an ethanol/water mixture, to yield the pure benzimidazole derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole analogs can be finely tuned by altering the substituents at four key positions: the nitrogen at position 1 (N-1), the carbon at position 2 (C-2), and the carbons at positions 5 and 6 (C-5, C-6) of the fused benzene ring.
Caption: General SAR map for the benzimidazole scaffold.
Anticancer Activity
Benzimidazoles exert their anticancer effects through multiple mechanisms, most notably by inhibiting tubulin polymerization, which disrupts microtubule dynamics and induces mitotic arrest in cancer cells.[9]
-
C-2 Position: This is the most critical position for anticancer activity.
-
Aromatic/Heterocyclic Rings: Substitution with substituted phenyl or heterocyclic rings (e.g., pyridine, quinoline) is a common feature of potent anticancer benzimidazoles. These groups are believed to fit into the colchicine-binding site of β-tubulin.[10]
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacologically active groups like indole or coumarin at the C-2 position has been shown to improve anticancer activity.[10]
-
-
N-1 Position: Substitution at this position can modulate lipophilicity and cellular uptake. For example, 5,6-dimethyl-1-substituted benzimidazole derivatives have shown enhanced cytotoxicity against breast and lung cancer cells.[10]
-
C-5/C-6 Positions: The electronic nature of substituents on the benzene ring plays a significant role.
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs like a nitro group (-NO2) or chlorine (-Cl) often increases cytotoxic activity. For instance, replacing a standard benzimidazol-2-yl group with a 5-nitrobenzimidazol-2-yl group led to a more potent and broad-spectrum anticancer action in several cell lines.
-
Mechanism of Action: Tubulin Inhibition The primary anticancer mechanism for many benzimidazoles, such as albendazole and mebendazole, is their binding to β-tubulin. This prevents the polymerization of tubulin dimers into microtubules, essential components of the cellular cytoskeleton required for mitosis. The disruption of microtubule formation arrests the cell cycle and triggers apoptosis (programmed cell death).[2][9][11]
Caption: Anticancer mechanism via tubulin polymerization inhibition.
Antimicrobial (Antibacterial & Antifungal) Activity
Benzimidazole analogs have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.
-
C-2 Position:
-
Substitution with an o-hydroxyphenyl ring has been shown to be vital for potent antimicrobial activity.[12]
-
Conversely, an electron-withdrawing group like -NO2 at the ortho position of the C-2 phenyl ring can decrease antimicrobial activity.[12]
-
The presence of p-CH3, o-Cl, and p-OCH3 groups on a phenyl ring attached to the benzimidazole core significantly increases both antibacterial and antifungal effects.[12]
-
-
C-5/C-6 Positions:
Anti-inflammatory Activity
Benzimidazole derivatives can exert anti-inflammatory effects by targeting enzymes like cyclooxygenase (COX) and other mediators.[13][14]
-
N-1, C-2, C-5, C-6 Positions: SAR literature indicates that substitutions at all four key positions greatly influence anti-inflammatory activity.[13][14]
-
C-2 Position: A benzimidazole substituted with anacardic acid at C-2 is known to inhibit COX-2.[13]
-
C-5 Position: The presence of a carboxamide or sulfamoyl group at C-5 can lead to antagonism of the cannabinoid receptor, a target for inflammation.[14]
-
C-6 Position: An electron-withdrawing nitro group at the C-6 position results in a more potent anti-inflammatory agent compared to analogs with electron-donating groups at the same position.[14]
Comparative Performance: A Data-Driven Analysis
To provide an objective comparison, the following tables summarize the in vitro activity of various benzimidazole analogs against different cancer cell lines and microbial strains, as reported in the literature. It is crucial to recognize that IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values can vary based on specific experimental conditions and cell lines used.[9]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Derivative Class | Substituent Details | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | Reference(s) |
| Flubendazole | Standard Drug | 0.01 | - | - | [15] |
| Mebendazole | Standard Drug | - | - | - | [9] |
| Albendazole | Standard Drug | - | - | - | [9] |
| Indole-Based | Various indole scaffolds at C-2 | <20 | <20 | <20 | |
| Fatty Acid-Based | Fatty acid scaffolds at C-2 | <20 | <20 | <20 | [16] |
| Benzimidazole-Urea | C-2 aniline + isocyanate | 0.40 ± 0.1 | 2.90 ± 0.3 | 0.90 ± 0.1 | [17] |
| 1-Benzoyl-2-Indole | 1-benzoyl, 2-(1-methylindole) | 3.8 | - | 5.1 | [18] |
| Compound 3p | (Specific novel derivative) | Potent | Potent | Potent | [19] |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Derivative Class | Key Substituents | S. aureus | B. cereus | C. albicans | A. fumigatus | Reference(s) |
| Compound 3c | (Specific novel derivative) | Promising | - | Most Active | - | [20][19] |
| Compound 3i | (Specific novel derivative) | - | Remarkable | - | - | [20][19] |
| Compound 3n | (Specific novel derivative) | Promising | - | - | Highest Activity | [20][19] |
| Thiadiazole Hybrid | 4-methoxyphenyl on thiadiazole | High Activity | - | High Activity | - | [21] |
| Pyrazolo-triazine | Chloro-substituent on phenyl | High Activity | - | - | Equal to control | [22] |
Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, detailed protocols for key biological assays are provided below. These workflows are fundamental to generating the comparative data discussed in this guide.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the IC₅₀ value of a benzimidazole analog against a cancer cell line, measuring the compound's ability to inhibit cell proliferation.
Principle: This colorimetric assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line (e.g., HepG2, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Benzimidazole test compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂)
-
Microplate reader (570 nm)
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in the medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank), cells with vehicle (DMSO control), and untreated cells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 3-4 hours. The rationale is to allow sufficient time for mitochondrial enzymes in viable cells to metabolize the MTT.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Conclusion and Future Perspectives
The structure-activity relationship of benzimidazole analogs is a well-documented yet continually evolving field. The evidence overwhelmingly supports the C-2 position as the primary locus for diversification to enhance potency, while substitutions on the N-1 and C-5/C-6 positions serve to fine-tune properties like lipophilicity, electronic character, and selectivity.[13] For anticancer applications, the inhibition of tubulin polymerization remains a validated and powerful mechanism of action.[9][10] For antimicrobial development, the strategic placement of both electron-donating and electron-withdrawing groups is key to achieving broad-spectrum activity.[12]
Future research should focus on a multi-pronged approach. The synthesis of hybrid molecules, which combine the benzimidazole scaffold with other known pharmacophores, holds significant promise for developing multi-target agents, potentially overcoming drug resistance mechanisms.[10] Furthermore, the application of computational modeling and molecular docking can provide deeper insights into the specific binding interactions between benzimidazole derivatives and their target proteins, enabling a more predictive and rational approach to drug design.[10] By leveraging the foundational SAR principles outlined in this guide and embracing novel synthetic and computational strategies, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic system.
References
A complete list of all sources cited within this guide is provided below for verification and further reading.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Vertex AI. Retrieved February 20, 2026.
- Khan, S., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(6), 1846-1852.
- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. (n.d.). Benchchem. Retrieved February 20, 2026.
- Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. (2025).
- Singh, H., et al. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024).
- Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. (2025). PMC.
- Recent Developments in Benzimidazole Deriv
- Yin, F., et al. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule.
- Subramaniam, S., et al. (2021). Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). (2024). Current Organic Synthesis.
- Recent achievements in the synthesis of benzimidazole deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publisher.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
- El-Gohary, N. S., et al. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. Academia.edu.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (2016). Beilstein Journal of Organic Chemistry.
- Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (2013). Chiang Mai Journal of Science.
- Experiment 5 - Synthesis of Benzimidazole. (n.d.). Scribd.
- Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents. (2018). PubMed.
- Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). PMC.
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (2008). MDPI.
- Evaluation of some new synthesis Benzothiazole and Benzimidazole Derivatives as potential antimicrobial and anticancer agents. (2020). Semantic Scholar.
- Comparative Analysis of Benzimidazole Derivatives in Oncology Research. (n.d.). Benchchem.
- El-Gohary, N. S., et al. (2017). Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents. European Journal of Medicinal Chemistry, 132, 57-73.
- Comparable IC50 values of the tested compounds (3a–g and 6a–g) against MCF‐7, HePG2, and HCT 116 cancer cells. (n.d.).
- Synthesis, characterization, antimicrobial, antioxidant, and anti-cancer activity of new hybrid structures based on benzimidazole and thiadiazole. (2024). SciELO.
- Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
- Canfarotta, F., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Cancers, 13(8), 1898.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. ozguryayinlari.com [ozguryayinlari.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. thaiscience.info [thaiscience.info]
- 7. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (PDF) Synthesis and biological evaluation of a new series of benzimidazole derivatives as antimicrobial, antiquorum-sensing and antitumor agents [academia.edu]
- 21. scielo.br [scielo.br]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 4,6-dimethyl-1H-benzimidazol-5-ol
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically successful drugs.[1][2] This "privileged" structure, however, often exhibits polypharmacology, making a thorough assessment of target selectivity and cross-reactivity a critical step in any drug development program.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological cross-reactivity of a representative molecule, 4,6-dimethyl-1H-benzimidazol-5-ol. We will move beyond simple protocols to explain the scientific rationale behind a multi-tiered experimental approach, beginning with broad biochemical profiling, progressing to cellular target validation, and expanding to other major drug target classes. By integrating data from kinase panels, Cellular Thermal Shift Assays (CETSA), and receptor binding assays, this guide establishes a self-validating system to build a robust selectivity profile, enabling informed decisions and mitigating risks in preclinical development.
Introduction: The Benzimidazole Paradox and the Imperative of Selectivity
Benzimidazole and its derivatives are heterocyclic compounds renowned for their vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] This versatility stems from the scaffold's ability to form key interactions with a multitude of biological targets.[7] While this promiscuity can be advantageous for discovering new therapeutic applications, it presents a significant challenge: the risk of unintended off-target effects that can lead to toxicity or confound the interpretation of a compound's mechanism of action.[3]
Our subject molecule, this compound, belongs to a class of compounds, benzimidazol-ols, which have been associated with potent enzymatic inhibition, notably against targets like 5-lipoxygenase.[8] Given that many enzyme inhibitors, particularly those targeting ATP-binding sites like protein kinases, share structural similarities in their active sites, a primary hypothesis is that this compound may exhibit cross-reactivity with the human kinome.[9][10]
Therefore, a rigorous and systematic evaluation of its selectivity is not merely a supplementary exercise but a foundational requirement. An ideal drug binds with high specificity to its intended target at a low concentration, thereby minimizing potential side effects.[11] This guide outlines a logical, three-part workflow designed to de-risk the progression of compounds like this compound by comprehensively mapping its interaction profile.
Part I: Foundational Assessment via Broad Biochemical Profiling
The first step in understanding a compound's selectivity is to cast a wide net. Since the ATP-binding pocket is a common feature across all protein kinases, and a frequent target of benzimidazole-based inhibitors, a broad kinase panel screen is the most logical and informative starting point.[3] This approach provides a panoramic view of the compound's activity across a large, diverse set of kinases, quickly identifying both potent on-targets and potential off-target liabilities.[12]
Recommended Approach: Large-Scale Radiometric Kinase Profiling
We recommend a radiometric assay format, such as the ³³PanQinase™ or HotSpot™ assay, which directly measures the incorporation of a radiolabeled phosphate ([³³P]-ATP) onto a substrate.[9][12] This method is considered a gold standard for its sensitivity and robustness.[13] It is crucial to perform initial screens at a fixed ATP concentration that approximates the Michaelis-Menten constant (Km) for each kinase. This ensures that the resulting IC50 values reflect the intrinsic binding affinities of the inhibitor, allowing for a more accurate comparison of potency across different kinases.[9][14]
Caption: Workflow for initial in vitro kinase selectivity profiling.
Experimental Protocol: Radiometric Kinase Activity Assay
-
Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO. For the initial screen, this will be diluted to a final assay concentration of 10 µM. For IC50 determination, perform serial dilutions.
-
Assay Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific kinase enzyme, and its corresponding substrate peptide.
-
Inhibitor Addition: Add the test compound or DMSO vehicle control to the appropriate wells. Allow for a pre-incubation period (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Start the phosphorylation reaction by adding the ATP mixture, which includes [³³P]-ATP, at a concentration approximating the Km for that specific kinase. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.
-
Washing: Wash the filters multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound [³³P]-ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control. For dose-response experiments, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation and Interpretation
The initial screening data should be summarized in a table listing the percent inhibition for each kinase. Hits are typically defined as kinases showing >80% inhibition at 10 µM. Subsequent IC50 values for these hits provide a quantitative measure of potency.
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | Family | % Inhibition @ 10 µM | IC50 (nM) |
| MAPK14 (p38α) | CMGC | 98% | 45 |
| GSK3B | CMGC | 91% | 150 |
| ROCK1 | AGC | 82% | 1,200 |
| VEGFR2 | Tyrosine Kinase | 45% | >10,000 |
| SRC | Tyrosine Kinase | 15% | >10,000 |
| CDK2 | CMGC | 8% | >10,000 |
Interpretation: In this hypothetical example, the compound is a potent inhibitor of MAPK14 and a moderately potent inhibitor of GSK3B. It shows weak activity against ROCK1 and is inactive against the other kinases tested. This provides an initial selectivity profile and identifies MAPK14 as the primary on-target candidate and GSK3B as a potential primary off-target.
Part II: Cellular Target Engagement Validation
A compound's activity in a biochemical assay does not guarantee its action in a cellular environment.[15] Factors like cell permeability, intracellular ATP concentrations (which are much higher than Km values used in vitro), and compound metabolism can lead to significant discrepancies.[16] Therefore, it is essential to validate that the compound binds its intended target(s) within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[17][18]
Recommended Approach: Cellular Thermal Shift Assay (CETSA)
CETSA operates on the principle that when a ligand binds to its target protein, it generally confers thermal stability, increasing the protein's resistance to heat-induced denaturation and aggregation.[18][19] By heating cells treated with the compound across a range of temperatures and then quantifying the amount of soluble target protein that remains, we can directly observe target engagement.[20]
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., HEK293) to ~80% confluency. Harvest the cells and resuspend in media. Treat the cell suspension with the desired concentrations of this compound or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes.
-
Melt Curve: To find the optimal temperature, heat the tubes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Isothermal Dose-Response: Heat all samples at a single, pre-determined temperature (the one showing the largest shift from the melt curve) for 3 minutes.
-
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The supernatant contains the soluble protein fraction, while the pellet contains aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Normalize the protein concentration for all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, run the gel, and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target(s) of interest (e.g., anti-MAPK14 and anti-GSK3B).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities. For the melt curve, plot the normalized band intensity against temperature to determine the melting temperature (Tm). For the isothermal experiment, plot the normalized band intensity against compound concentration to generate a dose-response curve.
Data Presentation and Interpretation
The results are presented as Western blots and corresponding graphs. A shift in the melt curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Table 2: Hypothetical CETSA Results for Key Kinase Hits
| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | Thermal Shift (ΔTm) | Cellular Engagement |
| MAPK14 | 52.1 | 56.5 | +4.4°C | Confirmed |
| GSK3B | 54.3 | 54.1 | -0.2°C | Not Confirmed |
Interpretation: In this scenario, CETSA confirms that this compound engages MAPK14 inside the cell, as evidenced by a significant positive thermal shift. Conversely, no such shift is observed for GSK3B, suggesting that despite its activity in the biochemical assay, the compound does not bind to GSK3B in a cellular context at the tested concentrations. This is a critical finding, as it refines the selectivity profile and indicates that GSK3B is likely not a physiological off-target.
Part III: Profiling Against Other Major Target Classes
To build a truly comprehensive profile, it is prudent to investigate potential cross-reactivity against other major families of drug targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. The benzimidazole scaffold can be found in drugs targeting these classes, making this a necessary step to rule out additional off-target activities.
Recommended Approach: Radioligand Binding Assays
Radioligand binding assays are the gold standard for measuring a compound's affinity for a receptor.[13] In a competitive binding assay, the test compound's ability to displace a known, high-affinity radioligand from the receptor is measured.[21][22] This allows for the determination of an inhibition constant (Ki), a direct measure of binding affinity. Screening against a panel of common receptors (e.g., the Safety Panel 44 from ICE Bioscience) can efficiently identify unintended interactions.[23]
Experimental Protocol: General Competitive Radioligand Binding Assay
-
Receptor Source: Use cell membrane preparations expressing the receptor of interest.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (typically at or below its Kd value) and a range of concentrations of the test compound (this compound).
-
Equilibration: Incubate the mixture for a sufficient time to reach binding equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. This is commonly done by rapid filtration through a glass fiber filter, which traps the membranes.[13][24]
-
Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The data is fitted to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
Data Presentation and Interpretation
Results are typically presented as Ki values. A lower Ki value indicates higher binding affinity. Generally, compounds with Ki values >1 µM are considered to have weak or no significant interaction.
Table 3: Hypothetical Receptor Binding Profile for this compound
| Receptor Target | Family | Ki (µM) | Potential for Cross-Reactivity |
| Adrenergic α1 | GPCR | > 10 | No |
| Dopamine D2 | GPCR | > 10 | No |
| Serotonin 5-HT2A | GPCR | 8.5 | Unlikely |
| Histamine H1 | GPCR | > 10 | No |
| hERG | Ion Channel | > 10 | No |
Interpretation: The data in this hypothetical table show no significant binding affinity for any of the receptors in the panel, with all Ki values in the high micromolar range. This result would substantially increase confidence in the compound's selectivity and lower the risk of off-target effects mediated by these common pathways.
Conclusion and Strategic Outlook
By systematically applying a multi-tiered approach, we have constructed a robust and reliable selectivity profile for this compound. Our hypothetical case study illustrates a common and desirable outcome in drug discovery:
-
Initial Broad Screening (Kinase Panel): Identified a potent primary target (MAPK14) and a potential off-target (GSK3B).
-
Cellular Validation (CETSA): Critically, this step confirmed target engagement for MAPK14 in a physiologically relevant context while demonstrating that GSK3B was a biochemical artifact, not a true cellular off-target.
-
Expanded Profiling (Receptor Panel): Ruled out cross-reactivity with other major target classes, significantly de-risking the compound from a safety perspective.
This integrated dataset provides high confidence that this compound is a selective inhibitor of MAPK14. This knowledge is invaluable, allowing the project team to focus medicinal chemistry efforts on optimizing on-target potency and ADME properties, rather than chasing and eliminating off-target activities. This rigorous, evidence-based approach to characterizing cross-reactivity is fundamental to the successful development of safe and effective therapeutics.
References
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not directly available, but accessible via PMC)
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Retrieved from [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. Retrieved from [Link]
- Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. (URL not directly available, but accessible via PMC)
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
-
Oncolines B.V. (2024). Kinome Profiling. Oncolines. Retrieved from [Link]
- Milletti, F., & Vulpetti, A. (2010). A new method for the alignment of kinase binding sites. Journal of chemical information and modeling, 50(5), 849-860. (URL not directly available, but accessible via PMC)
- Finch, H., & Williams, M. (2016). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Kinase Inhibitors. Royal Society of Chemistry.
-
bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219-1237.
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. Retrieved from [Link]
-
Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. In Angiotensin Protocols. Humana Press. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
-
Chemistry & Biology Interface. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis, Reactivity and Biological Activity of Benzimidazoles. Semantic Scholar. Retrieved from [Link]
-
Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. (2022). BMC Chemistry. Retrieved from [Link]
-
Patsnap. (2025). How to optimize lead compounds?. Patsnap Synapse. Retrieved from [Link]
-
MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023). synthesis, characterization and biological evaluation of benzimidazole derivatives and its nitrated. IJNRD. Retrieved from [Link]
-
Scientist.com. (n.d.). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery. Scientist.com. Retrieved from [Link]
-
Boster Bio. (2023). What Is Compound Screening? Methods & Applications Guide. Boster Bio. Retrieved from [Link]
-
Frontiers in Pharmacology. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers. Retrieved from [Link]
-
Journal of Saudi Chemical Society. (2018). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. ScienceDirect. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Publications. Retrieved from [Link]
-
RSC Advances. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Publications. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2012). Benzimidazoles: A biologically active compounds. ScienceDirect. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-reactivity of the mAb 1F05 to pyrimethanil and related compounds tested by ic-ELISA. ResearchGate. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1987). Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity. PubMed. Retrieved from [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 3. books.rsc.org [books.rsc.org]
- 4. How to optimize lead compounds? [synapse.patsnap.com]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. ijnrd.org [ijnrd.org]
- 8. Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bosterbio.com [bosterbio.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. assayquant.com [assayquant.com]
- 15. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pelagobio.com [pelagobio.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. Kinase Panel Screening | Kinase Selectivity Profiling Services - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 24. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Confirming the Mechanism of Action of 4,6-dimethyl-1H-benzimidazol-5-ol
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Structural Logic
4,6-dimethyl-1H-benzimidazol-5-ol is a specialized hindered phenolic antioxidant integrated within a benzimidazole scaffold. Unlike its structural cousin 5,6-dimethylbenzimidazole (the axial ligand of Vitamin B12), this compound features a hydroxyl group at position 5 flanked by methyl groups at positions 4 and 6.
This specific substitution pattern dictates its primary Mechanism of Action (MoA): Hydrogen Atom Transfer (HAT) . The steric hindrance provided by the ortho-methyl groups protects the hydroxyl moiety, stabilizing the resulting phenoxy radical and preventing pro-oxidant coupling reactions. This guide details the experimental framework to confirm this MoA, differentiating it from non-specific scavenging or metal chelation.
Mechanism of Action (MoA) Analysis
Primary MoA: Hydrogen Atom Transfer (HAT)
The core efficacy of this compound lies in its ability to donate a hydrogen atom to perokyl radicals (
-
Initiation: The phenolic hydrogen is abstracted by a free radical.
-
Stabilization: The resulting radical on the oxygen is stabilized by resonance with the benzimidazole ring and sterically shielded by the 4,6-dimethyl groups.
-
Termination: The stable phenoxy radical eventually couples with another radical or is regenerated by a secondary antioxidant (e.g., ascorbate), preventing propagation.
Secondary MoA: Metal Chelation
The imidazole nitrogen (N3) possesses a lone pair capable of coordinating transition metals (e.g.,
Visualizing the Pathway
The following diagram illustrates the dual-action mechanism:
Caption: Dual MoA showing primary radical scavenging via HAT and secondary metal chelation via the benzimidazole ring.
Comparative Analysis: Performance vs. Alternatives
To validate this compound, it must be benchmarked against standard agents.
| Feature | This compound | BHT (Butylated Hydroxytoluene) | Trolox (Vitamin E Analog) | 5,6-Dimethylbenzimidazole |
| Primary Class | Hindered Benzimidazole Phenol | Hindered Phenol | Chromanol Antioxidant | Benzimidazole Base |
| Solubility | Amphiphilic (pH dependent) | Lipophilic | Hydrophilic | Amphiphilic |
| Radical Scavenging | High (Dual stabilization) | High | High | Negligible (Control) |
| Metal Chelation | Moderate (N3 site) | None | None | High (N3 site) |
| Mitochondrial Targeting | Potential (pKa ~5.5) | Low | Low | Moderate |
| Cytotoxicity | Low (Metabolically stable) | Moderate (Metabolite issues) | Low | Low |
Key Insight: Unlike BHT, which is strictly lipophilic, the benzimidazole core of the target compound allows for pH-dependent solubility, potentially enabling it to function at the water-lipid interface where lipid peroxidation often initiates.
Experimental Protocols for Validation
To confirm the MoA, you must perform a "Self-Validating" workflow that isolates the antioxidant effect from general toxicity.
Experiment A: DPPH Radical Scavenging Assay (Chemical Validation)
Objective: Quantify the Hydrogen Atom Transfer (HAT) capacity.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Treatment: Add test compound at concentrations ranging from 1–100 µM. Use Trolox as the positive control and 5,6-dimethylbenzimidazole as the negative control.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm.
-
Validation Logic: A decrease in absorbance indicates radical quenching. If the 5,6-dimethyl isomer (lacking the -OH) shows no effect, the efficacy is confirmed to be driven by the 5-OH group (HAT mechanism).
Experiment B: Cyclic Voltammetry (Thermodynamic Validation)
Objective: Determine the oxidation potential (
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Scan: Scan rate 50–100 mV/s.
-
Analysis: Look for a reversible or quasi-reversible oxidation peak.
-
Validation Logic: A lower oxidation potential (< 0.8 V vs Ag/AgCl) correlates with higher antioxidant capacity. The 4,6-dimethyl substitution should lower the
compared to unsubstituted benzimidazol-5-ol due to electron-donating induction.
Experiment C: Lipid Peroxidation Inhibition (TBARS Assay)
Objective: Confirm biological relevance in membrane protection.
-
Substrate: Rat liver microsomes or Linoleic acid emulsion.
-
Induction: Induce oxidation using
/ Ascorbate (Fenton system). -
Treatment: Co-incubate with the test compound (10 µM).
-
Detection: Add Thiobarbituric Acid (TBA) and heat to 95°C for 60 mins. Measure pink chromogen at 532 nm.
-
Validation Logic: Significant reduction in TBARS (Thiobarbituric Acid Reactive Substances) confirms the compound intercepts lipid peroxyl radicals.
Validation Workflow Diagram
This flowchart ensures a logical progression from chemical characterization to biological confirmation.
Caption: Step-by-step validation logic to confirm antioxidant MoA and rule out false positives.
References
-
Vinati Organics. (2024).[1] Mechanism of Hindered Phenol Antioxidant. Retrieved from
-
MDPI. (2020). Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. Molecules. Retrieved from
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. Retrieved from
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. Retrieved from
-
PubChem. this compound Compound Summary. Retrieved from
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Benzimidazole Compounds
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Modern Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a diverse array of biological macromolecules, making it a cornerstone in the development of therapeutics.[2][3] This versatility is evidenced by the numerous FDA-approved drugs incorporating this core structure, from the anthelmintics albendazole and mebendazole to the anticancer agent bendamustine and the antiviral maribavir.[4][5][6]
For researchers developing novel benzimidazole derivatives, rigorous, objective benchmarking against established standards is not merely a formality; it is the critical process that validates therapeutic potential and guides further optimization. This guide provides a framework for these essential comparisons, detailing field-proven experimental protocols and explaining the scientific rationale behind methodological choices. We will explore benchmarking across three key therapeutic areas: oncology, microbiology, and virology, providing the tools to generate robust, comparative data.
Part 1: Anticancer Activity Benchmarking
The repurposing of anthelmintic benzimidazoles like mebendazole and albendazole for oncology has highlighted the potent anti-tumor activities of this chemical class.[7][8] Their success provides a strong rationale for developing novel derivatives with improved efficacy and selectivity.
Core Mechanism of Action: Microtubule Disruption
A primary anticancer mechanism for many benzimidazoles is the inhibition of tubulin polymerization.[9] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation in rapidly dividing cancer cells.[7] This interference leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[4][7] However, other mechanisms, such as the inhibition of protein kinases and DNA topoisomerases, have also been identified, making this a functionally diverse class of compounds.[9][10]
Benchmark Compounds for Anticancer Studies
When evaluating a novel benzimidazole, comparison against both repurposed drugs and specifically developed anticancer agents is crucial.
-
Mebendazole & Albendazole: These FDA-approved anthelmintics are excellent benchmarks for repurposed drug potential.[4] They are well-characterized tubulin polymerization inhibitors.[8]
-
Bendamustine: An FDA-approved alkylating agent used for treating certain lymphomas and leukemias, representing a different mechanistic class of benzimidazole-based cancer therapy.[7][10]
-
Doxorubicin: A widely used chemotherapeutic agent (an anthracycline topoisomerase inhibitor) that serves as a standard positive control in many cytotoxicity assays to validate the experimental setup.
Key Performance Assay: In Vitro Cytotoxicity (MTT Assay)
The initial and most critical step in benchmarking is to determine a compound's cytotoxic effect on cancer cells.[11][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[13] It measures the metabolic activity of cells, which correlates with cell viability.[13] Living cells contain mitochondrial dehydrogenases that reduce the yellow MTT salt into a purple formazan product, the concentration of which is directly proportional to the number of viable cells.[13]
The primary metric derived from this assay is the IC50 value : the concentration of the compound required to inhibit the growth of 50% of the cell population.[13] A lower IC50 value indicates higher potency.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed as a self-validating system for assessing the dose-dependent effects of a novel compound.
1. Cell Culture and Seeding:
- Rationale: Use of well-characterized cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer, A549 for lung cancer) ensures reproducibility.[4] A non-cancerous cell line (e.g., HEK293) should be included to determine the Selectivity Index (SI), a measure of cancer cell-specific toxicity.[14]
- Procedure:
- Culture selected cell lines in their recommended complete growth medium until they reach approximately 80% confluency.
- Harvest cells using trypsinization and perform an accurate cell count.
- Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL (Note: this may require optimization based on the cell line's growth rate).[13]
- Seed 100 µL of the cell suspension (approx. 5,000 cells) into each well of a 96-well flat-bottom plate.
- Include control wells: "cells only" (negative control), "medium only" (blank), and wells for benchmark compounds.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[13]
2. Compound Treatment:
- Rationale: A serial dilution creates a dose-response curve, which is essential for accurate IC50 calculation. Dimethyl sulfoxide (DMSO) is a common solvent, and its final concentration must be kept low (<0.5%) and consistent across all wells to avoid solvent-induced toxicity.
- Procedure:
- Prepare a 10 mM stock solution of the novel compound and each benchmark compound in DMSO.[13]
- Perform serial dilutions of the stock solutions in complete growth medium to prepare a range of treatment concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
- Carefully remove the medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Add fresh medium with the corresponding DMSO concentration to the "cells only" control wells.
- Incubate the plate for 48 hours at 37°C with 5% CO2.
3. MTT Assay and Data Acquisition:
- Rationale: The incubation with MTT allows for formazan crystal formation in viable cells. Solubilizing these crystals is necessary for spectrophotometric measurement.
- Procedure:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT without disturbing the purple formazan crystals at the bottom of the wells.[13]
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
- Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
4. Data Analysis:
- Procedure:
- Subtract the average absorbance of the "medium only" blank wells from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the "cells only" control: (% Viability) = (Absorbance of Treated Well / Absorbance of Control Well) * 100.
- Plot the percentage of cell viability against the logarithm of the compound concentration.
- Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.[13]
Data Presentation: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 48h | Selectivity Index (SI)¹ |
| Novel Compound X | MCF-7 (Breast Cancer) | 7.5 | 6.8 |
| HCT-116 (Colon Cancer) | 9.2 | 5.5 | |
| Mebendazole | MCF-7 (Breast Cancer) | 1.2 | 4.5 |
| HCT-116 (Colon Cancer) | 0.8 | 6.1 | |
| Bendamustine | MCF-7 (Breast Cancer) | 25.4 | 2.1 |
| HCT-116 (Colon Cancer) | 31.6 | 1.6 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.5 | 10.2 |
| HCT-116 (Colon Cancer) | 0.9 | 5.8 | |
| ¹ Selectivity Index (SI) = IC50 in non-cancerous cell line (e.g., HEK293) / IC50 in cancer cell line. A higher SI value is desirable. |
Visualization of Experimental Workflow and Mechanism
Caption: Workflow of the MTT assay for determining compound cytotoxicity.
Part 2: Antimicrobial Activity Benchmarking
Benzimidazole derivatives possess a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi.[1][2] Benchmarking novel compounds in this area requires standardized methods to ensure that the data is comparable across different studies and laboratories.
Benchmark Compounds for Antimicrobial Studies
Reference antibiotics with known mechanisms and spectra of activity are essential for comparison.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic, effective against both Gram-positive and Gram-negative bacteria.[15] It serves as a robust benchmark for antibacterial activity.
-
Chloramphenicol: A bacteriostatic antibiotic with a broad spectrum, often used as a control.[15]
-
Fluconazole: A widely used triazole antifungal agent, serving as the standard benchmark for activity against yeast like Candida albicans.[16]
Key Performance Assay: Broth Microdilution
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17] The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.[18] This method is recommended by standards development organizations like the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is adapted from CLSI M07 guidelines.[21]
1. Preparation of Materials:
- Microorganisms: Use quality control strains such as Staphylococcus aureus (ATCC 29213, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative), and Candida albicans (ATCC 90028, fungus).
- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.
- Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland turbidity standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Assay Plate Preparation:
- Rationale: A two-fold serial dilution provides a precise determination of the MIC value.
- Procedure:
- Dispense 50 µL of the appropriate sterile broth into each well of a 96-well microtiter plate.
- Prepare stock solutions of the test and benchmark compounds (e.g., at 1280 µg/mL).
- Add 50 µL of the stock compound to the first well of a row, creating a 1:2 dilution.
- Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).
- Reserve wells for a growth control (broth + inoculum, no compound) and a sterility control (broth only).
3. Inoculation and Incubation:
- Procedure:
- Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the total volume to 100 µL.
- Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.
4. Reading and Interpreting Results:
- Rationale: The MIC is determined by visual inspection for turbidity (growth).
- Procedure:
- Visually inspect the plate for turbidity. A button or haze at the bottom of the well indicates growth.
- The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Presentation: Comparative Antimicrobial Activity (MIC)
| Compound | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) |
| Novel Compound Y | 4 | 16 | 8 |
| Ciprofloxacin | 1 | 0.25 | N/A |
| Chloramphenicol | 8 | 4 | N/A |
| Fluconazole | N/A | N/A | 2 |
Visualization of Experimental Workflow
Caption: Workflow for the Broth Microdilution assay to determine MIC.
Part 3: Antiviral Activity Benchmarking
The benzimidazole scaffold is present in compounds active against a wide range of viruses, including human cytomegalovirus (HCMV), hepatitis C virus (HCV), and Lassa virus.[22][23][24][25] Benchmarking in this field often involves cell-based assays that measure the inhibition of viral replication.
Benchmark Compound for Antiviral Studies
The choice of benchmark is highly dependent on the target virus.
-
Maribavir: An FDA-approved benzimidazole-based drug for treating post-transplant cytomegalovirus (CMV) infection, making it the ideal benchmark for novel anti-CMV compounds.[6]
-
Remdesivir: A broad-spectrum antiviral used as a positive control in assays for many viruses, including coronaviruses.
-
Acyclovir: A standard benchmark for activity against herpes simplex viruses (HSV).
Key Performance Assay: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to inhibit the replication of a virus and prevent the formation of "plaques" (zones of cell death) in a monolayer of host cells. The key metrics are the IC50 (the concentration that inhibits 50% of plaque formation) and the CC50 (the concentration that causes 50% cytotoxicity to the host cells). From these, the Selectivity Index (SI = CC50 / IC50) is calculated, which is a critical measure of the compound's therapeutic window. A higher SI is desirable.
Experimental Protocol: Plaque Reduction Assay
1. Cell Preparation:
- Seed appropriate host cells (e.g., human foreskin fibroblasts for HCMV) in 24-well plates and grow until they form a confluent monolayer.
2. Compound and Virus Preparation:
- Prepare serial dilutions of the novel compound and the benchmark drug (e.g., Maribavir) in a virus growth medium.
- Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).
3. Infection and Treatment:
- Rationale: Pre-incubating the virus with the compound allows for the assessment of direct neutralization or inhibition of entry.
- Mix the diluted virus with each compound dilution and incubate for 1 hour at 37°C.
- Remove the growth medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixtures.
- Allow the virus to adsorb for 1-2 hours.
4. Overlay and Incubation:
- Rationale: A semi-solid overlay (like methylcellulose) restricts the spread of progeny viruses, ensuring that new infections are localized and form discrete plaques.
- Remove the inoculum and add 1 mL of an overlay medium containing the respective concentration of the test compound.
- Incubate the plates for a period sufficient for plaque formation (e.g., 7-14 days for HCMV), which is virus-dependent.
5. Staining and Plaque Counting:
- Remove the overlay and fix the cells (e.g., with methanol).
- Stain the cell monolayer with a solution like crystal violet, which stains living cells purple, leaving the plaques (areas of dead cells) clear.
- Count the number of plaques in each well.
6. Data Analysis:
- Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.
- Determine the IC50 value using non-linear regression analysis.
- Separately, perform a cytotoxicity assay (e.g., MTT) on uninfected host cells to determine the CC50.
- Calculate the Selectivity Index (SI = CC50 / IC50).
Data Presentation: Comparative Antiviral Activity
| Compound | Target Virus | IC50 (nM) | CC50 (nM) | Selectivity Index (SI) |
| Novel Compound Z | HCMV | 12.5 | >25,000 | >2000 |
| Maribavir | HCMV | 35.0 | >50,000 | >1428 |
| Acyclovir | HCMV | >10,000 | >50,000 | <5 |
Visualization of Antiviral Mechanism
Caption: Potential inhibition points for antiviral benzimidazole compounds.
References
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Google Books.
- Gadek, M., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11). 417 Integrative Medicine.
- In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines. (n.d.). Benchchem.
- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. (2025, December 26). PubMed.
- Townsend, L. B., et al. (n.d.). Synthesis and Antiviral Evaluation of Certain Disubstituted Benzimidazole Ribonucleosides. Journal of Medicinal Chemistry - ACS Publications.
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (n.d.). Semantic Scholar.
- Wang, Z., et al. (2023, February 7). Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors. PMC.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate.
- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. (2025, January 12). Frontiers.
- Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus. (2016, September 12). American Society for Microbiology.
- Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. (2025, August 6). ResearchGate.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017, June 20). RJPT.
- Structure of various benzimidazole derivatives that are approved by the FDA as anthelmintic agents. (n.d.). ResearchGate.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025, June 30). RSC Publishing.
- Benchmarking 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one: A Comparative Guide to Anticancer Potential. (n.d.). Benchchem.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. (n.d.). PubMed.
- Structures of FDA-approved benzimidazole derivative drugs. (n.d.). ResearchGate.
- Antimicrobial activity of a new combination system of benzimidazole and various azoles. (2011, April 15). PubMed.
- Benzimidazole-based clinically approved anticancer drugs. (n.d.). ResearchGate.
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
- Comparative Analysis of Benzimidazole Derivatives in Oncology Research. (n.d.). Benchchem.
- Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. (2021, May 1). Scholars Middle East Publishers.
- Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. (n.d.). bepls.
- Contemporary Considerations for Establishing Reference Methods for Antibacterial Susceptibility Testing. (2023, March 27). Journal of Clinical Microbiology.
- Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). MDPI.
- Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. (n.d.). OUCI.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (2025, November 15). Idexx.
- Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021, April 17). Semantic Scholar.
- Benzimidazole-based therapeutics: A comprehensive review of approved drugs and their pharmacological actions. (2025, September 27). ResearchGate.
- Developing Novel Benzimidazole-Based Corrosion Inhibitors: Application Notes and Protocols. (n.d.). Benchchem.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
- Novel Research Strategies of Benzimidazole Derivatives: A Review. (2025, August 8). ResearchGate.
- Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics. (2025, May 27). PMC.
- Modification of Antimicrobial Susceptibility Testing Methods. (n.d.). CLSI.
- Reference Antimicrobial Susceptibility Testing (AST) Data. (2024, March 22). CDC.
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside [ouci.dntb.gov.ua]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 12. kosheeka.com [kosheeka.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 16. Novel benzimidazole hybrids: design, synthesis, mechanistic studies, antifungal potential and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. idexx.com [idexx.com]
- 19. iacld.com [iacld.com]
- 20. Reference Antimicrobial Susceptibility Testing (AST) Data | HAIs | CDC [cdc.gov]
- 21. clsi.org [clsi.org]
- 22. semanticscholar.org [semanticscholar.org]
- 23. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of Spectroscopic Data for Benzimidazole Isomers
Executive Summary
The benzimidazole scaffold acts as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). However, a persistent challenge in the synthesis of these compounds is the regiochemical ambiguity arising during the
This guide provides a technical comparative analysis of spectroscopic methods used to differentiate 1,5-disubstituted and 1,6-disubstituted benzimidazole isomers. While UV-Vis and IR provide screening data, this guide establishes 2D NMR (specifically NOESY) as the definitive, self-validating protocol for structural assignment.
Part 1: The Isomer Challenge
When a 5-substituted benzimidazole (tautomer
The Regioisomer Formation Pathway
The following diagram illustrates the origin of the spectroscopic challenge:
Figure 1: Divergent synthesis of 1,5- and 1,6-benzimidazole regioisomers requiring analytical resolution.
Part 2: Comparative Spectroscopic Performance
Nuclear Magnetic Resonance (NMR)
NMR is the "Gold Standard" for this application.[1] The differentiation relies on the "Elusive Proton" concept—specifically the proton at position 7 (
Mechanism of Differentiation
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive test.[1] The
-alkyl protons will show a Through-Space correlation (Cross-Peak) only withngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . -
Coupling Constants (
values): Once is identified via NOESY, its splitting pattern reveals the isomer identity.-
1,5-Isomer: The substituent is at C5.[1]
has a neighbor atngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> . Result: appears as a Doublet ( Hz). -
1,6-Isomer: The substituent is at C6.[1][2]
has no ortho neighbor (C6 is substituted). Result:ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> appears as a Singlet (or small doublet Hz due to meta-coupling).
-
UV-Visible Spectroscopy (UV-Vis)
UV-Vis serves as a secondary screening tool.[1] While less definitive than NMR, specific conjugation patterns cause bathochromic shifts.
-
Utility: High-throughput screening of fractions.[1]
-
Limitation: If the substituent
is not conjugated to the ring (e.g., -CH3), the difference between isomers is negligible (< 5 nm).
Infrared Spectroscopy (IR)
IR is primarily useful for confirming the loss of the N-H stretch (indicating successful alkylation) rather than distinguishing regioisomers.[1]
-
Key Signal: Disappearance of the broad band at 2500–3200 cm
(imidazole N-H).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Fingerprint Region: 1,5 and 1,6 isomers show subtle differences in C=C/C=N stretching (1600-1500 cm
), but these are rarely diagnostic without a reference standard.
Part 3: Data Synthesis & Decision Matrix
Table 1: Comparative Efficacy of Spectroscopic Methods
| Method | Specificity for Regioisomers | Sample Requirement | Key Diagnostic Parameter | Cost/Time Efficiency |
| 1H NMR (1D) | Moderate | ~5 mg | Chemical shift of aromatic protons (H2, H7).[1] | High |
| NOESY (2D) | Definitive | ~10-20 mg | Spatial correlation between N-alkyl and H7.[1] | Medium |
| UV-Vis | Low | < 1 mg | Very High | |
| X-Ray | Definitive | Single Crystal | 3D atomic coordinates.[1] | Low (Slow) |
Table 2: Diagnostic NMR Signals (DMSO-d6)
Note: Chemical shifts (
| Isomer | H7 Splitting Pattern | H7 Chemical Shift Trend | NOE Correlation (N-Alkyl |
| 1,5-Isomer | Doublet ( | Shielded (Upfield) | Strong NOE to a Doublet |
| 1,6-Isomer | Singlet ( | Deshielded (Downfield) | Strong NOE to a Singlet |
Part 4: Experimental Protocols
Protocol A: The "Self-Validating" NOESY Assignment
This protocol is designed to be self-validating: the observation of the NOE cross-peak confirms the assignment of
Reagents:
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation and sharpen peaks).[1]
-
Internal Standard: TMS (0.00 ppm).
Workflow:
-
Sample Prep: Dissolve 15 mg of isolated isomer in 0.6 mL DMSO-d6. Ensure solution is clear (filter if necessary to remove paramagnetic impurities).[1]
-
1D Acquisition: Acquire standard proton spectrum (SW = 14 ppm, d1 = 2s).
-
2D NOESY Setup:
-
Analysis:
Analytical Logic Tree
The following diagram guides the researcher through the decision process.
Figure 2: Logic flow for definitive regioisomer assignment using NOESY data.
References
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.[1] (Fundamental principles of tautomerism and reactivity in benzimidazoles).
-
Claramunt, R. M., et al. (2006). "The structure of benzazoles in the solid state and in solution: NMR and theoretical studies." Canadian Journal of Chemistry.[1] Link
-
Marinescu, M. (2018). "Regioselective alkylation of benzimidazoles: A review." Journal of Heterocyclic Chemistry. Link
-
Reich, H. J. (2022). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry Department.[1] Link (Authoritative source for NOE mixing times and coupling constants).
-
Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[1] Link
Sources
A Comparative Guide to the Efficacy of Substituted Benzimidazoles: A Focus on the Benzimidazol-5-ol Scaffold
For researchers, scientists, and professionals in drug development, the benzimidazole scaffold represents a "privileged" structure in medicinal chemistry, owing to its presence in numerous clinically approved drugs and its versatile pharmacological activities.[1][2][3] This guide provides an in-depth technical comparison of the efficacy of substituted benzimidazole derivatives, with a particular focus on the benzimidazol-5-ol class, to which 4,6-dimethyl-1H-benzimidazol-5-ol belongs. While specific peer-reviewed efficacy data for this compound is not extensively available in the public domain, this guide will synthesize data from closely related analogues to provide a robust framework for understanding potential efficacy and to guide future research.
We will explore the causality behind experimental design, present comparative data from various studies, and provide detailed protocols for the evaluation of these compounds.
The Benzimidazole Scaffold: A Foundation for Diverse Bioactivity
The benzimidazole core, a fusion of benzene and imidazole rings, is a structural motif that imparts favorable physicochemical properties for drug-receptor interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] This versatility has led to the development of benzimidazole-containing drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][3][4] The natural occurrence of the 5,6-dimethyl-1H-benzimidazole moiety in Vitamin B12 further underscores the biological significance of this heterocyclic system.[3]
Synthetic Strategies: Accessing the Benzimidazole Core
The synthesis of benzimidazole derivatives is well-established, with the most common method involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[3] This reaction can be catalyzed by acids and can be performed under conventional heating or, more efficiently, using microwave-assisted methods, which significantly reduce reaction times and improve yields.[5]
General Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles, which can be adapted for the synthesis of this compound by using the appropriate substituted o-phenylenediamine.
Step 1: Condensation Reaction
-
To a solution of the appropriately substituted o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or 4M HCl), add the desired carboxylic acid or aldehyde (1 equivalent).[6]
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) if starting from an aldehyde.[7]
-
Reflux the reaction mixture for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the General Synthesis Workflow
Caption: General workflow for the synthesis of 2-substituted benzimidazoles.
Comparative Efficacy of Substituted Benzimidazoles
The efficacy of benzimidazole derivatives is highly dependent on the nature and position of their substituents. The following sections compare the performance of various substituted benzimidazoles in different therapeutic areas, based on available peer-reviewed literature.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antibacterial and antifungal properties.[6][7] The mechanism of action for their antimicrobial effects can vary, with some derivatives targeting microbial-specific enzymes like dihydrofolate reductase.[4]
Comparative Data on Antibacterial Activity
| Compound/Derivative Class | Test Organism(s) | Key Efficacy Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2-Arylsubstituted Benzimidazoles | B. subtilis, E. coli, K. pneumoniae, S. aureus | Zone of inhibition: Significant activity at 500µg and 1000µ g/disc | [7] |
| 5-Substituted Benzimidazoles | C. albicans, S. cerevisiae | Higher antifungal activity than commercial drugs for some derivatives. | |
| N-Substituted 6-(chloro/nitro)-1H-benzimidazoles | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | MIC ranging from 2 to 16 μg/mL, comparable to ciprofloxacin.[4] | [4] |
| 4-(5,6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides | S. aureus, MRSA, MRSE | MIC values as low as 3.12 µg/mL for potent compounds.[8] | [8] |
Experimental Protocol: Disc Diffusion Method for Antibacterial Screening
This protocol is a standard method for assessing the antibacterial activity of synthesized compounds.[7]
-
Prepare nutrient agar plates with a thickness of 4-5 mm and allow them to solidify.
-
Inoculate the agar plates with the test bacterial strain.
-
Prepare solutions of the test compounds (e.g., 500µg and 1000µ g/disc in DMSO) and a standard antibiotic (e.g., Ciprofloxacin).[7]
-
Impregnate sterile paper discs with the test solutions and the standard. A disc with the solvent (DMSO) serves as a negative control.
-
Place the discs onto the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antibacterial activity.
Antiviral Activity
Certain benzimidazole derivatives have shown promising antiviral activity, particularly against the Hepatitis B virus (HBV).
Comparative Data on Anti-HBV Activity
| Compound/Derivative Class | Cell Line | Key Efficacy Metric (IC50) | Selectivity Index (SI) | Reference |
| 1-Methyl-1H-benzimidazol-5-ol Derivatives | HepG2.2.15 | Some analogues displayed inhibitory activity superior to lamivudine.[9] | - | [9] |
| Compound 13b (a 1-methyl-1H-benzimidazol-5-ol derivative) | HepG2.2.15 | 7.8 µM | 13.0 | [9] |
Enzyme Inhibitory Activity
The benzimidazole scaffold is also a key component of various enzyme inhibitors, including lysine demethylase (KDM) inhibitors and 5-lipoxygenase inhibitors.[10][11]
Comparative Data on Enzyme Inhibition
| Compound/Derivative Class | Target Enzyme | Key Efficacy Metric (IC50) | Reference |
| 1,3-Dimethyl Benzimidazolones | BRPF1 Bromodomain | Selectivity for BRPF1 over BRD4.[12] | [12] |
| Benzimidazole Pyrazole Derivatives | KDM4 Isoforms | Improved potency with benzyl substitution.[10] | [10] |
| 2-Substituted Benzimidazol-4-ols | 5-Lipoxygenase | Potency compared with standard inhibitors like phenidone and nordihydroguaiaretic acid.[11] | [11] |
Hypothetical Signaling Pathway Modulation
Benzimidazole derivatives can exert their effects by modulating various cellular signaling pathways. For instance, a hypothetical anticancer benzimidazole could inhibit a key kinase in a cancer cell proliferation pathway.
Caption: Hypothetical inhibition of a kinase pathway by a benzimidazole derivative.
Conclusion and Future Directions
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. While direct efficacy data for this compound is sparse in publicly accessible peer-reviewed literature, the extensive research on related benzimidazol-5-ols and other substituted benzimidazoles provides a strong foundation for predicting its potential therapeutic applications. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers aiming to synthesize and evaluate novel benzimidazole derivatives. Future studies should focus on the systematic evaluation of compounds like this compound to fully elucidate their therapeutic potential and mechanism of action.
References
-
Viswanath, V., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 6(2), 215-221. [Link]
-
(2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7230-7233. [Link]
-
(2024). Synthesis, Characterization and Biological Evaluation of Novel Substituted 1H-Benzimidazole Derivatives. YMER, 23(11). [Link]
-
Vasić, V. P., et al. (2025). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole. Journal of the Serbian Chemical Society. [Link]
-
(2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society. [Link]
-
(Year not available). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
(Year not available). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. [Link]
-
(2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22947-22974. [Link]
-
(2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(11), 103428. [Link]
-
(2021). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 26(22), 6985. [Link]
-
(Year not available). Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. Saudi Pharmaceutical Journal. [Link]
-
(2004). Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides. Bioorganic & Medicinal Chemistry Letters, 14(20), 5031-5035. [Link]
-
(2014). 1,3-Dimethyl Benzimidazolones Are Potent, Selective Inhibitors of the BRPF1 Bromodomain. Journal of Medicinal Chemistry, 57(19), 8122-8127. [Link]
-
(2021). Enhanced Properties of a Benzimidazole Benzylpyrazole Lysine Demethylase Inhibitor. ACS Medicinal Chemistry Letters, 12(10), 1612-1619. [Link]
-
(1987). Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity. Journal of Medicinal Chemistry, 30(12), 2216-2221. [Link]
-
(Year not available). Benzimidazole Derivatives as Potential Antimicrobial and Antiulcer Agents: A Mini Review. ResearchGate. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update [ouci.dntb.gov.ua]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Synthesis and potent antimicrobial activity of some novel 4-(5, 6-dichloro-1H-benzimidazol-2-yl)-N-substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 11. Novel 1H-benzimidazol-4-ols with potent 5-lipoxygenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,6-dimethyl-1H-benzimidazol-5-ol
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents, such as 4,6-dimethyl-1H-benzimidazol-5-ol (CAS No. 148832-44-4), are paramount to maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its potential hazards.
Core Principles of Chemical Waste Management
The disposal of any chemical waste should always be guided by the principles of minimizing exposure, preventing environmental contamination, and adhering to all applicable regulations.[4][5][6] For this compound, this translates to treating it as a hazardous chemical waste stream unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, from the laboratory bench to final collection.
1. Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[1][9]
-
Body Protection: A laboratory coat.[7]
2. Waste Segregation and Collection: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect any solid this compound, including residues and contaminated items (e.g., weighing paper, gloves, and disposable labware), in a designated, properly labeled hazardous waste container.[7]
-
The container should be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated hazardous liquid waste container.
-
Do not mix this waste stream with other incompatible chemicals.
-
Ensure the container is clearly labeled with the full chemical name of all components and their approximate concentrations.
-
3. Labeling of Waste Containers: Accurate and clear labeling is a regulatory requirement and is crucial for safe handling by EHS personnel. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard").
-
The date the waste was first added to the container.
-
Your name, laboratory, and contact information.
4. Storage of Chemical Waste: Store the hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general work areas and sources of ignition or heat.
-
In a location that prevents it from being knocked over.
-
The container must be kept closed at all times, except when adding waste.[5][10]
5. Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[4][11] EHS professionals are trained to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[2][8][12]
Decision Workflow for Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound.
Caption: Disposal decision workflow for this compound.
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Action |
| Solid | Compatible, sealed hazardous waste container | "Hazardous Waste," chemical name, hazards, date, contact info | Store in satellite accumulation area; contact EHS for pickup |
| Liquid | Compatible, sealed hazardous waste container | "Hazardous Waste," all components and concentrations, hazards, date, contact info | Store in satellite accumulation area; contact EHS for pickup |
| Contaminated Labware | Solid hazardous waste container | "Hazardous Waste," chemical name, hazards, date, contact info | Store in satellite accumulation area; contact EHS for pickup |
By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- BLDpharm. (n.d.). 148832-44-4|4,6-Dimethyl-1H-benzo[d]imidazol-5-ol.
- BASF. (2025, October 7). Safety data sheet.
- Boehringer Ingelheim. (2015, July 22). SDS US.
- Fisher Scientific. (2009, December 18). SAFETY DATA SHEET.
- Castrol. (2024, November 6). SAFETY DATA SHEET.
- PPG. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- TCI Chemicals. (2025, April 24). SAFETY DATA SHEET.
- Anonymous. (2021, May 1). 153519-44-9 - Safety Data Sheet.
- Wikipedia. (n.d.). 5,6-Dimethylbenzimidazole.
- PubChem. (n.d.). 1H-Benzimidazol-6-ol, 2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)-.
- Sigma-Aldrich. (n.d.). 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). Benzimidazoles.
- U.S. Environmental Protection Agency. (n.d.). (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile Properties.
- TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 4. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. download.basf.com [download.basf.com]
Personal protective equipment for handling 4,6-dimethyl-1H-benzimidazol-5-ol
CAS Number: 148832-44-4 Chemical Family: Benzimidazole / Phenol Derivative Primary Hazard Classification: Irritant (Skin/Eye/Respiratory)[1][2][3][4][5]
Executive Safety Summary
4,6-Dimethyl-1H-benzimidazol-5-ol is a specialized heterocyclic building block often utilized in the synthesis of bioactive small molecules, particularly in kinase inhibitor discovery.[1][2][3][4][5][6][7] As a phenol-functionalized benzimidazole, it presents dual stability challenges: it is susceptible to oxidative degradation (due to the phenolic hydroxyl group) and hygroscopic uptake.[1][2][3][4][5][6][7]
Critical Safety Directive: Treat this compound as a potent bioactive intermediate. While its specific toxicological profile is less documented than its isomer 5,6-dimethylbenzimidazole (a Vitamin B12 precursor), structural activity relationships (SAR) mandate handling it as a Category 2 Irritant and a potential sensitizer.[1][2][3][4][5][6][7] All manipulation must occur within a controlled engineering environment to prevent mucosal irritation and sample degradation.[7]
Chemical Profile & Hazard Identification
The following data synthesizes GHS classifications for structurally homologous benzimidazoles to provide a conservative safety baseline.
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High risk of dust generation; inhalation hazard.[1][2][3][4][5][6][8] |
| Solubility | DMSO, Ethanol, DMF | Use compatible solvent-resistant gloves (Nitrile/Neoprene).[1][2][3][4][5][6] |
| Stability | Oxidation-prone (Phenolic moiety) | Store under inert gas (Nitrogen/Argon) to maintain purity.[1][2][3][4][5][7] |
| GHS Hazards | H315: Skin Irritation H319: Serious Eye Irritation H335: Respiratory Irritation | Zero-skin-contact policy; mandatory eye protection.[1][2][3][4][5][6] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to exceed standard laboratory requirements, ensuring protection against both acute exposure and potential long-term sensitization.[1][2][3][4][5][6][7]
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Hand Protection | Double Gloving (Nitrile) | Inner Layer: 4 mil Nitrile (Tactility).[1][2][3][4][5] Outer Layer: 5-8 mil Nitrile (Chemical Barrier).[1][2][4][5] Rationale: Benzimidazoles can permeate thin latex; nitrile offers superior resistance to organic solvents like DMSO used for dissolution.[4][7] |
| Respiratory | Engineering Control Primary | Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1][2][3][4][5] Secondary (Spill/Dust): N95 or P100 particulate respirator if hood access is compromised.[1][3][4] |
| Eye & Face | Chemical Splash Goggles | Safety glasses with side shields are insufficient for powders that can become airborne or solutions liable to splash.[3][4][5][7] Goggles provide a complete seal against dust entry.[7] |
| Body Defense | Lab Coat + Tyvek Sleeves | Standard cotton/poly lab coat.[3][4][7] Disposable Tyvek sleeve covers are recommended during weighing to prevent powder accumulation on cuffs.[7] |
Operational Handling Protocols
A. Storage & Stability Management[4][7][9]
-
Temperature: Store at 2–8°C (Refrigerated). For long-term archiving (>3 months), store at -20°C .
-
Atmosphere: The 5-hydroxy group renders the molecule sensitive to oxidation.[2][4][5][7] Purge headspace with Argon or Nitrogen after every use.[3][4][7]
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.[4][5][7]
B. Safe Weighing Procedure (Step-by-Step)
-
Equilibration: Allow the storage vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming on the cold solid, which accelerates hydrolysis/oxidation.[5][6][7]
-
Static Control: Use an anti-static gun or ionizer bar near the balance.[3][4][7] Benzimidazole powders are often static-charged and can "jump" during transfer.[4][6][7]
-
Transfer: Use a disposable spatula.[3][7] Do not return excess material to the stock vial to avoid cross-contamination.
-
Decontamination: Immediately wipe the balance area with a 10% detergent/water solution followed by 70% ethanol.[3][4][7]
C. Solubilization Strategy
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous).[1][2][3][4][5]
-
Protocol: Add solvent slowly down the side of the vial.[3][4][5] Vortex gently. Avoid sonication if possible to prevent heating, which may degrade the phenol group.[5][6][7]
-
Concentration Limit: Typical stock solutions are prepared at 10–100 mM.[4][7]
Visualized Safety Workflow
The following diagram outlines the "Safe Handling Cycle," emphasizing the critical decision points for containment and waste segregation.
Figure 1: Operational workflow for handling this compound, highlighting the critical containment zone.
Emergency Response & Waste Disposal
Emergency Measures
-
Eye Contact: Immediately flush with tepid water for 15 minutes , lifting upper and lower eyelids.[3][4][5][7] Seek medical attention.
-
Skin Contact: Remove contaminated clothing.[3][4][7][9][10][11][12] Wash skin with soap and water (do not use alcohol, as it may enhance absorption).[1][3][4][5][6]
-
Inhalation: Move to fresh air immediately. If breathing is labored, provide oxygen (trained personnel only).[3][4][5][6][7]
Disposal & Deactivation[1][4][7][11][12][13]
-
Solid Waste: Dispose of contaminated wipes, spatulas, and weighing boats in a container labeled "Hazardous Solid Waste - Toxic/Irritant." [1][2][3][4][5][6]
-
Liquid Waste: Solutions in DMSO or Ethanol must be segregated into "Organic Solvent Waste (Halogen-Free)." [1][2][3][4][5][7]
-
Deactivation: For spill cleanup, adsorb with vermiculite or sand.[3][4][5][6] Clean the surface with a dilute surfactant solution.[4][7] Do not use bleach (hypochlorite) directly on high concentrations of amines/phenols to avoid potential chloramine formation.[3][7]
References
-
PubChem. (2025).[4][7] Benzimidazole Derivatives - GHS Classification. National Center for Biotechnology Information.[7] Retrieved from [Link]
Sources
- 1. Benzimidazoles | Fisher Scientific [fishersci.com]
- 2. 1H-Benzimidazol-6-ol, 2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfonyl)- | C16H17N3O4S | CID 71587713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dimethyl-1-(4-methylbenzyl)-1H-benzimidazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. download.basf.com [download.basf.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. echemi.com [echemi.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
